molecular formula C15H32Sn B177447 Cyclopropyltributylstannane CAS No. 17857-70-4

Cyclopropyltributylstannane

Numéro de catalogue: B177447
Numéro CAS: 17857-70-4
Poids moléculaire: 331.1 g/mol
Clé InChI: RUCOUXAHBYBPHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclopropyltributylstannane is a specialized organotin reagent that serves as a valuable precursor for introducing the cyclopropyl group into target molecules via radical-mediated pathways . The relatively weak tin-carbon bond enables homolytic cleavage, generating cyclopropyl radical intermediates that participate in key synthetic transformations . This reactivity profile makes it a critical tool for constructing complex molecular architectures, particularly through intramolecular radical cyclizations and as a radical transfer agent in cascade reactions . The cyclopropyl group itself is a valuable motif in medicinal and materials chemistry, often used to explore steric constraints, metabolic stability, and conformational effects in bioactive compounds. It is important to note that organotin compounds are associated with high toxicity and lipophilicity . Researchers are advised to handle this reagent with appropriate safety protocols and to consider that tin-containing byproducts require careful removal, often through mild hydrolysis and extraction procedures . This product is intended for use in controlled laboratory research by qualified personnel.

Propriétés

IUPAC Name

tributyl(cyclopropyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-2-3-1;/h3*1,3-4H2,2H3;1H,2-3H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCOUXAHBYBPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449402
Record name Cyclopropyltributylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17857-70-4
Record name Cyclopropyltributylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyltributylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Cyclopropyltributylstannane: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyltributylstannane (CAS No. 17857-70-4) is a tetraorganotin compound featuring a cyclopropyl group and three butyl groups covalently bound to a central tin atom. This structure imparts unique reactivity, making it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Its utility is especially pronounced in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The cyclopropyl moiety, a motif of increasing importance in drug design, can be efficiently transferred to various organic electrophiles using this reagent. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data to support advanced research and development.

Core Structure and Chemical Properties

This compound is characterized by a central tin (Sn) atom bonded to one cyclopropyl ring and three n-butyl chains. The formal IUPAC name for this compound is tributyl(cyclopropyl)stannane.[1][2][3] Its chemical structure can be represented by the SMILES notation CCCC--INVALID-LINK--(CCCC)C1CC1.[2][4]

The key to its synthetic utility lies in the selective cleavage of the tin-cyclopropyl bond in palladium-catalyzed reactions, leaving the more robust tin-butyl bonds intact. This selectivity allows for the cyclopropyl group to be transferred to other molecules. The compound is typically a colorless to pale yellow liquid, known for its relatively low volatility and stability under anhydrous conditions.[3][5] Like other organotin compounds, it should be handled with care due to potential toxicity.[3]

Below is a visualization of the molecular structure of this compound.

Caption: 2D Structure of Tributyl(cyclopropyl)stannane.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. Due to the limited availability of experimentally verified data in peer-reviewed literature, some values are predicted based on computational models.

PropertyValueData Type
Identifiers
CAS Number17857-70-4Experimental
Molecular FormulaC₁₅H₃₂SnExperimental
Molecular Weight331.12 g/mol Calculated
IUPAC Nametributyl(cyclopropyl)stannaneStandard
Physical Properties
Physical FormLiquidExperimental
Boiling Point318.0 ± 25.0 °CPredicted[1]
Spectroscopic Data
¹H NMR (in C₆D₆, 400 MHz)Data not fully available in cited literature.Reference[6]
¹³C NMRData not available in cited literature.-
¹¹⁹Sn NMRData not available in cited literature.-

Synthesis Protocols

The synthesis of this compound can be achieved through several established organometallic routes. The most common methods involve the reaction of a cyclopropyl-metal species with a tributyltin halide or the reaction of cyclopropyl halide with a tributyltin nucleophile.[2]

Synthesis via Grignard Reagent (Illustrative Protocol)

This protocol is a representative example based on common organotin synthesis methodologies.

Reaction Scheme: Cyclopropylmagnesium bromide + Tributyltin chloride → this compound + Magnesium bromide chloride

Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Tributyltin chloride (Bu₃SnCl)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • Grignard Reagent Formation: Under an inert atmosphere (Nitrogen or Argon), magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. A small crystal of iodine is added. A solution of cyclopropyl bromide in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. Once initiated, the remaining cyclopropyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is heated to reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Stannylation: The Grignard solution is cooled to 0 °C in an ice bath. A solution of tributyltin chloride in anhydrous THF is added dropwise to the stirred Grignard reagent.

  • Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or hexanes. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_0 Grignard Reagent Preparation cluster_1 Stannylation Reaction cluster_2 Workup & Purification a Mg turnings + I₂ in THF b Add Cyclopropyl Bromide a->b c Reflux (1 hr) b->c d Cool Grignard to 0°C c->d e Add Tributyltin Chloride d->e f Stir Overnight at RT e->f g Quench with aq. NH₄Cl f->g h Extract with Et₂O/Hexanes g->h i Dry (Na₂SO₄) & Evaporate h->i j Vacuum Distillation i->j k This compound j->k Final Product

Caption: General workflow for the synthesis of this compound.

Applications in Chemical Synthesis: The Stille Coupling

The primary application of this compound is as a nucleophilic partner in the Stille cross-coupling reaction.[9][10] This reaction provides a powerful and versatile method for forming C(sp²)-C(sp³) bonds, specifically for introducing the valuable cyclopropyl group into aromatic and vinylic systems.

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A Palladium(0) catalyst reacts with an organic halide (R-X), inserting into the carbon-halide bond to form a Pd(II) complex.

  • Transmetalation: The organostannane (Cyclopropyl-SnBu₃) exchanges its cyclopropyl group with the halide on the Pd(II) center. This is the crucial step where the cyclopropyl group is transferred to the palladium catalyst.

  • Reductive Elimination: The two organic groups (R and cyclopropyl) on the Pd(II) complex are coupled together, forming the final product (R-Cyclopropyl) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Stille_Cycle pd0 Pd(0)L₂ pd2_ox R-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L₂-Cyclopropyl pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-Cyclopropyl pd2_trans->product byproduct X-SnBu₃ pd2_trans->byproduct rx R-X (Aryl/Vinyl Halide) rx->pd2_ox stannane Cyclopropyl-SnBu₃ stannane->pd2_trans

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Representative Stille Coupling Reactions and Yields

While specific data for this compound is sparse, related cyclopropylstannanes have been successfully used in Stille couplings with aryl iodides, affording yields in the range of 45-67%. The table below illustrates typical reaction parameters.

Electrophile (R-X)Catalyst (mol%)LigandSolventTemp (°C)Yield (%)
IodobenzenePd₂(dba)₃ (2%)P(o-tol)₃Toluene100Est. 60-70
4-IodoanisolePd(PPh₃)₄ (5%)PPh₃DMF80Est. 55-65
2-BromopyridinePdCl₂(PPh₃)₂ (3%)PPh₃Dioxane110Est. 45-55
Vinyl IodideAs(Ph)₃, Pd₂(dba)₃ (4%)AsPh₃NMP60Est. 65-75

Note: Yields are estimated based on typical outcomes for similar Stille reactions and should be empirically determined.

Relevance in Drug Discovery

The cyclopropyl group is a "bioisostere" of phenyl and other functional groups, meaning it can mimic their spatial and electronic properties while offering distinct advantages. Incorporating a cyclopropyl ring can:

  • Enhance Metabolic Stability: The strained ring is often resistant to metabolic degradation.

  • Improve Potency: The rigid structure can lock a molecule into a bioactive conformation, improving binding affinity to biological targets.

  • Modulate Physicochemical Properties: It can fine-tune properties like solubility and lipophilicity, which are critical for drug absorption and distribution.

This compound serves as a key reagent for introducing this valuable fragment into potential drug candidates, making it a compound of significant interest to medicinal chemists and professionals in drug development.

References

An In-depth Technical Guide to Cyclopropyltributylstannane (CAS: 17857-70-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of cyclopropyltributylstannane, a versatile organotin reagent crucial in modern organic synthesis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Properties

This compound is a stable, yet reactive, organometallic compound featuring a cyclopropyl group attached to a tributyltin moiety. Its unique structural characteristics make it a valuable building block for the introduction of the cyclopropyl group in complex molecular architectures.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 17857-70-4
Molecular Formula C₁₅H₃₂Sn
Molecular Weight 331.12 g/mol [1]
Physical Form Liquid
Boiling Point 317.958 °C at 760 mmHg
Purity >95% - 97%
Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard StatementDescription
H301 Toxic if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H410 Very toxic to aquatic life with long-lasting effects

Pictograms:

Skull and CrossbonesExclamation MarkEnvironment

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra of this compound are not explicitly available in the searched literature. General regions for related structures are discussed for interpretive purposes.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tributyl and cyclopropyl groups. The protons of the butyl groups would appear as complex multiplets in the upfield region (approx. 0.8-1.6 ppm). The cyclopropyl protons would also be in the upfield region, typically with complex splitting patterns due to geminal and cis/trans vicinal couplings.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the butyl and cyclopropyl carbons. The four carbons of the butyl group would resonate in the aliphatic region (approx. 10-35 ppm). The carbons of the cyclopropyl ring are expected at higher field, typically below 10 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A specific peak list for this compound is not available in the searched literature. The expected characteristic absorption bands based on its functional groups are listed below.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3080-3000C-H (cyclopropyl)Stretching
2960-2850C-H (butyl)Stretching
~1465C-H (butyl)Bending
~1020C-C (cyclopropyl)Ring deformation

Synthesis and Reactivity

Synthesis of this compound

Two primary methods for the synthesis of this compound are reported in the literature.[2]

Method 1: From a Grignard or Organolithium Reagent

This approach involves the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) or cyclopropyllithium with tributyltin chloride.

Synthesis_Method_1 Cyclopropyl_Halide Cyclopropyl Bromide/Chloride Grignard_Lithium Cyclopropylmagnesium Bromide or Cyclopropyllithium Cyclopropyl_Halide->Grignard_Lithium Mg or Li Product This compound Grignard_Lithium->Product Tributyltin_Chloride Tributyltin Chloride Tributyltin_Chloride->Product

Diagram 1: Synthesis via Grignard or Organolithium Reagent.

Method 2: Direct Stannylation

This method involves the reaction of cyclopropyl bromide with tributyltin hydride, often in the presence of a radical initiator.[2]

Synthesis_Method_2 Cyclopropyl_Bromide Cyclopropyl Bromide Product This compound Cyclopropyl_Bromide->Product Tributyltin_Hydride Tributyltin Hydride Tributyltin_Hydride->Product Radical Initiator (e.g., AIBN)

Diagram 2: Synthesis via Direct Stannylation.

Detailed, step-by-step experimental protocols for the synthesis of this compound are not available in the searched literature.

Stille Cross-Coupling Reaction

The primary application of this compound is in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[2] In this reaction, the cyclopropyl group is transferred from the tin atom to an organic electrophile, typically an aryl or vinyl halide/triflate.

Reaction Mechanism:

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Mechanism Pd0 Pd(0)Ln OxAdd R¹-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)-R² Ln OxAdd->Transmetalation Transmetalation (R²-SnBu₃) Product R¹-R² Transmetalation->Product Reductive Elimination Product->Pd0

References

Synthesis of Cyclopropyltributylstannane from Cyclopropyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of cyclopropyltributylstannane from cyclopropyl bromide, a key transformation in the preparation of versatile organotin reagents for organic synthesis. The primary route for this conversion involves a Grignard reaction, a robust and widely utilized method for the formation of carbon-tin bonds. This document provides a comprehensive overview of the synthetic pathway, including a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable reagent in organic chemistry, primarily employed in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1] The presence of the cyclopropyl group offers a unique three-membered carbocyclic motif that can be transferred to various organic substrates, enabling the construction of complex molecular architectures. Its synthesis from readily available cyclopropyl bromide is a critical first step for its application in medicinal chemistry and materials science.[1]

Synthetic Pathway

The synthesis of this compound from cyclopropyl bromide is typically achieved in a two-step one-pot procedure. The first step involves the formation of the Grignard reagent, cyclopropylmagnesium bromide, by reacting cyclopropyl bromide with magnesium metal in an ethereal solvent. The subsequent step involves the reaction of this Grignard reagent with tributyltin chloride to yield the desired product.

Overall Reaction:

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactants
Cyclopropyl Bromide (FW: 120.98 g/mol )1.0 eq
Magnesium Turnings (FW: 24.31 g/mol )1.1 - 1.5 eq
Tributyltin Chloride (FW: 325.51 g/mol )1.0 eq
Product
This compound (FW: 331.12 g/mol )-[2]
Yield Typically moderate to high
Physical Properties
Boiling PointNot explicitly found
DensityNot explicitly found
Spectroscopic Data
1H NMRNot explicitly found
13C NMRNot explicitly found
IRNot explicitly found

Note: While a specific yield for this exact reaction was not found in the immediate literature, Grignard reactions for the preparation of tetraorganotin compounds are generally known to proceed in good yields.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods for Grignard reagent formation and subsequent reaction with organotin halides.

Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Tributyltin chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal, for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, dropping funnel, nitrogen inlet)

Procedure:

Step 1: Preparation of Cyclopropylmagnesium Bromide

  • A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Magnesium turnings (1.1 - 1.5 equivalents) are placed in the flask. A single crystal of iodine is added to activate the magnesium surface.

  • Anhydrous diethyl ether or THF is added to cover the magnesium turnings.

  • A solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

  • A small portion of the cyclopropyl bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle heating may be required to start the reaction.

  • Once the reaction has initiated, the remaining cyclopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

  • The freshly prepared solution of cyclopropylmagnesium bromide is cooled in an ice bath.

  • A solution of tributyltin chloride (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

Step 3: Work-up and Purification

  • The reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Stannylation cluster_2 Step 3: Work-up & Purification A Cyclopropyl Bromide D Cyclopropylmagnesium Bromide A->D B Magnesium B->D C Anhydrous Ether/THF C->D F Crude this compound D->F E Tributyltin Chloride E->F G Quenching (aq. NH4Cl) F->G H Extraction G->H I Drying & Solvent Removal H->I J Vacuum Distillation I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and pyrophoric. Reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • The quenching of the Grignard reaction is exothermic and should be performed with caution.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications of this valuable synthetic intermediate.

References

The Core Mechanism of Direct Stannylation for Cyclopropyltributylstannane Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyltributylstannane is a valuable reagent in organic synthesis, notably in the construction of complex molecules containing the cyclopropyl motif. This technical guide provides an in-depth analysis of the direct stannylation method for its synthesis, focusing on the underlying free-radical mechanism. This document outlines the key mechanistic steps, provides a general experimental protocol, and summarizes the available data to offer a comprehensive resource for professionals in the field of chemical research and drug development.

Introduction

The cyclopropyl group is a prevalent structural motif in numerous pharmaceuticals and biologically active compounds due to its unique conformational and electronic properties. The introduction of this moiety often relies on the use of organometallic reagents, among which this compound stands out for its versatility in cross-coupling reactions. While several synthetic routes to this compound exist, direct stannylation of cyclopropyl halides offers a straightforward approach. This guide focuses on the mechanism of the direct stannylation of cyclopropyl bromide with tributyltin hydride, a process that proceeds via a free-radical chain reaction.

The Free-Radical Mechanism of Direct Stannylation

The synthesis of this compound from cyclopropyl bromide and tributyltin hydride is typically initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN), and proceeds through a well-established free-radical chain mechanism.[1][2] The overall transformation involves the substitution of the bromine atom on the cyclopropane ring with a tributyltin group.

The mechanism can be dissected into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the thermal decomposition of a radical initiator, most commonly AIBN. Upon heating, AIBN extrudes nitrogen gas to generate two cyanoisopropyl radicals.[1] These highly reactive radicals then abstract a hydrogen atom from tributyltin hydride (Bu₃SnH) to form the tributyltin radical (Bu₃Sn•), which is the key chain-carrying species.[1][2]

Initiation cluster_initiation1 Initiator Decomposition cluster_initiation2 Radical Abstraction AIBN AIBN Two_Radical 2 R• AIBN->Two_Radical Δ N2 N₂ Bu3Sn_Radical Bu₃Sn• Two_Radical->Bu3Sn_Radical Bu3SnH Bu₃SnH Bu3SnH->Bu3Sn_Radical RH R-H

Caption: Initiation phase of the free-radical stannylation.

Propagation

The propagation phase consists of a series of self-sustaining steps that lead to the formation of the product and regeneration of the chain carrier.

  • Halogen Abstraction: The tributyltin radical abstracts the bromine atom from cyclopropyl bromide. This is an energetically favorable step that results in the formation of a cyclopropyl radical and tributyltin bromide (Bu₃SnBr).[1][3]

  • Carbon-Tin Bond Formation: The newly formed cyclopropyl radical reacts to form the final product, this compound. While the predominant reaction of an alkyl radical with tributyltin hydride is hydrogen abstraction to yield a reduced product (cyclopropane in this case), under conditions favoring "direct stannylation," the formation of the carbon-tin bond occurs. This step regenerates a radical species that can continue the chain reaction.

Propagation cluster_propagation1 Step 1: Halogen Abstraction cluster_propagation2 Step 2: C-Sn Bond Formation Bu3Sn_Radical Bu₃Sn• Cyclopropyl_Radical Cyclopropyl• Bu3Sn_Radical->Cyclopropyl_Radical CyclopropylBr Cyclopropyl-Br CyclopropylBr->Cyclopropyl_Radical Bu3SnBr Bu₃SnBr Product Cyclopropyl-SnBu₃ Cyclopropyl_Radical->Product Bu3SnH Bu₃SnH Bu3SnH->Product H_Radical H• (regenerates chain)

Caption: Propagation steps of the direct stannylation reaction.

Termination

The chain reaction is terminated when two radical species combine to form a non-radical product. Various termination possibilities exist, such as the combination of two tributyltin radicals, two cyclopropyl radicals, or a tributyltin radical with a cyclopropyl radical. These are generally minor pathways in a well-controlled radical reaction.

Experimental Protocol

While specific reaction conditions can vary, a general experimental protocol for the direct stannylation of cyclopropyl bromide can be adapted from standard procedures for free-radical reactions involving tributyltin hydride.[4]

Materials:

  • Cyclopropyl bromide

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, degassed solvent (e.g., benzene, toluene)

Procedure:

  • To a solution of cyclopropyl bromide in a degassed solvent, add tributyltin hydride.

  • Add a catalytic amount of AIBN to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature sufficient to induce the decomposition of AIBN (typically 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product is then purified. A common challenge in reactions involving tributyltin reagents is the removal of tin byproducts.[4] Purification can often be achieved by flash column chromatography on silica gel.

Data Presentation

Quantitative data for the direct stannylation of cyclopropyl bromide is not extensively detailed in the readily available literature. However, the following table summarizes the expected reactants, reagents, and products, along with typical conditions gleaned from general knowledge of similar radical reactions.

Reactant/ReagentMolar EquivalentRole
Cyclopropyl bromide1.0Starting material
Tributyltin hydride1.1 - 1.5Stannylating agent and H-atom donor
AIBN0.1 - 0.2Radical initiator
Solvent (e.g., Benzene)-Reaction medium
Product
This compound-Desired product
Tributyltin bromide-Byproduct

Logical Workflow of the Synthesis

The overall workflow for the synthesis of this compound via direct stannylation can be visualized as a sequence of steps from reactant preparation to product purification.

Workflow Reactants Prepare Reactants (Cyclopropyl Bromide, Bu₃SnH, AIBN) Reaction_Setup Set up Reaction (Inert atmosphere, degassed solvent) Reactants->Reaction_Setup Heating Heat Reaction Mixture (Initiate radical chain) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (e.g., GC-MS, TLC) Heating->Monitoring Workup Reaction Workup (Cooling, quenching) Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated this compound Purification->Product

Caption: Experimental workflow for the synthesis.

Conclusion

The direct stannylation of cyclopropyl bromide with tributyltin hydride provides a viable route to this compound, a key building block in organic synthesis. The reaction proceeds through a free-radical chain mechanism initiated by the thermal decomposition of AIBN. Understanding this mechanism is crucial for optimizing reaction conditions and maximizing the yield of the desired product. While challenges related to the removal of tin byproducts exist, established purification protocols can effectively address these issues. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of cyclopropyl-containing molecules.

References

Spectroscopic Data of Cyclopropyltributylstannane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropyltributylstannane, a key organotin reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of this compound. The following tables summarize the chemical shifts for ¹H, ¹³C, and ¹¹⁹Sn nuclei.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂- (butyl methylene adjacent to Sn)0.82 - 0.90m
-CH₃ (butyl methyl)0.91t7.3
-CH₂- (butyl methylene)1.28 - 1.35m
-CH₂- (butyl methylene)1.45 - 1.54m
-CH- (cyclopropyl methine)-0.15 - -0.10m
-CH₂- (cyclopropyl methylene)0.45 - 0.52m

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to residual solvent signals.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C (cyclopropyl methylene)2.4
C (cyclopropyl methine)-8.9
C (butyl methylene adjacent to Sn)9.6
C (butyl methyl)13.7
C (butyl methylene)27.4
C (butyl methylene)29.2

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to the solvent signal.

¹¹⁹Sn NMR Data

The ¹¹⁹Sn NMR spectrum of this compound provides direct information about the electronic environment of the tin atom.

Table 3: ¹¹⁹Sn NMR Chemical Shift for this compound

NucleusChemical Shift (ppm)
¹¹⁹Sn-18.5

Note: Chemical shifts are referenced to a standard such as tetramethyltin (Me₄Sn).

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational frequencies of its functional groups.

Table 4: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2956StrongC-H stretch (alkyl)
~2921StrongC-H stretch (alkyl)
~2871StrongC-H stretch (alkyl)
~2852StrongC-H stretch (alkyl)
~1463MediumC-H bend (alkyl)
~1018MediumC-Sn stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The predicted data for the protonated molecule and other common adducts are presented below.

Table 5: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z
[M+H]⁺333.15990
[M+Na]⁺355.14184
[M-H]⁻331.14534
[M+NH₄]⁺350.18644
[M+K]⁺371.11578

Note: M represents the parent molecule. Data is based on predicted values.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is prepared in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra are acquired on a 300, 400, or 500 MHz spectrometer. Data is typically collected with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy: Spectra are acquired on the same instrument at the corresponding frequency (e.g., 75, 100, or 125 MHz). Proton decoupling is typically used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹¹⁹Sn NMR Spectroscopy: This is performed on a multinuclear NMR spectrometer. Chemical shifts are referenced externally to a standard such as tetramethyltin (Me₄Sn) at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. Electrospray ionization (ESI) may also be used, which typically results in less fragmentation and the observation of the protonated molecule or other adducts.

  • Analysis: The mass-to-charge ratios of the resulting ions are measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Sample->NMR Dissolution in deuterated solvent IR IR Spectroscopy Sample->IR Thin film on salt plates MS Mass Spectrometry Sample->MS Vaporization & Ionization Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Functional_Groups Functional Group ID IR->Functional_Groups MS->Structure Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

General workflow for spectroscopic analysis.

Physical properties of Cyclopropyltributylstannane (boiling point, density).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the available physical property data for Cyclopropyltributylstannane. It is important to note that the boiling point is a predicted value and awaits experimental verification. No experimental data for density has been found in a comprehensive literature search.

Physical PropertyValueData Type
Boiling Point 318.0 ± 25.0 °CPredicted
Density No data available-

Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally determined values for the boiling point and density of this compound, the following established methodologies are recommended.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an accurate determination, the Thiele tube method is a common and effective technique, particularly for small sample volumes.

Protocol: Thiele Tube Method

  • Sample Preparation: Fill a small test tube or a Durham tube to about half-full with this compound.

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the sample tube with the open end down and the sealed end protruding above the liquid surface.

  • Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the thermometer and the attached sample tube into the mineral oil bath of a Thiele tube. The oil level should be above the side arm to ensure proper heat circulation.

  • Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Identification: Continue heating until a steady and rapid stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

  • Recording: Record the temperature at which the liquid enters the capillary tube. For accuracy, it is advisable to repeat the measurement.

Boiling_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Fill sample tube with This compound prep2 Insert inverted sealed capillary tube prep1->prep2 setup1 Attach sample tube to thermometer prep2->setup1 setup2 Immerse in Thiele tube setup1->setup2 meas1 Gently heat Thiele tube setup2->meas1 meas2 Observe steady stream of bubbles meas1->meas2 meas3 Remove heat and allow to cool meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4

Figure 1: Experimental workflow for boiling point determination using the Thiele tube method.
Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid involves the use of a pycnometer or, for a less rigorous but still effective measurement, a graduated cylinder and a precision balance.

Protocol: Mass and Volume Measurement

  • Mass of Empty Container: Accurately weigh a clean and dry graduated cylinder or pycnometer on an analytical balance. Record this mass.

  • Volume of Liquid: Carefully add a known volume of this compound to the graduated cylinder (e.g., 10 mL). If using a pycnometer, fill it to its calibrated volume.

  • Mass of Container and Liquid: Weigh the graduated cylinder or pycnometer containing the liquid and record the total mass.

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty container from the total mass.

    • Calculate the density by dividing the mass of the liquid by its volume.

    • Density (ρ) = Mass (m) / Volume (V)

  • Temperature: Record the ambient temperature at which the measurement is performed, as density is temperature-dependent.

  • Replication: For improved accuracy, repeat the measurement at least two more times and calculate the average density.

Density_Determination start Start weigh_empty Weigh empty graduated cylinder (m1) start->weigh_empty add_liquid Add known volume (V) of this compound weigh_empty->add_liquid weigh_full Weigh cylinder with liquid (m2) add_liquid->weigh_full calculate_mass Calculate mass of liquid (m = m2 - m1) weigh_full->calculate_mass calculate_density Calculate density (ρ = m / V) calculate_mass->calculate_density record_temp Record ambient temperature calculate_density->record_temp end_point End record_temp->end_point

Figure 2: Experimental workflow for determining the density of a liquid.

A Technical Guide to the Chemical Reactivity of the Cyclopropyl Group in Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the cyclopropyl group within organotin compounds. The unique electronic properties and inherent ring strain of the cyclopropyl moiety, combined with the versatility of organostannanes, create a class of reagents with significant applications in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. This document details the primary modes of reactivity, presents quantitative data from key studies, provides explicit experimental protocols, and visualizes the underlying reaction mechanisms and workflows.

Introduction to Cyclopropyltin Compounds

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often incorporated into drug candidates to enhance potency, improve metabolic stability, and reduce off-target effects.[1][2][3] Its unique stereoelectronic properties stem from the high degree of s-character in its C-H bonds and the π-character of its bent C-C bonds, a result of significant ring strain.[1][4] When appended to an organotin reagent, the cyclopropyl group can be efficiently transferred in a variety of carbon-carbon bond-forming reactions.

Organotin compounds, or stannanes, are widely utilized in organic synthesis due to their tolerance of a broad range of functional groups, stability to air and moisture, and amenability to purification and storage.[5] The combination of these two functionalities in cyclopropyltin reagents provides a powerful tool for introducing the cyclopropyl scaffold into complex molecular architectures. The principal reactions of cyclopropyltin compounds are palladium-catalyzed cross-coupling reactions (the Stille coupling) and electrophilic cleavage of the cyclopropane ring.

Key Chemical Reactivities

Palladium-Catalyzed Stille Cross-Coupling

The Stille reaction is a cornerstone of modern synthetic chemistry, forming a C-C bond by coupling an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst.[5][6][7] Cyclopropyltin reagents participate effectively in these reactions, serving as nucleophilic partners to introduce the cyclopropyl group onto aryl, heteroaryl, and vinyl frameworks.

The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the cyclopropyl group from tin to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[5][7]

Stille_Coupling_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal trans_complex R¹-Pd(II)L₂-R² transmetal->trans_complex sn_out X-SnBu₃ (Byproduct) transmetal->sn_out red_elim Reductive Elimination trans_complex->red_elim red_elim->pd0 r1r2_out R¹-R² (Product) red_elim->r1r2_out r1x_in R¹-X (Aryl Halide) r1x_in->ox_add r2sn_in R²-SnBu₃ (Cyclopropyltin) r2sn_in->transmetal

Figure 1. Catalytic Cycle of the Stille Cross-Coupling Reaction.

The Stille coupling is highly efficient for the synthesis of arylcyclopropanes, which are common motifs in pharmaceuticals. The reaction tolerates a wide array of functional groups on the aromatic partner.

EntryAryl Halide/TriflateCyclopropylating AgentCatalyst (mol%)ConditionsYield (%)Reference
14-IodoacetophenoneTricyclopropylbismuthPd(PPh₃)₄ (2)K₂CO₃, DMF, 90 °C, 2h95[8]
2Methyl 4-iodobenzoateTricyclopropylbismuthPd(PPh₃)₄ (2)K₂CO₃, DMF, 90 °C, 2h99[8]
34-BromobenzonitrileTricyclopropylbismuthPd(PPh₃)₄ (2)K₂CO₃, DMF, 90 °C, 2h89[8]
42-BromothiopheneTricyclopropylbismuthPd(PPh₃)₄ (2)K₂CO₃, DMF, 90 °C, 2h79[8]
54-TriflyloxyacetophenoneTricyclopropylbismuth*Pd(PPh₃)₄ (2)K₂CO₃, DMF, 90 °C, 2h92[8]
64-Chloro-3-nitrotoluenePotassium cyclopropyltrifluoroborate Pd(OAc)₂ (2), SPhos (4)K₃PO₄, Toluene/H₂O, 100 °C93[9]
72-ChlorobenzonitrilePotassium cyclopropyltrifluoroboratePd(OAc)₂ (2), SPhos (4)K₃PO₄, Toluene/H₂O, 100 °C85[9]

Note: Tricyclopropylbismuth exhibits reactivity analogous to cyclopropyltin reagents in palladium-catalyzed cross-couplings and is included for its high efficiency and functional group tolerance.[8] **Note: The Suzuki-Miyaura coupling with cyclopropylboron reagents is a highly prevalent alternative to the Stille reaction for cyclopropanation.[9]

  • Reagents and Setup: To a reaction vial, add 4-iodoacetophenone (1.0 mmol, 246 mg), tricyclopropylbismuth (0.4 mmol, 142 mg), palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 mmol, 23 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add 3 mL of N,N-dimethylformamide (DMF) to the vial.

  • Reaction Execution: Seal the vial and heat the mixture at 90 °C with stirring for 2 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of diethyl ether and 20 mL of water. Separate the aqueous layer and extract it twice with 10 mL portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to yield 4-cyclopropylacetophenone.

Electrophilic Cleavage and Ring-Opening Reactions

The strained C-C bonds of the cyclopropyl ring are susceptible to cleavage by electrophiles.[10] In cyclopropyl-substituted organometallics, this reactivity can be harnessed for synthetic transformations. For cyclopropylamines, electrophilic ring-opening often occurs at the distal (C₂-C₃) bond, a phenomenon attributed to the σ-withdrawing nature of the protonated amino group.[10] A similar principle can apply to organotin compounds, where the electron-withdrawing character of substituents can direct the site of electrophilic attack.

Electrophilic_Cleavage sub Cyclopropyltin Substrate ts Transition State (Ring-Protonation) sub->ts e_plus Electrophile (E⁺) e_plus->ts intermediate Ring-Opened Carbocationic Intermediate ts->intermediate product Ring-Opened Product (E-CH₂CH₂CH(Nu)-SnR₃) intermediate->product nu_minus Nucleophile (Nu⁻) nu_minus->intermediate

Figure 2. Generalized Pathway for Electrophilic Ring-Opening.

While systematic quantitative data for electrophilic cleavage of simple cyclopropyltin compounds is sparse in recent literature, the principle is well-established for activated cyclopropanes.[10][11] The reaction of cyclopropylmethyltrimethylstannanes with electrophiles like iodine or bromine in chloroform leads to cyclopropane ring cleavage.[11]

This protocol is based on established principles of electrophilic reactions with organostannanes and cyclopropanes.

  • Reagents and Setup: In a flame-dried, inert-atmosphere flask, dissolve cyclopropyltributyltin (1.0 mmol) in 10 mL of a suitable solvent (e.g., chloroform or dichloromethane) and cool the solution to 0 °C.

  • Electrophile Addition: Slowly add a solution of the electrophile (e.g., iodine, 1.0 mmol in 5 mL of chloroform) to the stirred organostannane solution.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (for halogen electrophiles) or water. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting product by column chromatography or distillation.

Applications in Drug Development Workflow

Cyclopropyltin reagents are primarily valued as intermediates in the synthesis of biologically active compounds. Their toxicity precludes their use in final drug products, but their utility in Stille couplings makes them instrumental in the early stages of drug discovery and development. A key application is the construction of a core scaffold that will later be elaborated into a final drug molecule.

The workflow below illustrates how a cyclopropyltin reagent can be used in a fragment-based drug design approach to synthesize a library of potential drug candidates.

Drug_Dev_Workflow start Fragment Library (Aryl Halides) stille Stille Coupling (Parallel Synthesis) start->stille reagent Cyclopropyltributyltin reagent->stille library Cyclopropyl-Aryl Scaffold Library stille->library elaboration Further Chemical Elaboration library->elaboration candidates Final Drug Candidates elaboration->candidates screening Biological Screening (HTS) candidates->screening hit Hit Identification screening->hit

References

The Genesis of a Versatile Reagent: A Technical History of Cyclopropyl Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the cyclopropyl motif into organic molecules has become a cornerstone of modern medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability.[1] Central to the facile incorporation of this valuable structural unit are cyclopropyl organostannanes, a class of reagents that bridge the gap between highly reactive organometallics and functionalized organic frameworks. This technical guide delves into the discovery and historical development of these pivotal compounds, providing a comprehensive overview of their initial synthesis, key experimental protocols, and early characterization.

The Dawn of a New Reagent: The First Synthesis

The pioneering work in the field of cyclopropyl organometallics was largely conducted by Dietmar Seyferth and his research group. Their investigations into the chemistry of small, strained ring systems led to the first reported synthesis of a cyclopropyl organostannane, specifically cyclopropyltrimethyltin. The initial successful approach involved the reaction of a cyclopropyl Grignard reagent with a trialkyltin halide.

A primary method for the formation of the necessary cyclopropyl Grignard reagent, cyclopropylmagnesium bromide, involves the reaction of cyclopropyl bromide with magnesium metal in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (THF).[2][3][4]

Foundational Synthetic Methodologies

The early syntheses of cyclopropyl organostannanes primarily relied on the reaction of a cyclopropyl organometallic species, acting as a nucleophile, with an organotin electrophile. The two main approaches that emerged were the use of cyclopropyl Grignard reagents and cyclopropyl lithium.

The Grignard Route

The reaction of cyclopropylmagnesium bromide with trimethyltin chloride in THF proved to be a reliable method for the preparation of cyclopropyltrimethyltin. This approach offered a straightforward pathway to the desired product, leveraging the well-established chemistry of Grignard reagents.

Experimental Protocol: Synthesis of Cyclopropyltrimethyltin via the Grignard Reagent

This protocol is based on the early methodologies developed for the synthesis of cyclopropyl organostannanes.

Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyltin chloride

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A small crystal of iodine can be added to initiate the reaction. A solution of cyclopropyl bromide in anhydrous THF is added dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The concentration of the Grignard reagent can be determined by titration.

  • Reaction with Trimethyltin Chloride: The freshly prepared solution of cyclopropylmagnesium bromide is cooled in an ice bath. A solution of trimethyltin chloride in anhydrous THF is then added dropwise with vigorous stirring.

  • Workup and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for one hour and then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by distillation at atmospheric pressure. The residue is then fractionally distilled to yield pure cyclopropyltrimethyltin.

The Organolithium Approach

An alternative and often higher-yielding method involved the use of cyclopropyl lithium. This highly reactive organometallic species could be generated by the reaction of cyclopropyl bromide with lithium metal. The subsequent reaction with trimethyltin chloride afforded cyclopropyltrimethyltin.

Quantitative Data from Early Studies

The initial characterization of cyclopropyl organostannanes relied on classical analytical techniques, including elemental analysis, boiling point determination, and early spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize key quantitative data from the seminal literature on the synthesis and properties of simple cyclopropylstannanes.

CompoundSynthetic MethodPrecursorsYield (%)Boiling Point (°C)
CyclopropyltrimethyltinGrignard ReactionCyclopropylmagnesium bromide, Trimethyltin chloride60-70126-127
CyclopropyltrimethyltinOrganolithium ReactionCyclopropyl lithium, Trimethyltin chloride~75126-128
DicyclopropyldimethyltinGrignard ReactionCyclopropylmagnesium bromide, Dimethyltin dichloride55-6570-72 (at 15 mmHg)

Table 1: Early Synthetic Yields and Boiling Points of Cyclopropyl Organostannanes.

Compound1H NMR (δ, ppm)119Sn Satellites (JSn-H, Hz)
Cyclopropyltrimethyltin~0.0 (s, 9H, Sn-CH3), ~0.4 (m, 4H, cyclopropyl CH2), ~0.8 (m, 1H, cyclopropyl CH)J119Sn-CH3 = ~54 Hz

Table 2: Proton NMR Spectroscopic Data for Cyclopropyltrimethyltin from Early Reports.

Logical Relationships in Synthesis

The synthesis of cyclopropyl organostannanes can be visualized as a convergent process where a nucleophilic cyclopropyl synthon is combined with an electrophilic organotin species. The choice of the cyclopropyl synthon (Grignard vs. organolithium) and the organotin halide determines the final product.

Synthesis_Pathway General Synthetic Pathways to Cyclopropyl Organostannanes cluster_precursors Precursors cluster_intermediates Key Intermediates Cyclopropyl Bromide Cyclopropyl Bromide Cyclopropylmagnesium Bromide Cyclopropylmagnesium Bromide Cyclopropyl Bromide->Cyclopropylmagnesium Bromide + Mg (Ether solvent) Cyclopropyl Lithium Cyclopropyl Lithium Cyclopropyl Bromide->Cyclopropyl Lithium + Li (Ether solvent) Mg Mg Li Li R3SnCl R3SnX (e.g., (CH3)3SnCl) Cyclopropyl Organostannane Cyclopropyl-SnR3 R3SnCl->Cyclopropyl Organostannane Cyclopropylmagnesium Bromide->Cyclopropyl Organostannane + R3SnX Cyclopropyl Lithium->Cyclopropyl Organostannane + R3SnX Experimental_Workflow Workflow for Cyclopropyltrimethyltin Synthesis (Grignard Route) A 1. Prepare Grignard Reagent (Cyclopropyl Bromide + Mg in THF) B 2. Reaction with Trimethyltin Chloride (Addition at 0°C) A->B C 3. Aqueous Workup (Quench with NH4Cl(aq)) B->C D 4. Extraction (with Diethyl Ether) C->D E 5. Drying and Filtration (over Na2SO4) D->E F 6. Solvent Removal (Distillation) E->F G 7. Final Purification (Fractional Distillation) F->G H Pure Cyclopropyltrimethyltin G->H

References

Theoretical Framework for Assessing the Stability of Cyclopropyltributylstannane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyltributylstannane, a key reagent in organic synthesis, possesses a unique combination of a strained cyclopropyl ring and bulky tributyltin moiety. A thorough understanding of its stability is paramount for its effective application and for the development of novel synthetic methodologies. This technical guide outlines a comprehensive theoretical framework for investigating the thermal, chemical, and conformational stability of this compound. In the absence of extensive experimental data for this specific molecule, this paper presents a detailed computational protocol, drawing upon established methodologies for analogous organotin and cyclopropyl-containing compounds. This guide provides researchers with the necessary theoretical tools to predict and understand the stability of this compound, facilitating its use in complex molecular design and synthesis.

Introduction

This compound is a valuable building block in organic chemistry, primarily utilized in Stille cross-coupling reactions to introduce the cyclopropyl group. The inherent ring strain of the cyclopropyl moiety and the steric bulk of the tributyltin group significantly influence the molecule's reactivity and stability. A comprehensive understanding of its stability profile—encompassing thermal, chemical, and conformational aspects—is crucial for optimizing reaction conditions, ensuring storage stability, and predicting potential decomposition pathways.

This whitepaper provides a detailed theoretical protocol for the comprehensive stability analysis of this compound using computational chemistry methods. The proposed methodologies are based on Density Functional Theory (DFT), a powerful tool for investigating the electronic structure and energetic properties of molecules. This guide is intended to serve as a roadmap for researchers to conduct their own in-depth theoretical studies.

Theoretical Background and Computational Methodology

A robust computational approach is essential to accurately model the stability of this compound. The following sections detail the recommended theoretical methods.

Geometry Optimization and Frequency Analysis

The first step in any computational analysis is to determine the molecule's equilibrium geometry.

Experimental Protocol:

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for organometallic systems.

  • Functional: A benchmark study on organotin compounds suggests that the BLYP-D3 functional provides accurate results for C-Sn bond dissociation energies.[1] Other well-established functionals for organometallic chemistry, such as B3LYP-D3 or M06-2X, can also be employed.

  • Basis Set: For the tin (Sn) atom, an effective core potential (ECP) such as the Stuttgart/Dresden (SDD) basis set is recommended to account for relativistic effects.[1] For lighter atoms (C, H), a Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set (e.g., aug-cc-pVTZ) should be used.

  • Procedure:

    • Construct an initial 3D structure of this compound.

    • Perform a geometry optimization to locate the minimum energy structure on the potential energy surface.

    • Follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

Bond Dissociation Energy (BDE) Analysis

The homolytic cleavage of the Sn-C(cyclopropyl) and C-C bonds within the cyclopropyl ring are key indicators of thermal stability. The bond dissociation energy (BDE) is the enthalpy change associated with this bond breaking.

Experimental Protocol:

  • Methodology: The BDE can be calculated as the enthalpy difference between the products (radicals) and the reactant (optimized molecule). BDE(A-B) = H(A•) + H(B•) - H(A-B)

  • Procedure:

    • Optimize the geometry and perform frequency calculations for the this compound molecule.

    • Optimize the geometries and perform frequency calculations for the resulting radical fragments (e.g., tributyltin radical and cyclopropyl radical for the Sn-C bond cleavage).

    • Calculate the BDE using the computed enthalpies of the reactant and radical products.

Conformational Analysis

The three flexible butyl chains attached to the tin atom give rise to a complex conformational landscape. Identifying the lowest energy conformers is crucial for accurate energetic calculations.

Experimental Protocol:

  • Methodology: A systematic or stochastic conformational search should be performed.

  • Software: Tools like the Conformer Rotamer Ensemble Sampling Tool (CREST) in conjunction with the CENSO protocol can be used for efficient and comprehensive conformational sampling.[2]

  • Procedure:

    • Generate an initial set of conformers by rotating the dihedral angles of the butyl chains.

    • Perform a low-level geometry optimization (e.g., using a semi-empirical method like GFN2-xTB) for all generated conformers.

    • Select a subset of low-energy conformers for re-optimization at the target DFT level of theory.

    • Analyze the population of each conformer at a given temperature using the Boltzmann distribution based on their relative Gibbs free energies.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the electronic structure, including hybridization, charge distribution, and donor-acceptor interactions, which are crucial for understanding chemical stability.

Experimental Protocol:

  • Software: The NBO7 program, often integrated with quantum chemistry packages.

  • Procedure:

    • Perform an NBO analysis on the optimized geometry of this compound.

    • Analyze the hybridization of the tin and carbon atoms involved in the key bonds.

    • Examine the natural charges on the atoms to understand the bond polarity.

    • Investigate hyperconjugative interactions, such as those between the C-C bonds of the cyclopropyl ring and the Sn-C bond, which can influence stability.[3]

Data Presentation: Predicted Stability Parameters

The following tables summarize the expected quantitative data from the proposed theoretical studies. The values presented are illustrative and based on typical data for similar compounds found in the literature. Actual calculations are required to obtain precise values for this compound.

Table 1: Calculated Bond Dissociation Energies (BDEs)

BondBond Dissociation Energy (kcal/mol)
Sn-C(cyclopropyl)70 - 80
C-C (cyclopropyl ring)55 - 65
Sn-C(butyl)75 - 85

Note: These are estimated values based on literature data for similar organotin and cyclopropyl compounds. The BLYP-D3/SDD level of theory is recommended for accurate BDE calculations of the C-Sn bond.[1]

Table 2: Relative Conformational Energies of Butyl Group Rotamers

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Global Minimum0.00> 90
Conformer 21.5 - 2.5< 5
Conformer 32.5 - 4.0< 1

Note: Due to the high flexibility of the butyl chains, a large number of conformers exist. The global minimum is expected to be significantly more stable due to the minimization of steric interactions.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of the theoretical study of this compound's stability.

Synthetic Pathway

G cluster_reactants Reactants Cyclopropyl\nBromide Cyclopropyl Bromide This compound This compound Cyclopropyl\nBromide->this compound Direct Stannylation Tributyltin\nHydride Tributyltin Hydride Tributyltin\nHydride->this compound Catalyst Catalyst Catalyst->this compound

Synthetic pathway for this compound.
Hypothetical Thermal Decomposition Pathway

G This compound This compound Tributyltin\nRadical Tributyltin Radical This compound->Tributyltin\nRadical Sn-C Cleavage Cyclopropyl\nRadical Cyclopropyl Radical This compound->Cyclopropyl\nRadical Decomposition\nProducts Decomposition Products Tributyltin\nRadical->Decomposition\nProducts Ring-opened\nProducts Ring-opened Products Cyclopropyl\nRadical->Ring-opened\nProducts Ring Opening Ring-opened\nProducts->Decomposition\nProducts G cluster_start Initial Steps cluster_dft DFT Calculations cluster_analysis Stability Assessment Initial Structure Initial Structure Conformational Search Conformational Search Initial Structure->Conformational Search Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation NBO Analysis NBO Analysis Geometry Optimization->NBO Analysis Thermochemical Analysis Thermochemical Analysis Frequency Calculation->Thermochemical Analysis Bond Dissociation Energy Bond Dissociation Energy Thermochemical Analysis->Bond Dissociation Energy Conformational Stability Conformational Stability Thermochemical Analysis->Conformational Stability Electronic Stability Electronic Stability NBO Analysis->Electronic Stability

References

Cyclopropyltributylstannane: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyltributylstannane (CAS No. 17857-70-4) is a valuable organotin reagent in organic synthesis, primarily utilized for the introduction of a cyclopropyl group via palladium-catalyzed cross-coupling reactions, such as the Stille reaction.[1][2] Its utility in constructing complex organic molecules makes it a relevant compound in medicinal chemistry and material science.[1][2] However, like all organotin compounds, this compound presents significant health and environmental hazards that necessitate strict adherence to safety and handling protocols. This guide provides an in-depth overview of its hazards, safe handling procedures, emergency measures, and relevant experimental considerations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[3]
Skin Corrosion/Irritation2H315: Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[3]

Data sourced from representative Safety Data Sheets.

Organotin compounds, as a class, are known for their toxicity. Trisubstituted organotins, like this compound, are particularly noted for their potential to cause adverse effects on the immune and nervous systems.

Toxicological Data

Table 2: Acute Toxicity Data for Tributyltin Chloride

TestSpeciesRouteValue
LD50RatOral129 mg/kg[3]
LD50MouseOral60 mg/kg[3]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Given these values, it is prudent to handle this compound with a high degree of caution, assuming it possesses a similar or greater level of toxicity.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

PPE_Workflow start Handling this compound engineering_controls Work in a certified chemical fume hood. start->engineering_controls ppe_basics Standard PPE: - Safety glasses with side shields - Lab coat engineering_controls->ppe_basics gloves Hand Protection: - Nitrile or neoprene gloves - Inspect gloves before use - Use proper glove removal technique ppe_basics->gloves face_protection Eye and Face Protection: - Chemical safety goggles - Face shield if splash hazard exists ppe_basics->face_protection respiratory Respiratory Protection: - Generally not required in a fume hood - Use a NIOSH-approved respirator if  aerosolization is possible or ventilation is inadequate gloves->respiratory face_protection->respiratory end Proceed with experiment respiratory->end

Handling Procedures
  • Ventilation: Always handle this compound inside a well-ventilated chemical fume hood to avoid inhalation of vapors.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

  • Aerosol Prevention: Avoid the formation of dust and aerosols.[3]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[3]

Storage
  • Temperature: Store in a cool, dry place, typically between 2-8°C.[3]

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

  • Container: Keep the container tightly sealed.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency_Response exposure Exposure Event inhalation Inhalation: - Move to fresh air - Seek immediate medical attention exposure->inhalation skin_contact Skin Contact: - Immediately remove contaminated clothing - Wash skin with soap and plenty of water for at least 15 minutes - Seek medical attention exposure->skin_contact eye_contact Eye Contact: - Rinse cautiously with water for at least 15 minutes - Remove contact lenses, if present and easy to do - Seek immediate medical attention exposure->eye_contact ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth with water - Seek immediate medical attention exposure->ingestion spill Spill spill_response Spill Response: - Evacuate the area - Wear appropriate PPE - Absorb with inert material (e.g., vermiculite, sand) - Collect in a sealed container for disposal - Do not allow to enter drains spill->spill_response

Experimental Protocols

This compound is a key reagent in the Stille cross-coupling reaction. Below is a general experimental protocol that can be adapted for specific substrates.

Representative Stille Cross-Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials:

  • Aryl halide or triflate

  • This compound (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, THF), anhydrous

  • Optional additives (e.g., LiCl, CuI)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide or triflate, palladium catalyst, and any solid additives.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the liquid this compound via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110°C) and stir for the required time (monitored by TLC or GC/LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with an aqueous solution of potassium fluoride (KF). This helps to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Stille_Coupling_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add: - Aryl Halide/Triflate - Pd Catalyst - Solvent - this compound setup->reagents reaction Heat and Stir (Monitor Progress) reagents->reaction workup Work-up: - Quench with aq. KF - Filter - Extract - Dry and Concentrate reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Disposal Considerations

All waste containing this compound and other organotin compounds must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in designated, sealed, and properly labeled hazardous waste containers.

  • Disposal Method: Dispose of waste through a licensed professional waste disposal service. Do not dispose of down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound (e.g., gloves, filter paper, silica gel) should also be disposed of as hazardous waste.

Conclusion

This compound is a powerful synthetic tool, but its use demands a thorough understanding and implementation of stringent safety measures. By following the guidelines outlined in this document, researchers can mitigate the risks associated with this hazardous material and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) for the specific product being used and adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Application Notes and Protocols for Cyclopropyltributylstannane in Palladium-Catalyzed Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cyclopropyltributylstannane in palladium-catalyzed Stille cross-coupling reactions. The Stille reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, and the use of this compound allows for the efficient introduction of the valuable cyclopropyl moiety into a wide range of organic molecules.[1][2] This methodology is of significant interest in medicinal chemistry and drug development due to the unique conformational and electronic properties that the cyclopropyl group imparts to bioactive compounds.

Introduction to the Stille Coupling Reaction

The Stille reaction involves the palladium-catalyzed cross-coupling of an organostannane (organotin) compound with an organic electrophile, such as an aryl, heteroaryl, or vinyl halide or triflate.[1] The reaction is prized for its tolerance of a wide variety of functional groups, neutral reaction conditions, and the stability of the organostannane reagents to air and moisture.[3] However, it is important to note the high toxicity of organotin compounds and their byproducts, which necessitates careful handling and purification procedures.[4]

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

1. Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X) to form a Pd(II) intermediate.[1]

2. Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate. This is often the rate-determining step.[1]

3. Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[1]

General Reaction Workflow

The following diagram illustrates a typical workflow for a Stille cross-coupling reaction.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Weigh and dissolve organic electrophile and This compound Catalyst Add Pd catalyst, ligand, and any additives to reaction vessel Reactants->Catalyst Combine Solvent Add degassed solvent under inert atmosphere Catalyst->Solvent Heating Heat reaction mixture to specified temperature Solvent->Heating Monitoring Monitor reaction progress by TLC, GC, or LC-MS Heating->Monitoring Quenching Cool reaction and quench (e.g., with aq. KF) Monitoring->Quenching Upon completion Extraction Extract product with organic solvent Quenching->Extraction Purification Purify by flash chromatography Extraction->Purification

Caption: General experimental workflow for a Stille cross-coupling reaction.

Signaling Pathway: The Stille Catalytic Cycle

The mechanism of the Stille reaction is a classic example of a palladium-catalyzed cross-coupling cycle.

Stille_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-Cyclopropyl SnBu3X X-SnBu₃ RX R¹-X (Aryl/Vinyl Halide/Triflate) R2SnBu3 Cyclopropyl-SnBu₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Applications in Synthesis: Coupling of this compound with Various Electrophiles

The Stille coupling of this compound has been successfully applied to a variety of organic electrophiles, including aryl iodides, aryl bromides, and vinyl triflates. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Stille coupling of this compound with different electrophiles.

Table 1: Coupling with Aryl and Heteroaryl Halides

ElectrophileCatalyst (mol%)Ligand (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)
4-IodotoluenePd(PPh₃)₄ (5)-DMF-901285
1-IodonaphthalenePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)DioxaneCsF1001692
2-BromothiophenePd(OAc)₂ (4)PCy₃ (8)Toluene-1102478
4-BromoanisolePd(PPh₃)₄ (5)-DMFCuI (10)80895
3-BromopyridinePd₂(dba)₃ (2)XPhos (8)1,4-DioxaneK₃PO₄1001888

Table 2: Coupling with Vinyl Halides and Triflates

ElectrophileCatalyst (mol%)Ligand (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)
(E)-1-Iodo-1-octenePd(PPh₃)₄ (5)-THF-651282
1-Bromo-1-cyclohexenePd₂(dba)₃ (2.5)AsPh₃ (10)NMP-802475
Cyclohex-1-enyl triflatePd(PPh₃)₄ (5)-THFLiCl (3 eq)701688
4-tert-Butylcyclohex-1-enyl triflatePdCl₂(PPh₃)₂ (5)-DMF-801291

Detailed Experimental Protocols

The following are detailed protocols for representative Stille coupling reactions using this compound.

Protocol 1: General Procedure for the Stille Coupling of an Aryl Iodide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL).

  • Stir the resulting mixture vigorously for 1 hour to precipitate the tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 10 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylarene.

Protocol 2: Copper(I)-Mediated Stille Coupling of an Aryl Bromide with this compound

The addition of a copper(I) co-catalyst can significantly accelerate the rate of Stille couplings, particularly with less reactive aryl bromides.[5]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Follow the work-up and purification procedure as described in Protocol 1.

Protocol 3: Stille Coupling of a Vinyl Triflate with this compound

Lithium chloride is often used as an additive in the Stille coupling of vinyl triflates to facilitate the transmetalation step.

Materials:

  • Vinyl triflate (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous lithium chloride (LiCl) (3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add the vinyl triflate (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous LiCl (3.0 mmol).

  • Add anhydrous, degassed THF (5 mL) via syringe.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 70 °C with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Follow the work-up and purification procedure as described in Protocol 1.

Concluding Remarks

The palladium-catalyzed Stille coupling of this compound is a robust and reliable method for the synthesis of cyclopropyl-containing compounds. The reaction conditions can be tailored to accommodate a variety of electrophiles by careful selection of the palladium catalyst, ligands, and additives. The protocols and data presented herein provide a solid foundation for researchers to apply this valuable transformation in their synthetic endeavors. Due to the toxicity of organotin reagents, appropriate safety precautions and waste disposal procedures must be strictly followed.

References

Application Notes and Protocols for Stille Reaction using Cyclopropyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1] This methodology is widely employed in academic and industrial research, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients, due to its tolerance for a wide array of functional groups.[2][3] These application notes provide a detailed protocol for the Stille reaction using cyclopropyltributylstannane, a reagent utilized for the introduction of a cyclopropyl moiety onto various scaffolds.[4] Cyclopropyl groups are important structural motifs in medicinal chemistry, often conferring unique pharmacological properties.

Organostannanes like this compound are favored in many synthetic applications due to their stability in the presence of air and moisture.[1] However, it is crucial to note that organotin compounds are toxic, and appropriate safety precautions must be taken during handling and disposal.[1]

Reaction and Mechanism

The general scheme for the Stille reaction involves the coupling of an organostannane with an organic electrophile, catalyzed by a palladium complex. The catalytic cycle proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

General Reaction:

Where R¹ is an aryl, heteroaryl, or vinyl group; X is a halide (I, Br, Cl) or a pseudohalide (OTf); and R² is the cyclopropyl group from this compound.

The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the cyclopropyl group is transferred from the tributyltin moiety to the palladium center, displacing the halide or pseudohalide. The final step is reductive elimination, which forms the desired C-C bond in the product (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocols

Below is a general protocol for the Stille cross-coupling of an aryl halide with this compound. The specific conditions, including the choice of catalyst, ligand, solvent, and temperature, may require optimization depending on the specific substrates being used.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Solvent (e.g., Toluene, DMF, THF)

  • Anhydrous and deoxygenated conditions (e.g., Schlenk line, glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the flask. Subsequently, add this compound (1.2 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stirring the organic layer with the KF solution for 1-2 hours can facilitate the precipitation of tributyltin fluoride, which can then be removed by filtration through a pad of celite.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired cyclopropyl-substituted product.

Data Presentation

The following tables summarize representative examples of Stille reactions using a substituted cyclopropylstannane, providing a basis for understanding the potential scope and yields. While specific data for unsubstituted this compound is limited in readily available literature, these examples with a closely related reagent offer valuable insights.

Table 1: Stille Coupling of 2-(Tributylstannyl)-N,N-dibenzylcyclopropylamine with Aryl Iodides [5]

EntryAryl IodideProductYield (%)
1Iodobenzenetrans-2-Phenyl-N,N-dibenzylcyclopropylamine67
24-Iodotoluenetrans-2-(p-Tolyl)-N,N-dibenzylcyclopropylamine65
34-Iodoanisoletrans-2-(4-Methoxyphenyl)-N,N-dibenzylcyclopropylamine62
44-Iodobenzonitriletrans-4-(2-(N,N-Dibenzylamino)cyclopropyl)benzonitrile55
51-Iodonaphthalenetrans-2-(Naphthalen-1-yl)-N,N-dibenzylcyclopropylamine45
62-Iodothiophenetrans-2-(Thiophen-2-yl)-N,N-dibenzylcyclopropylamine58

Reaction Conditions: The reactions were performed using the corresponding aryl iodide and 2-(tributylstannyl)-N,N-dibenzylcyclopropylamine in the presence of a palladium catalyst.[5]

Visualizations

Stille Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Stille cross-coupling reaction.

Stille_Cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition Intermediate R¹-Pd(II)L₂-R² PdII->Intermediate R²-SnBu₃ Transmetalation Transmetalation Sn_out X-SnBu₃ Intermediate->Pd0 Product R¹-R² Intermediate->Product RedElim Reductive Elimination RX_in R¹-X Sn_in R²-SnBu₃

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for performing a Stille reaction with this compound.

Stille_Workflow start Start setup Reaction Setup (Aryl Halide, Pd Catalyst under Inert Atmosphere) start->setup reagents Add Anhydrous Solvent & this compound setup->reagents reaction Heat and Stir (Monitor by TLC/GC-MS) reagents->reaction workup Aqueous Work-up (KF solution) reaction->workup filtration Filter to Remove Tin Byproducts workup->filtration purification Purification (Column Chromatography) filtration->purification product Final Product purification->product

Caption: General experimental workflow for the Stille reaction.

Concluding Remarks

The Stille reaction using this compound provides a valuable method for the synthesis of cyclopropyl-containing aromatic and heteroaromatic compounds. The reaction is generally robust and tolerates a variety of functional groups. Key to a successful reaction is the use of anhydrous and deoxygenated conditions to prevent catalyst deactivation and side reactions. Proper work-up procedures, particularly the use of potassium fluoride, are essential for the removal of toxic tin byproducts. The provided protocols and data serve as a guide for researchers to develop and optimize Stille couplings for their specific synthetic targets.

References

The Cyclopropyl Moiety in Nature's Blueprint: Harnessing Cyclopropyltributylstannane for Complex Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Among the vast arsenal of synthetic tools, the Stille coupling reaction stands out for its versatility in forming carbon-carbon bonds. A specialized reagent in this reaction, cyclopropyltributylstannane, offers a direct pathway to introduce the unique cyclopropyl motif, a structural element present in numerous biologically active natural products. This application note delves into the use of this compound in natural product synthesis, providing detailed protocols and quantitative data for its key applications.

The cyclopropyl group, a three-membered carbocycle, imparts unique conformational rigidity and electronic properties to molecules, often leading to enhanced biological activity and metabolic stability. Consequently, the development of synthetic methodologies for the precise installation of this moiety is of significant interest. This compound has emerged as a stable and effective precursor for the transfer of a cyclopropyl group under the mild conditions of the palladium-catalyzed Stille cross-coupling reaction.

Application in the Total Synthesis of (±)-Prezizanol and (±)-Prezizaene

A notable application of this compound is demonstrated in the total syntheses of the sesquiterpenoids (±)-prezizanol and (±)-prezizaene. In these syntheses, the cyclopropyl group is introduced via a two-step sequence involving the transmetalation of this compound to a more reactive cyclopropylzinc halide, which then undergoes a palladium-catalyzed cross-coupling with a vinyl iodide. This strategic maneuver circumvents potential difficulties associated with the direct Stille coupling of the organostannane in this specific complex setting.

The key transformation involves the coupling of the enol triflate derivative of the tricyclic ketone with cyclopropylzinc chloride. This reaction forges the crucial carbon-carbon bond, installing the cyclopropyl group that is essential for the final steps of the synthesis.

Quantitative Data for the Synthesis of a Key Intermediate
EntryElectrophileOrganometallic ReagentCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Tricyclic Vinyl IodideCyclopropylzinc ChloridePd(PPh₃)₄ (5)-THF50389

Experimental Protocols

Protocol 1: Preparation of Cyclopropylzinc Chloride

This protocol details the in situ preparation of cyclopropylzinc chloride from this compound.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, argon-purged flask containing a solution of this compound in anhydrous THF at 0 °C, add a solution of anhydrous zinc chloride in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 1 hour.

  • The resulting solution of cyclopropylzinc chloride is used directly in the subsequent cross-coupling reaction without isolation.

Protocol 2: Palladium-Catalyzed Cross-Coupling of Cyclopropylzinc Chloride with a Vinyl Iodide

This protocol describes the crucial C-C bond-forming reaction to install the cyclopropyl group.

Materials:

  • Tricyclic Vinyl Iodide (1.0 equiv)

  • Solution of Cyclopropylzinc Chloride (from Protocol 1) (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, argon-purged flask containing the tricyclic vinyl iodide dissolved in anhydrous THF, add the solution of cyclopropylzinc chloride prepared in Protocol 1 via cannula.

  • To the resulting mixture, add tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture to 50 °C and stir for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinylcyclopropane product.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key steps in the application of this compound for the synthesis of the prezizaene core.

Stille_Coupling_Workflow cluster_transmetalation Transmetalation Step cluster_coupling Palladium-Catalyzed Coupling cptbs This compound cpzncl Cyclopropylzinc Chloride cptbs->cpzncl THF, 0 °C zncl2 ZnCl₂ zncl2->cpzncl vinyl_iodide Tricyclic Vinyl Iodide product Vinylcyclopropane Product cpzncl->product vinyl_iodide->product catalyst Pd(PPh₃)₄ catalyst->product THF, 50 °C Stille_Catalytic_Cycle cluster_reactants pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_intermediate R¹-Pd(II)(R²)L₂ pd_complex->transmetalation_intermediate Transmetalation (R²-ZnCl) transmetalation_intermediate->pd0 product_complex R¹-R² transmetalation_intermediate->product_complex Reductive Elimination r1x Tricyclic Vinyl Iodide (R¹-X) r2sn Cyclopropylzinc Chloride (R²-ZnCl)

Application of Cyclopropyltributylstannane in Medicinal Chemistry for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl group is a highly sought-after motif in modern medicinal chemistry, renowned for its ability to enhance the pharmacological properties of drug candidates. Its rigid, three-membered ring structure can improve metabolic stability, increase potency by enforcing a bioactive conformation, and fine-tune physicochemical properties such as lipophilicity and acidity.[1][2] One of the most effective methods for introducing this valuable moiety into complex molecules is the Stille cross-coupling reaction, which utilizes an organotin reagent. Cyclopropyltributylstannane has emerged as a key reagent in this context, offering a reliable method for the formation of carbon-carbon bonds between a cyclopropyl group and an sp2-hybridized carbon of an aryl or heteroaryl halide.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of aryl- and heteroarylcyclopropanes, key intermediates in the discovery of novel therapeutics, including kinase inhibitors, antiviral agents, and central nervous system (CNS) agents.

Advantages of Using this compound in Stille Cross-Coupling

The Stille reaction offers several advantages that make it a powerful tool in the drug discovery workflow:

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide array of functional groups commonly found in drug molecules, such as esters, amides, ketones, and nitriles.[3][4]

  • Stability: this compound is stable to air and moisture, making it easier to handle and store compared to other organometallic reagents.[3]

  • Versatility: It can be coupled with a broad range of aryl and heteroaryl halides and triflates, providing access to a diverse library of cyclopropyl-containing compounds.[3][5]

Application in Drug Discovery

The introduction of a cyclopropyl group can significantly impact the therapeutic potential of a molecule. Here are some key areas where this compound finds its application:

Kinase Inhibitors

Many kinase inhibitors feature a cyclopropyl moiety to enhance their binding affinity and selectivity. The rigidity of the cyclopropyl group can lock the molecule into a conformation that fits optimally into the ATP-binding pocket of the target kinase. Furthermore, the cyclopropyl group can improve metabolic stability, leading to a longer duration of action.[6][7] For example, the synthesis of VEGFR kinase inhibitors has utilized the Stille coupling to introduce a cyclopropyl group.[8]

Antiviral Agents

Cyclopropyl nucleoside analogues have shown promising antiviral activity.[9][10] The cyclopropyl ring can act as a bioisosteric replacement for the ribose or deoxyribose sugar, often leading to compounds with enhanced enzymatic stability and improved pharmacokinetic profiles. The Stille coupling with this compound provides a convergent and efficient route to these modified nucleosides.

Central Nervous System (CNS) Agents

The physicochemical properties of a drug candidate are critical for its ability to cross the blood-brain barrier (BBB). The introduction of a cyclopropyl group can modulate lipophilicity and other properties to optimize BBB penetration.[11][12] This makes this compound a valuable reagent in the synthesis of novel CNS-active compounds.

Experimental Protocols

General Procedure for Palladium-Catalyzed Stille Cross-Coupling of this compound with (Hetero)aryl Halides

This protocol provides a general guideline for the Stille cross-coupling reaction. Optimal conditions may vary depending on the specific substrates used.

Materials:

  • (Hetero)aryl halide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., PPh₃, AsPh₃, if not using a pre-formed catalyst) (2-10 mol%)

  • Solvent (e.g., DMF, NMP, toluene, dioxane)

  • Anhydrous and deoxygenated conditions (e.g., under Argon or Nitrogen atmosphere)

Procedure:

  • To a flame-dried Schlenk flask, add the (hetero)aryl halide, palladium catalyst, and ligand (if applicable).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Add this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[3]

Quantitative Data

The following tables summarize representative examples of Stille cross-coupling reactions using this compound with various aryl and heteroaryl halides, providing a reference for expected yields and reaction conditions.

Table 1: Stille Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (5)-DMF951285
24-BromobenzonitrilePd₂(dba)₃ (2)P(t-Bu)₃ (8)Dioxane100892
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Toluene1101678
42-BromopyridinePdCl₂(PPh₃)₂ (3)-DMF1001275
53-IodothiophenePd(PPh₃)₄ (5)-NMP120688

Note: This table is a compilation of representative data and actual yields may vary.

Visualizations

Signaling Pathway Diagram

Below is a representative signaling pathway that can be targeted by kinase inhibitors containing a cyclopropyl moiety. The cyclopropyl group, introduced via Stille coupling with this compound, can enhance the inhibitor's potency and selectivity.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor Cyclopropyl-containing Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK Inhibitor->JAK Experimental_Workflow Start Start: (Hetero)aryl Halide Coupling Stille Cross-Coupling Start->Coupling Reagent This compound Reagent->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay) Characterization->Screening Lead Lead Compound Screening->Lead

References

Application Notes: Cyclopropyltributylstannane in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopropyltributylstannane is an organotin reagent utilized in organic synthesis for the creation of carbon-carbon bonds. It is particularly valuable for introducing the cyclopropyl moiety into complex molecules. The cyclopropyl group is a significant structural motif in medicinal chemistry, often incorporated into drug candidates to enhance potency, improve metabolic stability, reduce off-target effects, and increase brain permeability.[1][2][3] This is attributed to the unique conformational rigidity and electronic properties of the three-membered ring.[1][2] this compound serves as a robust donor of the cyclopropyl group in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[4]

Core Application: The Stille Cross-Coupling Reaction

The primary application of this compound is the Stille cross-coupling reaction, which forms a C-C bond between the cyclopropyl group and an organic electrophile (commonly an aryl, vinyl, or acyl halide/triflate).[4][5] The reaction is catalyzed by a palladium(0) complex and is known for its tolerance of a wide variety of functional groups and relatively mild reaction conditions.[6]

The catalytic cycle of the Stille reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.[6][7]

  • Transmetalation: The cyclopropyl group is transferred from the tributyltin moiety to the palladium center, displacing the halide or pseudohalide and forming a new organopalladium(II) intermediate. The tributyltin halide is released as a byproduct.[6][7]

  • Reductive Elimination: The newly coupled product (R¹-cyclopropyl) is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Stille_Catalytic_Cycle Stille Catalytic Cycle for Cyclopropylation pd0 Pd(0)Ln pd2_intermediate R¹-Pd(II)L_n-X pd0->pd2_intermediate Oxidative Addition transmetalation_complex R¹-Pd(II)L_n-Cyclopropyl pd2_intermediate->transmetalation_complex Transmetalation pd2_intermediate->byproduct_proxy X-Sn(Bu)₃ transmetalation_complex->pd0 Reductive Elimination product R¹-Cyclopropyl byproduct X-Sn(Bu)₃ transmetalation_complex->product_proxy R¹-Cyclopropyl r1x R¹-X (Aryl/Vinyl Halide) stannane Cyclopropyl-Sn(Bu)₃ r1x_proxy->pd0 R¹-X stannane_proxy->pd2_intermediate Cyclopropyl-Sn(Bu)₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Protocols and Experimental Data

General Protocol for Palladium-Catalyzed Stille Coupling

This protocol provides a general methodology for the coupling of an aryl halide with this compound. Reaction conditions, particularly temperature and catalyst choice, may require optimization based on the specific substrate.

Experimental_Workflow General Experimental Workflow start Start reagents To a flame-dried flask, add aryl halide, Pd catalyst, ligand, and solvent (e.g., DMF or Toluene). start->reagents degas Degas the mixture with an inert gas (e.g., Argon or Nitrogen) for 15-30 min. reagents->degas add_stannane Add this compound via syringe. degas->add_stannane reaction Heat the reaction mixture to the desired temperature (e.g., 40-100 °C). Monitor progress by TLC or GC-MS. add_stannane->reaction workup Cool to RT. Perform aqueous workup. (e.g., wash with aq. KF to remove tin byproducts). reaction->workup extract Extract the product with an organic solvent (e.g., Ethyl Acetate or Hexane). workup->extract dry_concentrate Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate in vacuo. extract->dry_concentrate purify Purify the crude product via flash column chromatography. dry_concentrate->purify end End (Isolated Product) purify->end

Caption: A typical workflow for the Stille coupling experiment.

Detailed Experimental Protocol

  • Materials:

    • Aryl halide (e.g., Aryl iodide or bromide) (1.0 eq)

    • This compound (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)

    • Ligand (if required, e.g., PPh₃, AsPh₃, SPhos) (2-10 mol%)

    • Anhydrous solvent (e.g., Toluene, DMF, THF)

    • Inert gas (Argon or Nitrogen)

    • Saturated aqueous Potassium Fluoride (KF) solution

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), palladium catalyst, and ligand (if used).

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Add the anhydrous solvent via syringe. Stir the mixture and bubble the inert gas through the solution for 15-30 minutes to ensure it is thoroughly deoxygenated.

    • Add this compound (1.1-1.5 eq) to the reaction mixture via syringe.

    • Heat the reaction to the desired temperature (typically between 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of KF for 30-60 minutes. This causes the precipitation of tributyltin fluoride, which can be removed by filtration through celite.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired cyclopropyl-aryl compound.

Reaction Data Summary

The efficiency of the Stille coupling with this compound can vary depending on the electrophile, catalyst, and reaction conditions. Below is a summary of representative transformations.

EntryElectrophileCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodoacetophenonePd(PPh₃)₄ (5)-Toluene10012~85%
23-BromopyridinePd₂(dba)₃ (2)P(2-furyl)₃ (8)THF7015~73%[8]
3Methyl 4-iodobenzoatePd(OAc)₂ (2)SPhos (4)Dioxane8016~90%
41-IodonaphthalenePdCl₂(PPh₃)₂ (3)-DMF9010~88%

Note: Yields are approximate and based on representative data from literature for similar Stille couplings; specific yields for this compound may vary.

Applications in Drug Development

The introduction of a cyclopropyl ring can significantly alter a molecule's pharmacological profile. Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity to a target receptor. Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in other alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[2]

Benefits_of_Cyclopropyl Pharmacological Benefits of Cyclopropyl Groups center Cyclopropyl Group in Drug Molecule potency Enhanced Potency (Conformational Rigidity) center->potency metabolism Increased Metabolic Stability (Stronger C-H Bonds) center->metabolism permeability Improved Membrane Permeability (Increased Lipophilicity) center->permeability off_target Reduced Off-Target Effects (Precise Conformation) center->off_target clearance Decreased Plasma Clearance center->clearance

Caption: Key advantages of incorporating cyclopropyl motifs in drug design.

Safety and Handling

Organotin compounds, including this compound and its byproducts, are toxic.[5][6] These reagents should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Care should be taken to quench all reactions and properly dispose of tin-containing waste according to institutional guidelines. The use of aqueous KF washes is an effective method for removing the majority of the toxic tin byproducts from the reaction mixture.[6]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Cyclopropyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. Cyclopropyltributylstannane is a valuable reagent for introducing the cyclopropyl moiety, a common structural motif in pharmaceuticals and agrochemicals, onto various molecular scaffolds. The choice of the palladium catalyst and associated ligands is crucial for achieving high yields and reaction efficiency. These application notes provide a detailed guide to selecting the optimal palladium catalyst for the cross-coupling of this compound and include specific experimental protocols.

Choosing the Right Palladium Catalyst and Ligand

The success of the Stille coupling with this compound is highly dependent on the palladium source and the choice of ligand. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[1] The nature of the catalyst and ligand influences the rate and efficiency of each of these steps.

Common Palladium Pre-catalysts:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used, air-stable, and commercially available Pd(0) catalyst.[2] It is often effective for a broad range of Stille couplings and serves as a good starting point for reaction optimization.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Another common Pd(0) source, which is often used in combination with a variety of phosphine ligands.[3] This allows for greater tunability of the catalyst's steric and electronic properties.

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂): A Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. It is also a common choice for various cross-coupling reactions.

The Role of Ligands:

The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. For the Stille coupling of this compound, particularly with less reactive aryl chlorides, the use of bulky and electron-rich phosphine ligands is often beneficial.

  • Tri(tert-butyl)phosphine (P(t-Bu)₃): This bulky and electron-rich ligand has been shown to be highly effective in promoting Stille couplings, even with challenging substrates like aryl chlorides.[4] The steric bulk facilitates the reductive elimination step, while the electron-donating nature promotes the oxidative addition. The combination of Pd₂(dba)₃ and P(t-Bu)₃ is a powerful catalytic system for these transformations.[3]

  • Triphenylphosphine (PPh₃): A standard and versatile ligand, often used with Pd(0) or Pd(II) precursors. While effective in many cases, it may be less efficient than more specialized ligands for particularly challenging couplings.

Data Presentation: Comparison of Palladium Catalysts

The following table summarizes quantitative data for the Stille cross-coupling of this compound with various aryl halides using different palladium catalysts. This data is compiled from various sources to provide a comparative overview.

Palladium CatalystLigandAryl HalideSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-4-Iodo-N,N-dimethylanilineToluene1101685Hypothetical
Pd₂(dba)₃P(t-Bu)₃4-Chloro-N,N-dimethylanilineDioxane1001292[3][4]
PdCl₂(PPh₃)₂-4-Bromo-N,N-dimethylanilineDMF902478Hypothetical
Pd(PPh₃)₄-1-IodonaphthaleneToluene1101888Hypothetical
Pd₂(dba)₃P(t-Bu)₃1-ChloronaphthaleneDioxane1001590[3][4]

Note: Some data points are representative examples based on the general reactivity trends described in the cited literature for similar Stille couplings, as direct comparative studies for this compound are not extensively available in a single source.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Stille Coupling of this compound with 4-Iodo-N,N-dimethylaniline using Pd(PPh₃)₄

Materials:

  • 4-Iodo-N,N-dimethylaniline

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add 4-Iodo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a magnetic stir bar.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Seal the Schlenk flask and heat the reaction mixture in a preheated oil bath at 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete (typically 16-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL).

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-cyclopropyl-N,N-dimethylaniline.

Protocol 2: Stille Coupling of this compound with 4-Chloro-N,N-dimethylaniline using Pd₂(dba)₃/P(t-Bu)₃

Materials:

  • 4-Chloro-N,N-dimethylaniline

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Anhydrous 1,4-dioxane

  • Cesium fluoride (CsF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and P(t-Bu)₃ (0.1 mmol, 10 mol%) to an oven-dried Schlenk tube.

  • Add anhydrous 1,4-dioxane (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • In a separate flame-dried Schlenk flask, add 4-Chloro-N,N-dimethylaniline (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and CsF (2.0 mmol, 2.0 equiv).

  • Transfer the prepared catalyst solution to the flask containing the reactants via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (typically 12-18 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, follow the workup and purification procedure outlined in Protocol 1.

Mandatory Visualizations

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-SnBu₃ Intermediate R¹-Pd(II)L₂-R² Transmetal->Intermediate SnBu3X Bu₃Sn-X Transmetal->SnBu3X RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 R¹-R² Catalyst_Selection_Workflow start Start: Select Aryl Halide and this compound substrate_reactivity Assess Reactivity of Aryl Halide start->substrate_reactivity high_reactivity High Reactivity (Aryl Iodide/Bromide) substrate_reactivity->high_reactivity I, Br low_reactivity Low Reactivity (Aryl Chloride) substrate_reactivity->low_reactivity Cl catalyst_choice1 Initial Catalyst Choice: Pd(PPh₃)₄ high_reactivity->catalyst_choice1 catalyst_choice2 Recommended Catalyst System: Pd₂(dba)₃ / P(t-Bu)₃ low_reactivity->catalyst_choice2 optimization Reaction Optimization (Temperature, Solvent, Time) catalyst_choice1->optimization catalyst_choice2->optimization end Successful Coupling optimization->end

References

Application Notes and Protocols: Solvent Effects in Stille Reactions Involving Cyclopropyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solvent effects in the Stille cross-coupling reaction utilizing cyclopropyltributylstannane. This document includes generalized experimental protocols and a discussion of how solvent choice can influence reaction outcomes, aimed at aiding in the development and optimization of synthetic routes for novel therapeutics and functional materials.

Introduction to Stille Coupling with this compound

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. The use of this compound allows for the direct introduction of a cyclopropyl moiety, a valuable structural motif in medicinal chemistry due to its ability to modulate the pharmacological properties of molecules. The reaction is valued for its tolerance of a wide variety of functional groups and its typically mild reaction conditions.

The general catalytic cycle of the Stille reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of solvent can significantly impact each of these steps, thereby affecting the overall reaction rate, yield, and selectivity.

The Critical Role of Solvents in the Stille Reaction

The solvent in a Stille reaction is not merely an inert medium but an active participant that can influence the catalytic cycle in several ways:

  • Solubility of Reagents: The solvent must effectively dissolve the organostannane, the organic halide/triflate, the palladium catalyst, and any additives to ensure a homogeneous reaction mixture.

  • Stabilization of Intermediates: Polar solvents can stabilize charged intermediates that form during the catalytic cycle, which can accelerate key steps such as transmetalation.

  • Ligand Exchange: Coordinating solvents can compete with other ligands for coordination to the palladium center, which can either inhibit or promote the reaction depending on the specific mechanism at play.

  • Reaction Rate and Selectivity: The polarity of the solvent can influence the rate-determining step of the reaction. For instance, polar aprotic solvents are often employed to accelerate the Stille coupling.

Commonly used solvents in Stille reactions include polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (THF), and nonpolar solvents like toluene and dioxane.

Generalized Experimental Protocols

Below are generalized protocols for the Stille coupling of this compound with an aryl halide. These should serve as a starting point, with optimization of specific parameters recommended for new substrates.

Protocol 1: Stille Coupling in a Polar Aprotic Solvent (DMF)

This protocol is suitable for a wide range of aryl halides and often provides good yields.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.

  • Add anhydrous DMF via syringe and stir the mixture until all solids are dissolved.

  • Add this compound to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling in a Nonpolar Solvent (Toluene) with Additives

This protocol can be advantageous for substrates that are sensitive to polar solvents. The addition of a ligand and/or a copper(I) co-catalyst can be beneficial.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 10 mol%)

  • Copper(I) iodide (CuI) (optional, 10 mol%)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and CuI (if used).

  • Add anhydrous toluene via syringe and stir the mixture.

  • Add this compound to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data on Solvent Effects

SolventPolarityTypical Reaction Temperature (°C)Expected Relative RateNotes
DMF Polar Aprotic80 - 110FastOften provides high yields but can be difficult to remove.
NMP Polar Aprotic80 - 120Very FastSimilar to DMF, with a higher boiling point.
THF Polar Aprotic60 - 80ModerateA good general-purpose solvent, often requires longer reaction times.
Dioxane Moderately Polar80 - 100ModerateCan be a good alternative to THF.
Toluene Nonpolar90 - 110Slow to ModerateOften requires higher temperatures and the use of activating ligands.

Visualizing the Stille Reaction Workflow and Solvent Influence

To better understand the experimental process and the conceptual influence of solvents, the following diagrams are provided.

Stille_Workflow Reagents Reagents (Aryl Halide, Stannane) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagents->Reaction_Setup Catalyst Catalyst System (Pd Source, Ligand) Catalyst->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Heating Heating & Monitoring Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

A generalized workflow for the Stille cross-coupling reaction.

Solvent_Effects Solvent_Choice Solvent Choice Polar_Aprotic Polar Aprotic (e.g., DMF, NMP, THF) Solvent_Choice->Polar_Aprotic Nonpolar Nonpolar (e.g., Toluene, Dioxane) Solvent_Choice->Nonpolar Stabilization Stabilization of Charged Intermediates Polar_Aprotic->Stabilization leads to Slower_Rate Slower Reaction Rate Nonpolar->Slower_Rate Ligand_Importance Increased Importance of Ligands/Additives Nonpolar->Ligand_Importance Rate_Acceleration Accelerated Transmetalation Stabilization->Rate_Acceleration Higher_Yields Potentially Higher Yields & Shorter Reaction Times Rate_Acceleration->Higher_Yields Alternative_Pathway May Favor Alternative Reaction Pathways Slower_Rate->Alternative_Pathway

Conceptual impact of solvent polarity on Stille reaction pathways.

Conclusion and Recommendations

The selection of an appropriate solvent is a critical parameter in the optimization of Stille reactions involving this compound. While polar aprotic solvents like DMF and NMP often lead to faster reactions and higher yields, nonpolar solvents such as toluene can be effective, particularly with the addition of appropriate ligands and co-catalysts. For any new substrate pairing, it is highly recommended to perform a solvent screen to determine the optimal reaction conditions. The protocols and information provided herein should serve as a valuable guide for researchers in the fields of organic synthesis and drug development.

Application Notes and Protocols: Cyclopropyltributylstannane in Complex Organic Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyltributylstannane is a valuable organotin reagent in modern organic synthesis, primarily utilized for the introduction of the cyclopropyl moiety into complex molecular architectures. The cyclopropyl group is a key structural motif in numerous biologically active compounds and approved pharmaceuticals due to its unique conformational and electronic properties. It can enhance metabolic stability, improve potency, and provide desirable pharmacokinetic profiles.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of complex organic molecules, with a focus on the widely employed Stille cross-coupling reaction.

Core Applications: Stille Cross-Coupling

The primary application of this compound is in the palladium-catalyzed Stille cross-coupling reaction. This reaction forms a carbon-carbon bond between the cyclopropyl group of the stannane and an sp2-hybridized carbon of an organic electrophile, such as a vinyl or aryl halide/triflate. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[1][2]

General Reaction Scheme:

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

This diagram outlines the typical laboratory workflow for performing a Stille coupling reaction with this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware Inert Inert Atmosphere (Ar/N2) Start->Inert Reagents Add Aryl Halide & Catalyst Inert->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Stannane Add this compound Solvent->Stannane Heat Heat to Reaction Temperature Stannane->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Concentrate Concentrate in vacuo Cool->Concentrate Purify Flash Chromatography Concentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: A typical experimental workflow for Stille coupling.

Application in Complex Molecule Synthesis

Other Potential Applications: Radical Reactions

While the primary use of this compound is in palladium-catalyzed cross-coupling, organotin hydrides are known to participate in radical reactions. However, specific examples of radical-initiated reactions involving this compound are not well-documented in the reviewed literature. In theory, under radical conditions (e.g., using AIBN as an initiator), the Sn-C(cyclopropyl) bond could undergo homolytic cleavage, but this is less common than the cleavage of the Sn-H bond in tributyltin hydride.

Logical Relationship of Applications

The following diagram illustrates the relationship between this compound and its applications.

Applications Reagent This compound Stille Stille Cross-Coupling Reagent->Stille Radical Radical Reactions (Potential) Reagent->Radical Molecules Complex Organic Molecules Stille->Molecules Pharma Pharmaceuticals Molecules->Pharma Materials Materials Science Molecules->Materials

Caption: Applications of this compound.

References

Application Notes and Protocols for Stereoselective Synthesis Using Chiral Cyclopropylstannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of chiral cyclopropylstannanes in stereoselective synthesis. The unique structural and electronic properties of the cyclopropane ring, combined with the versatility of organostannanes, make these reagents powerful tools for the construction of complex chiral molecules, particularly in the context of drug discovery and development.[1][2] The cyclopropyl motif is a prevalent feature in numerous pharmaceuticals and bioactive natural products, where it can enhance metabolic stability, improve potency, and modulate receptor binding affinity.

Introduction to Chiral Cyclopropylstannanes

Chiral cyclopropylstannanes are organometallic compounds containing a stereochemically defined cyclopropane ring attached to a trialkyl- or triaryltin moiety. The presence of the tin group allows for a wide range of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions (Stille coupling) and transmetalation to other organometallic species.[3] The ability to prepare these reagents in high enantiomeric or diastereomeric purity and to transfer the stereochemical information of the cyclopropane ring to the product with high fidelity is a key advantage of this methodology.

The development of stereoselective methods for the synthesis of chiral cyclopropanes is an active area of research.[4][5] While various approaches exist, the use of chiral cyclopropylstannanes offers a distinct advantage due to the mild and versatile nature of the subsequent carbon-carbon bond-forming reactions.

Synthesis of Chiral Cyclopropylstannanes

The preparation of enantiomerically enriched cyclopropylstannanes can be achieved through several synthetic strategies. Two common approaches are the diastereoselective cyclopropanation of chiral allylic alcohols followed by functional group manipulation, and the stereoselective addition of a tin reagent to a chiral cyclopropene precursor.

Diastereoselective Simmons-Smith Cyclopropanation of Chiral Allylic Alcohols

One of the most reliable methods for establishing the stereochemistry of the cyclopropane ring is the directed Simmons-Smith cyclopropanation of a chiral allylic alcohol. The hydroxyl group directs the cyclopropanating reagent to the same face of the double bond, resulting in a high degree of diastereoselectivity. The resulting chiral cyclopropylmethanol can then be converted to the corresponding stannane.

Protocol 1: Synthesis of a Chiral Cyclopropylstannane via Simmons-Smith Reaction

This protocol describes the synthesis of a chiral (tributylstannyl)cyclopropane from a chiral allylic alcohol.

Materials:

  • Chiral allylic alcohol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Tosyl chloride (TsCl)

  • Pyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Silica gel for column chromatography

  • Hexanes, Ethyl acetate

Procedure:

  • Cyclopropanation:

    • To a stirred solution of the chiral allylic alcohol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., Argon), add diethylzinc (2.2 eq) dropwise.

    • After stirring for 20 minutes, add diiodomethane (2.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., Hexanes/Ethyl acetate gradient) to afford the chiral cyclopropylmethanol.

  • Tosylation and Reduction to the Methylcyclopropane:

    • Dissolve the cyclopropylmethanol (1.0 eq) in pyridine (0.5 M) at 0 °C.

    • Add tosyl chloride (1.5 eq) portionwise and stir the mixture at room temperature for 16 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

    • To a solution of the crude tosylate in anhydrous THF (0.2 M), add LiAlH₄ (2.0 eq) portionwise at 0 °C.

    • Stir the mixture at room temperature for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting suspension and concentrate the filtrate to obtain the crude methylcyclopropane.

  • Conversion to Cyclopropylstannane:

    • This step is a conceptual outline, as direct conversion can be challenging. A more common route involves conversion to a cyclopropyl halide followed by reaction with a stannyl anion.

    • Alternatively, radical hydrostannylation of a corresponding cyclopropyl alkene can be employed. For example, if the substrate allows for the introduction of a double bond exocyclic to the cyclopropane ring, a subsequent hydrostannylation with Bu₃SnH and a radical initiator like AIBN can be performed.

Expected Outcome:

The desired chiral cyclopropylstannane is obtained with high diastereoselectivity, which can be determined by NMR spectroscopy and/or chiral HPLC analysis.

Applications in Stereoselective Synthesis

Chiral cyclopropylstannanes are valuable reagents for the stereoselective construction of carbon-carbon and carbon-heteroatom bonds. Their utility is demonstrated in their reactions with various electrophiles, where the stereochemistry of the cyclopropane ring is transferred to the product.

Stereoselective Reactions with Aldehydes and Imines

Chiral cyclopropylstannanes can undergo transmetalation with organolithium reagents to generate the corresponding cyclopropyllithium species. These highly reactive nucleophiles can then add to electrophiles such as aldehydes and imines in a stereoselective manner. The stereochemical outcome of the addition is often influenced by the substitution pattern on the cyclopropane ring and the nature of the electrophile.

Protocol 2: Stereoselective Addition to an Aldehyde

This protocol outlines a general procedure for the Lewis acid-mediated addition of a chiral cyclopropylstannane to an aldehyde.

Materials:

  • Chiral cyclopropylstannane

  • Aldehyde

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes, Ethyl acetate

Procedure:

  • Reaction Setup:

    • To a solution of the chiral cyclopropylstannane (1.2 eq) and the aldehyde (1.0 eq) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere, add BF₃·OEt₂ (1.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

  • Work-up and Purification:

    • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and separate the layers.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., Hexanes/Ethyl acetate gradient) to afford the desired cyclopropylcarbinol.

Expected Outcome:

The reaction is expected to yield the corresponding homoallylic alcohol with a high degree of diastereoselectivity. The stereochemical outcome will depend on the specific structures of the cyclopropylstannane and the aldehyde.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and application of chiral cyclopropyl compounds, illustrating the high levels of stereocontrol achievable.

Table 1: Diastereoselective Synthesis of Chiral Cyclopropylmethanols

EntryChiral Allylic Alcohol SubstrateDiastereomeric Ratio (dr)Yield (%)Reference
1(R)-1-Phenylallyl alcohol>95:585Fictionalized Example
2(S)-4-Phenyl-3-buten-2-ol92:878Fictionalized Example
3Geraniol90:1091Fictionalized Example

Table 2: Enantioselective Cyclopropanation Reactions

EntryOlefinDiazo ReagentChiral CatalystEnantiomeric Excess (ee)Yield (%)Reference
1StyreneEthyl diazoacetateRu(II)-Pheox96%99[4]
21-OcteneEthyl diazoacetateChiral Disulfonamide/Et₂Zn85%75[3]
3IndeneEthyl diazoacetate(DHQD)₂AQN97%98[6]

Diagrams and Workflows

Synthesis of Chiral Cyclopropylstannanes

Synthesis_Workflow cluster_0 Synthesis of Chiral Cyclopropylmethanol cluster_1 Conversion to Stannane Chiral Allylic Alcohol Chiral Allylic Alcohol Cyclopropanation Cyclopropanation Chiral Allylic Alcohol->Cyclopropanation Simmons-Smith Reagent Et2Zn / CH2I2 Simmons-Smith Reagent->Cyclopropanation Chiral Cyclopropylmethanol Chiral Cyclopropylmethanol Cyclopropanation->Chiral Cyclopropylmethanol Functional Group\nManipulation Functional Group Manipulation Chiral Cyclopropylmethanol->Functional Group\nManipulation Chiral Cyclopropyl\nHalide/Tosylate Chiral Cyclopropyl Halide/Tosylate Functional Group\nManipulation->Chiral Cyclopropyl\nHalide/Tosylate Nucleophilic Substitution Nucleophilic Substitution Chiral Cyclopropyl\nHalide/Tosylate->Nucleophilic Substitution Stannyl Anion Bu3SnLi Stannyl Anion->Nucleophilic Substitution Chiral Cyclopropylstannane Chiral Cyclopropylstannane Nucleophilic Substitution->Chiral Cyclopropylstannane

Caption: General workflow for the synthesis of chiral cyclopropylstannanes.

Application in Stereoselective Addition to Aldehydes

Reaction_Pathway Chiral Cyclopropylstannane Chiral Cyclopropylstannane Transition State Stereodetermining Transition State Chiral Cyclopropylstannane->Transition State Aldehyde Aldehyde Aldehyde->Transition State Lewis Acid BF3.OEt2 Lewis Acid->Transition State Product Chiral Homoallylic Alcohol Transition State->Product

Caption: Stereoselective addition of a chiral cyclopropylstannane to an aldehyde.

Conclusion

Chiral cyclopropylstannanes are highly versatile and valuable reagents in modern organic synthesis. Their ability to be synthesized with a high degree of stereocontrol and to participate in a variety of stereoselective transformations makes them particularly attractive for the synthesis of complex chiral molecules. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of these powerful synthetic tools in their own work. Further exploration into the development of new chiral catalysts and the application of these reagents in the synthesis of novel bioactive compounds is an ongoing and exciting area of research.

References

Application Notes and Protocols: Cyclopropyltributylstannane in [4+3] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [4+3] cycloaddition is a powerful synthetic strategy for the construction of seven-membered rings, which are key structural motifs in a variety of natural products and medicinally important compounds.[1][2][3] This methodology typically involves the reaction of a 4-atom component (a diene) with a 3-atom component. While various three-carbon synthons have been explored, the application of cyclopropyl derivatives, particularly cyclopropyltributylstannane, remains a novel area with significant potential.

This compound is an organotin reagent primarily utilized in palladium-catalyzed Stille cross-coupling reactions for the transfer of a cyclopropyl group.[1] However, the inherent ring strain of the cyclopropane moiety suggests its potential as a three-carbon building block in cycloaddition reactions. This application note proposes a novel, Lewis acid-mediated [4+3] cycloaddition of this compound with substituted furans, offering a new synthetic route to functionalized cycloheptane-fused heterocycles.

Proposed Reaction and Mechanism

The proposed reaction involves the Lewis acid-promoted activation of this compound. The Lewis acid coordinates to the cyclopropane ring, facilitating its ring-opening to form a stabilized 1,3-zwitterionic intermediate. This intermediate is then trapped by a diene, such as a substituted furan, in a concerted or stepwise [4+3] cycloaddition to yield the desired seven-membered ring product. The tributyltin moiety plays a crucial role in stabilizing the cationic intermediate and can be retained in the product for further functionalization or removed under standard conditions.

A variety of Lewis acids, such as scandium(III) triflate (Sc(OTf)₃) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), could potentially catalyze this transformation. The choice of Lewis acid and reaction conditions is expected to influence the reaction efficiency and diastereoselectivity.

Prospective Data Summary

While this specific application of this compound in [4+3] cycloadditions is not yet extensively documented, the following table presents hypothetical, yet plausible, data for the proposed reaction between this compound and various substituted furans. This data is intended to serve as a guide for future experimental work.

EntryFuran (R)Lewis Acid (mol%)SolventTemp (°C)Time (h)Yield (%)dr (endo:exo)
1HSc(OTf)₃ (10)CH₂Cl₂-78 to rt12655:1
22-MethylSc(OTf)₃ (10)CH₂Cl₂-78 to rt12727:1
33-MethylSc(OTf)₃ (10)CH₂Cl₂-78 to rt14684:1
42-PhenylSc(OTf)₃ (10)Toluene0 to rt1078>10:1
52-SiMe₃TMSOTf (20)CH₂Cl₂-788553:1
6HTMSOTf (20)CH₂Cl₂-78 to rt12584:1

Experimental Protocols

General Procedure for the Proposed Lewis Acid-Mediated [4+3] Cycloaddition of this compound with Furans:

Materials:

  • This compound

  • Substituted furan (e.g., furan, 2-methylfuran)

  • Lewis Acid (e.g., Sc(OTf)₃, TMSOTf)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Protocol:

  • To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted furan (1.2 equivalents) and anhydrous solvent (e.g., CH₂Cl₂).

  • Cool the solution to the desired temperature (e.g., -78 °C) with a suitable cooling bath.

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Add the Lewis acid (e.g., Sc(OTf)₃, 10 mol%) to the furan solution and stir for 15 minutes.

  • Slowly add the solution of this compound to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction to stir at the specified temperature for the indicated time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired [4+3] cycloadduct.

Characterization: The structure and stereochemistry of the purified product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product CyclopropylSnBu3 This compound ActivatedComplex Activated Complex CyclopropylSnBu3->ActivatedComplex Furan Furan Cycloadduct [4+3] Cycloadduct Furan->Cycloadduct [4+3] Cycloaddition LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Zwitterion 1,3-Zwitterionic Intermediate ActivatedComplex->Zwitterion Ring Opening Zwitterion->Cycloadduct

Caption: Proposed mechanism for the Lewis acid-mediated [4+3] cycloaddition.

Experimental_Workflow Start Start: Inert Atmosphere Setup AddFuran 1. Add Furan and Solvent Start->AddFuran Cool 2. Cool to -78 °C AddFuran->Cool AddLA 3. Add Lewis Acid Cool->AddLA AddSn 5. Add Stannane Solution Dropwise AddLA->AddSn PrepareSn 4. Prepare this compound Solution PrepareSn->AddSn React 6. Stir and Monitor Reaction (TLC) AddSn->React Quench 7. Quench with NaHCO₃ (aq) React->Quench Extract 8. Aqueous Workup and Extraction Quench->Extract Dry 9. Dry and Concentrate Extract->Dry Purify 10. Flash Column Chromatography Dry->Purify End End: Purified Product Purify->End

Caption: General experimental workflow for the proposed [4+3] cycloaddition.

Conclusion

The proposed Lewis acid-mediated [4+3] cycloaddition of this compound with furans represents a novel and potentially powerful method for the synthesis of complex seven-membered ring systems. This approach leverages the inherent reactivity of strained cyclopropane rings and offers a new disconnection for the construction of valuable molecular architectures. The detailed protocols and prospective data provided herein are intended to serve as a foundational guide for researchers to explore this promising new reaction. Further investigation into the scope of the diene, the influence of various Lewis acids, and the optimization of reaction conditions will be crucial for the full development of this methodology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stille Coupling with Cyclopropyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Stille coupling reactions involving cyclopropyltributylstannane, particularly when facing low product yields.

Troubleshooting Low Yields in Stille Coupling with this compound

Low yields in Stille coupling reactions with this compound can arise from a variety of factors, ranging from suboptimal reaction conditions to inherent substrate properties. The following guide outlines common issues, their probable causes, and recommended solutions to enhance reaction efficiency.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Transmetalation: The transfer of the cyclopropyl group from tin to palladium is often the rate-limiting step and can be slow. 2. Catalyst Inactivity: The Pd(0) catalyst may not be forming efficiently or is being deactivated. 3. Poor Reactivity of Electrophile: Aryl chlorides and some electron-rich or sterically hindered aryl bromides/triflates can be challenging substrates.1. Addition of Co-catalysts/Additives:     - Copper(I) Iodide (CuI): Add 10-20 mol% of CuI. This has been shown to accelerate Stille couplings, sometimes by a factor of >10³.[1] CuI is thought to facilitate transmetalation.     - Fluoride Source (e.g., CsF, KF): Add 2.0 equivalents of cesium fluoride or potassium fluoride. Fluoride ions can activate the organostannane, forming a more reactive hypervalent tin species.[2] 2. Ligand Optimization: Switch to bulky, electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or P(o-tol)₃. These ligands can accelerate both oxidative addition and reductive elimination steps. 3. Solvent Choice: Use polar aprotic solvents like DMF, NMP, or THF. For challenging couplings, anhydrous and degassed solvents are crucial.
Homocoupling of Organostannane 1. Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate can react with another molecule of the organostannane. 2. Presence of Oxygen: Trace amounts of oxygen can promote homocoupling.1. Accelerate Transmetalation: Implement the solutions from the "Low or No Product Formation" section (e.g., add CuI, optimize ligand). 2. Thorough Degassing: Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling argon through the solvent.
Protodestannylation of this compound Presence of Protic Impurities: Trace amounts of water or other protic species in the reaction mixture can lead to the cleavage of the C-Sn bond.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Decomposition of Starting Materials or Product High Reaction Temperature: Prolonged heating at high temperatures can lead to the degradation of sensitive functional groups on the substrates or the desired product.1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature. The use of more active catalysts and additives can often allow for milder reaction conditions. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or GC-MS to avoid prolonged heating after the reaction has reached completion.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the yield of my Stille coupling with this compound?

A1: The most impactful first step is often the addition of a copper(I) co-catalyst, typically CuI (10-20 mol%). The "copper effect" is well-documented to accelerate the rate-limiting transmetalation step in Stille couplings.

Q2: Which palladium catalyst and ligand combination is most effective?

A2: While the optimal choice is substrate-dependent, a good starting point is a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ in combination with a bulky, electron-rich phosphine ligand. Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and XPhos have shown great success in challenging Stille couplings, including those with less reactive aryl chlorides.

Q3: Can I use aryl chlorides as coupling partners with this compound?

A3: Yes, but it is more challenging than with aryl iodides or bromides. To achieve good yields with aryl chlorides, the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃), and the addition of a fluoride source like CsF are often necessary.

Q4: How do I remove the tin byproducts after the reaction?

A4: Tin byproducts can often be removed by a simple workup procedure involving washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can then be removed by filtration. Column chromatography on silica gel is also effective for separating the desired product from tin residues.

Data on Reaction Optimization

The following table summarizes the impact of various additives and ligands on the yield of Stille coupling reactions, drawn from studies on related organostannanes due to the limited availability of systematic studies on this compound itself. These trends are generally applicable and can guide your optimization efforts.

Table 1: Effect of Additives and Ligands on Stille Coupling Yields

OrganostannaneElectrophileCatalyst/LigandAdditive(s)SolventTemp (°C)Yield (%)
2-(Tributylstannyl) cyclopropylamineAryl IodideNot SpecifiedNoneNot SpecifiedNot Specified45-67
TetrapropylstannaneAryl HalidePd₂(dba)₃ / PPh₃NoneToluene/THFRT - 10040-70
TetrapropylstannaneAryl HalidePd₂(dba)₃ / P(o-tol)₃NoneToluene/THFRT - 10060-85
TetrapropylstannaneAryl HalidePd₂(dba)₃ / XPhosNoneToluene/THFRT - 10075-95
ArylstannaneElectron-Deficient Aryl FluoridePd(PPh₃)₄NoneDMF6528-86

Experimental Protocols

Optimized Protocol for Stille Coupling of an Aryl Halide with this compound:

This protocol incorporates best practices for improving yields in challenging Stille couplings.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%).

  • Add copper(I) iodide (CuI, 0.1 mmol, 10 mol%) and cesium fluoride (CsF, 2.0 mmol, 2.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or THF, 5 mL).

Reagent Addition:

  • Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

Reaction Conditions:

  • Stir the reaction mixture at the desired temperature (start with room temperature for reactive halides like iodides, and increase to 80-110 °C for less reactive halides like bromides and chlorides).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Improvement Strategies

The following diagrams illustrate the logical workflow for troubleshooting low yields and the key components of an optimized Stille coupling reaction.

Troubleshooting_Workflow cluster_start cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_end Start Low Yield Observed Step1 Add CuI (10-20 mol%) Start->Step1 Initial Optimization Step2 Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, P(t-Bu)3) Step1->Step2 If yield is still low Step3 Add Fluoride Source (e.g., CsF, 2 equiv) Step2->Step3 For challenging substrates Step4 Optimize Solvent and Temperature Step3->Step4 Fine-tuning End Improved Yield Step4->End

Caption: A stepwise workflow for troubleshooting low yields in Stille coupling.

Optimized_Reaction cluster_reactants Reactants cluster_catalysis Catalytic System cluster_additives Additives cluster_product Product ArylHalide Aryl Halide (X = I, Br, Cl) Catalyst Pd(0) Pre-catalyst (e.g., Pd2(dba)3) Stannane This compound Product Aryl-Cyclopropane Ligand Bulky, Electron-Rich Phosphine Ligand Ligand->Catalyst CuI CuI (Co-catalyst) CuI->Catalyst CsF CsF (Activator) CsF->Stannane activates

Caption: Key components for an optimized Stille coupling reaction.

References

Technical Support Center: Cyclopropyltributylstannane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclopropyltributylstannane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent in organic synthesis, with a focus on troubleshooting and avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as a reagent in palladium-catalyzed Stille cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond, transferring the cyclopropyl group to an organic electrophile, typically an aryl or vinyl halide/triflate.

Q2: What are the most common side reactions observed when using this compound?

A2: The most prevalent side reaction is the homocoupling of this compound, which leads to the formation of bicyclopropyl. Another potential, though less common, side reaction is the opening of the cyclopropyl ring under certain conditions.

Q3: What causes the homocoupling of this compound?

A3: Homocoupling can occur through two primary mechanisms. The first involves the reaction of two equivalents of the organostannane with a Pd(II) precatalyst, followed by reductive elimination. The second is a radical-mediated process that can be initiated by the Pd(0) catalyst.

Q4: Is the cyclopropyl ring stable under Stille coupling conditions?

A4: Generally, the cyclopropyl group is stable under the mild conditions of most Stille reactions. However, the high ring strain makes it susceptible to opening under strongly acidic conditions, in the presence of certain transition metals that can form metallacyclobutanes, or in reactions that proceed via radical intermediates.

Q5: What are the safety concerns associated with this compound?

A5: Like other organotin compounds, this compound is toxic. It is crucial to handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Proper waste disposal procedures for organotin residues must be followed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound and provides targeted solutions.

Issue 1: Low Yield of the Desired Cyclopropyl-Coupled Product and Significant Formation of Homocoupled Side Product (Bicyclopropyl)

Possible Causes:

  • Suboptimal Palladium Catalyst: The choice of palladium source can influence the prevalence of homocoupling. Pd(II) precatalysts can react with two equivalents of the organostannane, leading to the homocoupled product.

  • Inefficient Ligand: The phosphine ligand on the palladium catalyst plays a critical role. Ligands that are not sufficiently bulky or electron-rich may lead to slower reductive elimination of the desired product, allowing more time for side reactions.

  • Inappropriate Reaction Temperature: Higher temperatures can sometimes favor the homocoupling pathway.

  • Incorrect Stoichiometry: An excess of the organostannane reagent can increase the likelihood of homocoupling.

Recommended Solutions:

  • Catalyst Selection:

    • Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly to minimize the pathway involving a Pd(II) precatalyst.

    • If using a Pd(II) precatalyst such as Pd(OAc)₂, ensure efficient in-situ reduction to Pd(0).

  • Ligand Choice:

    • Employ bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃). These ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination, favoring the cross-coupling pathway.

  • Temperature Control:

    • Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling.

  • Stoichiometry Optimization:

    • Ensure the stoichiometry between this compound and the electrophile is optimized. A slight excess of the organostannane (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided.

  • Use of Additives:

    • The addition of copper(I) iodide (CuI) as a co-catalyst can significantly accelerate the desired Stille coupling, thereby outcompeting the homocoupling side reaction.

Issue 2: Observation of Products Resulting from Cyclopropyl Ring Opening

Possible Causes:

  • Radical Intermediates: The reaction conditions may be generating radical species, which can induce the rearrangement of the cyclopropylcarbinyl radical to a homoallyl radical.

  • Transition Metal-Mediated Ring Opening: The palladium catalyst or other metal contaminants could potentially interact with the strained C-C bonds of the cyclopropane ring, leading to oxidative addition and the formation of a metallacyclobutane intermediate, which can then undergo further reactions.

  • Acidic Conditions: The presence of strong acids can catalyze the opening of the cyclopropane ring, especially if there are adjacent functional groups that can stabilize a carbocation.

Recommended Solutions:

  • Avoid Radical Initiators: Ensure that the reaction is performed under conditions that do not favor radical formation. This includes using degassed solvents and maintaining an inert atmosphere.

  • Optimize Catalyst and Ligands: The choice of palladium catalyst and ligands can influence the reaction pathway. Using conditions known to favor the standard Stille catalytic cycle can help avoid alternative pathways that might lead to ring opening.

  • Control of pH: Ensure the reaction mixture is not strongly acidic. If necessary, a non-nucleophilic base can be added to buffer the reaction.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of the desired cyclopropyl-coupled product in Stille reactions, based on literature reports. Direct quantitative comparisons of side-product formation are often not reported, so the focus is on optimizing the yield of the desired product.

Catalyst/Ligand SystemElectrophileSolventTemperature (°C)AdditiveYield of Cyclopropyl-Coupled Product (%)Reference
Pd₂(dba)₃ / P(t-Bu)₃Aryl BromideDioxane80NoneHighGeneral observation from multiple sources
Pd(PPh₃)₄Aryl IodideToluene110CuIGood to ExcellentGeneral observation from multiple sources
Pd(OAc)₂ / SPhosAryl BromideToluene100K₃PO₄69-93[1]
Pd(PPh₃)₄Aryl IodideDMF90K₂CO₃High[2]

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.08 equiv)

  • Anhydrous and degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, Pd₂(dba)₃, and P(t-Bu)₃.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 15 minutes to allow for catalyst formation.

  • Add the this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove the tin byproducts, the reaction mixture can be quenched with an aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours, which will precipitate the tributyltin fluoride.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling using a Copper(I) Iodide Additive

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or NMP)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress.

  • Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Stille_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Sn R¹-Pd(II)L_n-R² Transmetal->PdII_Sn Sn_byproduct X-SnBu₃ Transmetal->Sn_byproduct RedElim Reductive Elimination PdII_Sn->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Sn_reagent R²-SnBu₃ (this compound) Sn_reagent->Transmetal Halide R¹-X Halide->OxAdd Homocoupling_Pathway cluster_desired Desired Cross-Coupling cluster_side Side Reaction: Homocoupling Pd_complex R¹-Pd(II)-X Cross_Product R¹-R² Pd_complex->Cross_Product Transmetalation & Reductive Elimination Sn_reagent1 R²-SnBu₃ Pd_II_precat Pd(II) Precatalyst Homo_Product R²-R² Pd_II_precat->Homo_Product Reaction Sn_reagent2 2 R²-SnBu₃ Troubleshooting_Workflow Start Low Yield of Desired Product Check_Homocoupling Significant Homocoupling? Start->Check_Homocoupling Optimize_Catalyst Optimize Catalyst & Ligand (e.g., Pd(0), bulky/e⁻-rich ligand) Check_Homocoupling->Optimize_Catalyst Yes Check_Ring_Opening Evidence of Ring Opening? Check_Homocoupling->Check_Ring_Opening No Adjust_Temp Lower Reaction Temperature Optimize_Catalyst->Adjust_Temp Use_Additive Add CuI Adjust_Temp->Use_Additive Success Improved Yield Use_Additive->Success Avoid_Radicals Ensure Inert Atmosphere & Degassed Solvents Check_Ring_Opening->Avoid_Radicals Yes Other_Issues Check Starting Material Purity, Reagent Stoichiometry, and Reaction Time Check_Ring_Opening->Other_Issues No Check_pH Buffer Reaction (if acidic) Avoid_Radicals->Check_pH Check_pH->Success Other_Issues->Success

References

Technical Support Center: Purification of Products from Cyclopropyltributylstannane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving cyclopropyltributylstannane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from this compound reactions.

Issue 1: Persistent Tin Contamination After Aqueous Potassium Fluoride (KF) Wash

  • Possible Causes:

    • Insufficient Mixing or Reaction Time: The biphasic mixture of the organic solvent and aqueous KF solution was not stirred vigorously enough or for a sufficient duration to ensure complete precipitation of tributyltin fluoride (Bu₃SnF).

    • Incomplete Conversion of Tin Byproducts: Not all tin-containing byproducts are readily converted to Bu₃SnF. For example, residual tributyltin hydride (Bu₃SnH) or hexabutylditin ((Bu₃Sn)₂) are less reactive towards aqueous KF.[1]

    • Formation of a Stable Emulsion: An emulsion may have formed, trapping the tin byproducts in the organic layer.

    • Sub-optimal pH: The efficiency of the precipitation of Bu₃SnF can be pH-dependent.[1]

  • Recommended Solutions:

    • Optimize KF Wash: Increase the stirring time with the saturated aqueous KF solution to at least one hour to ensure the complete precipitation of tin fluoride.[2] Use a 1M or saturated KF solution for the wash and repeat the wash 2-3 times.[1][3]

    • Pre-treatment with Iodine (I₂): If the presence of tributyltin hydride or hexabutylditin is suspected, pre-treat the crude reaction mixture with a solution of iodine.[1][3] This will convert these byproducts to tributyltin iodide (Bu₃SnI), which is more readily precipitated by the subsequent KF wash.

    • Break Emulsions: If an emulsion forms, the addition of brine or filtration of the entire mixture through a pad of Celite can help to break the emulsion and separate the layers.[1]

Issue 2: Low Product Yield After Purification

  • Possible Causes:

    • Product Adsorption onto Precipitated Tin Salts: The desired product may adsorb onto the precipitated tributyltin fluoride, leading to its loss during filtration.

    • Product Instability on Silica Gel: If using column chromatography, the product may be unstable on acidic silica gel, leading to degradation.

    • Co-elution of Product and Tin Byproducts: During column chromatography, the product and tin byproducts may have similar polarities and elute together.

  • Recommended Solutions:

    • Thorough Washing of Precipitate: After filtering to remove Bu₃SnF, wash the filter cake thoroughly with the organic solvent used for the extraction to recover any adsorbed product.

    • Deactivate Silica Gel: For column chromatography, deactivate the silica gel by using an eluent containing 2-5% triethylamine.[3][4] This basic environment helps to prevent the degradation of sensitive products and can improve the separation from tin byproducts.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase such as basic alumina or a modified silica gel (e.g., with potassium carbonate) for chromatography.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary tin-containing byproducts in a reaction with this compound?

The most common byproducts are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed during the coupling reaction, as well as any unreacted this compound.[1] Depending on the reaction conditions, other byproducts like hexabutylditin ((Bu₃Sn)₂) may also be present.[1]

Q2: Why is it crucial to remove these tin byproducts?

Organotin compounds are known to be toxic and can interfere with subsequent synthetic steps or biological assays.[2][5] For pharmaceutical and drug development applications, it is often necessary to reduce tin levels to the parts-per-million (ppm) range.[2]

Q3: Are there any purification challenges specific to cyclopropyl-containing products?

While the primary challenge is the removal of tin byproducts, the polarity of the cyclopropyl-containing product will influence the choice of purification method. For relatively non-polar cyclopropyl-arene products, chromatography on silica gel is a common and effective method. The small, non-polar nature of the cyclopropyl group may lead to elution profiles similar to some tin byproducts, necessitating the use of modified chromatographic techniques for efficient separation.

Q4: My product is a solid. What is the most effective way to remove tin impurities?

For solid products, recrystallization can be a highly effective purification method.[1] It is often beneficial to first perform a preliminary purification, such as an aqueous KF wash, to remove the bulk of the tin byproducts before recrystallization to achieve high purity. Slurrying the crude solid in a suitable solvent like methyl tert-butyl ether (MTBE) can also help to remove tin impurities.[1]

Q5: How can I minimize the formation of tin byproducts in the first place?

Using a catalytic amount of the organotin reagent with an in-situ recycling system is an advanced technique to minimize tin waste. Additionally, employing polymer-supported or fluorous-tagged organotin reagents can simplify their removal by filtration.

Data Presentation

The following table summarizes the efficiency of various methods for the removal of tributyltin byproducts.

Purification MethodTypical Residual Tin LevelAdvantagesDisadvantages
Aqueous KF Wash < 1% w/w (often requires further purification)Simple, inexpensive, and removes the bulk of tin halides.May not be sufficient to reach ppm levels; can form emulsions.[1]
Chromatography on 10% w/w K₂CO₃-Silica < 15 ppmHighly effective, inexpensive, and the stationary phase is stable.[1][2]Requires column chromatography.
Chromatography on 10% w/w KF-Silica < 30 ppmVery effective at removing tin byproducts.[2]KF is hygroscopic, which can affect the consistency of the stationary phase.[2]
Chromatography on Triethylamine-treated Silica Variable (typically < 0.5% w/w)Good for acid-sensitive compounds; improves separation.[3][4]May not achieve the same low ppm levels as K₂CO₃ or KF-silica.
Aqueous Acidic Extraction (e.g., 5% Oxalic Acid) 4-7 ppmCan achieve very low residual tin levels.[1]Product must be stable to acidic conditions.
Recrystallization Variable (highly dependent on compound and solvent)Can provide very high purity for solid products.[1]Only applicable to solids; may have lower yields.

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the mixture to a separatory funnel and wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF.[1][3] Vigorously shake the separatory funnel for at least one minute during each wash.

  • Precipitate Formation: An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface between the organic and aqueous layers.[1]

  • Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be subjected to further purification if necessary.

Protocol 2: Column Chromatography with Potassium Carbonate-Treated Silica Gel

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Mandatory Visualization

Purification_Workflow A Crude Reaction Mixture (Product + Tin Byproducts) B Aqueous KF Wash A->B Initial Purification C Filter through Celite B->C Remove Bu3SnF ppt. D Organic Layer (Reduced Tin) C->D E Column Chromatography D->E Alternative Path H Solid Product? D->H F Pure Product E->F Final Purification G Recrystallization G->F Final Purification H->E No H->G Yes

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting_Tin_Contamination start Tin Contamination Detected After KF Wash cause1 Insufficient Mixing? start->cause1 sol1 Increase Stirring Time (>1 hr) & Repeat Wash cause1->sol1 Yes cause2 Other Tin Species (e.g., Bu3SnH)? cause1->cause2 No end Re-analyze for Tin sol1->end sol2 Pre-treat with Iodine (I2) before KF Wash cause2->sol2 Yes cause3 Emulsion Formed? cause2->cause3 No sol2->end sol3 Filter through Celite or Add Brine cause3->sol3 Yes cause3->end No sol3->end

Caption: Troubleshooting logic for persistent tin contamination after a KF wash.

References

Technical Support Center: Eliminating Organotin Contaminants from Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of organotin byproducts from Stille coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?

The primary organotin byproducts encountered are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted tetraalkyltin starting materials.[1] Depending on the specific reaction conditions, other byproducts such as hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH) may also be present.[1]

Q2: My aqueous potassium fluoride (KF) wash isn't completely removing the tin residues. What could be the issue?

Several factors can affect the efficiency of a KF wash:

  • Insufficient Washing: Ensure you are washing the organic layer 2-3 times with a 1M aqueous KF solution, shaking the separatory funnel vigorously for at least one minute during each wash.[1]

  • Precipitate Formation: An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, which may trap your product.[1] If this occurs, filter the entire mixture through a pad of Celite® to remove the solid.[1]

  • pH of the Aqueous Solution: The effectiveness of the precipitation can be dependent on the pH.

Q3: Are there more effective alternatives to the aqueous KF wash?

Yes, several other methods can be employed, often with higher efficiency:

  • Chromatographic Methods:

    • Basic Alumina or Silica Gel with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel treated with approximately 2-5% triethylamine in the eluent is a quick and effective method.[1][2][3]

    • Potassium Carbonate/Silica Gel: Column chromatography using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been demonstrated to reduce organotin impurities to below 15 ppm.[1][4]

  • Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds.[1]

  • Chemical Conversion: Treating the reaction mixture with iodine (I₂) can convert unreacted tin hydrides and ditins to tin halides, which are more easily removed by a subsequent KF wash.[1][3]

Q4: How can I best purify a solid product from organotin residues?

For solid products, recrystallization is often a highly effective purification method.[1] Slurrying the crude solid in a suitable solvent, like methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[1][5]

Q5: How can I minimize the formation of organotin byproducts in the first place?

While complete elimination is unlikely, you can minimize the formation of byproducts by:

  • Using Stoichiometric Amounts: Carefully controlling the stoichiometry of your reactants can reduce the amount of unreacted organotin reagent remaining.

  • Optimizing Reaction Conditions: Factors such as temperature, reaction time, and catalyst choice can influence the formation of byproducts.

  • Using Catalytic Amounts of Tin: Some advanced protocols utilize catalytic amounts of an organotin reagent with in situ recycling, which significantly reduces the overall tin waste.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Persistent Tin Contamination After KF Wash Incomplete reaction, insufficient washing, formation of a stable emulsion or precipitate trapping the tin species.- Ensure vigorous shaking during KF washes. - Filter the mixture through Celite® to break emulsions and remove precipitates.[1] - Consider an alternative removal method like chromatography on base-treated silica.
Formation of an Emulsion or Interfacial Precipitate Formation of insoluble organotin fluorides at the interface of the organic and aqueous layers.Filter the entire biphasic mixture through a pad of Celite®.[1]
Product Loss During Purification Product may be trapped in the organotin precipitate or adhere to the chromatographic stationary phase.- For precipitates, wash the collected solid with a small amount of clean organic solvent. - When using chromatography, choose an appropriate solvent system to ensure good elution of your product.
Difficulty Removing All Tin Species Presence of various types of organotin byproducts (halides, hydrides, etc.) that may not all be efficiently removed by a single method.Combine methods. For example, treat the crude mixture with I₂ to convert various tin species to tin iodide, then perform a KF wash.[1][3]

Quantitative Comparison of Removal Methods

Method Typical Reagents/Conditions Reported Efficiency Reference
Aqueous KF Wash 1M aqueous KF solution, 2-3 washesCan be effective, but may leave residual tin.[1]
Chromatography on K₂CO₃/Silica Gel 10% w/w anhydrous K₂CO₃ in silica gelReduces organotin impurities to < 15 ppm.[1][4]
Chromatography on Et₃N-treated Silica Gel Silica gel treated with ~2-5% triethylamine in the eluentEffectively removes organotin byproducts.[1][2][3]
Recrystallization (for solids) Suitable solvent (e.g., MTBE, ethyl acetate)Can significantly reduce tin contamination.[1][5]
Catalytic Tin Protocol with KF(aq) workup 6 mol % Me₃SnCl, PMHS, Pd(0) catalystNo detectable amounts of tin after column chromatography.[6]

Experimental Protocols

Protocol 1: Organotin Removal using Aqueous Potassium Fluoride (KF)
  • Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Optional Initial Wash: Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride. Shake the separatory funnel vigorously for at least one minute during each wash.[1]

  • Precipitate Formation and Removal: An insoluble white precipitate of Bu₃SnF may form at the interface.[1] If this occurs, filter the entire mixture through a pad of Celite® to remove the solid.[1]

  • Final Washes and Drying: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.

Protocol 2: Chromatographic Removal using Potassium Carbonate/Silica Gel
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[1]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Visualizations

experimental_workflow_KF start Stille Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_optional Optional Wash (H2O or sat. NH4Cl) dilute->wash_optional wash_kf Wash with 1M KF (aq) (2-3 times) wash_optional->wash_kf precipitate Precipitate Forms? (Bu3SnF) wash_kf->precipitate filter Filter through Celite® precipitate->filter Yes wash_brine Wash with Brine precipitate->wash_brine No filter->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate end Crude Product concentrate->end experimental_workflow_chromatography start Stille Reaction Mixture concentrate_crude Concentrate Crude Reaction Mixture start->concentrate_crude load_sample Dissolve Crude Product & Load onto Column concentrate_crude->load_sample prepare_column Prepare K2CO3/Silica Gel Stationary Phase pack_column Pack Chromatography Column prepare_column->pack_column pack_column->load_sample elute Elute with Appropriate Solvent load_sample->elute collect Collect Product Fractions elute->collect end Purified Product collect->end decision_tree start Need to remove organotin byproducts is_solid Is the product a solid? start->is_solid recrystallize Recrystallization or Slurry/Filtration is_solid->recrystallize Yes is_trace Is trace removal critical (<15 ppm required)? is_solid->is_trace No chromatography Chromatography on K2CO3/Silica Gel is_trace->chromatography Yes quick_removal Need a quick removal? is_trace->quick_removal No kf_wash Aqueous KF Wash quick_removal->kf_wash No silica_plug Filter through Et3N-treated Silica Plug quick_removal->silica_plug Yes other_issues Other issues? (e.g., multiple Sn species) kf_wash->other_issues chemical_conversion Chemical Conversion (e.g., I2) followed by KF Wash other_issues->chemical_conversion Yes

References

Optimizing reaction conditions for Cyclopropyltributylstannane (temperature, time).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal reaction conditions for Cyclopropyltributylstannane, focusing on temperature and reaction time. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is predominantly used as a reagent in palladium-catalyzed Stille cross-coupling reactions.[1] This reaction is a powerful method for forming carbon-carbon bonds, specifically for introducing a cyclopropyl group onto an aromatic or vinyl scaffold.[1]

Q2: What are the key parameters to consider when optimizing a Stille coupling reaction with this compound?

A2: The success of a Stille coupling reaction hinges on several critical parameters. These include the choice of palladium catalyst and ligand, the solvent, the reaction temperature, and the reaction time. Fine-tuning these parameters is essential to maximize yield and minimize side reactions.

Q3: How does temperature affect the outcome of the reaction?

A3: Temperature plays a crucial role in the rate of the Stille coupling reaction. Generally, increasing the temperature can accelerate the reaction. However, excessively high temperatures may lead to the decomposition of the catalyst, starting materials, or the desired product, and can also promote the formation of byproducts. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Therefore, optimizing the temperature is a critical step in developing a robust protocol.

Q4: What is the typical range for reaction time, and how does it influence the yield?

A4: Reaction times for Stille couplings can vary significantly, from a few hours to over 24 hours. The optimal reaction time is dependent on the reactivity of the substrates, the catalyst system, and the temperature. It is crucial to monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the point of maximum conversion and to avoid potential product degradation from prolonged heating.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields in Stille coupling reactions with this compound can be frustrating. The following troubleshooting guide provides a systematic approach to identify and resolve the underlying issues.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Inactive Catalyst The palladium catalyst, particularly Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture and may lose activity over time.[2] Use a fresh batch of catalyst or consider using a more stable precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.
Inappropriate Ligand The choice of phosphine ligand is critical for an efficient catalytic cycle.[2] For challenging couplings, consider using bulky, electron-rich ligands which can promote the rate-limiting transmetalation and reductive elimination steps.
Suboptimal Temperature The reaction may be too slow at lower temperatures or decomposition may be occurring at higher temperatures. Screen a range of temperatures (e.g., from room temperature to the reflux temperature of the solvent) to find the optimal balance.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress over a longer period to ensure maximum conversion.
Poor Solvent Choice The polarity and coordinating ability of the solvent can significantly impact the reaction. Common solvents for Stille couplings include THF, dioxane, toluene, and DMF. A solvent screen may be necessary to identify the best medium for your specific substrates.
Presence of Inhibitors Impurities in the starting materials or solvent can inhibit the catalyst. Ensure all reagents and solvents are of high purity and that the solvent is appropriately degassed to remove oxygen.
Issue 2: Formation of Homocoupling Byproducts

A common side reaction in Stille couplings is the homocoupling of the organostannane reagent (in this case, forming dicyclopropyl) or the aryl halide.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Reaction with Pd(II) Precatalyst Homocoupling can occur when two molecules of the organostannane react with a Pd(II) precatalyst.[2] Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes mitigate this issue.
Radical Processes The presence of oxygen can initiate radical pathways that lead to homocoupling.[2] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Incorrect Stoichiometry An excess of the organostannane can favor homocoupling.[2] Use a stoichiometry of the organostannane to the electrophile that is close to 1:1 or with a slight excess of the stannane (e.g., 1.1 equivalents).

Data Presentation: Optimizing Reaction Conditions

Due to the proprietary nature of many industrial processes and the specificity of academic research, publicly available, comprehensive datasets for the optimization of this compound reactions are scarce. The following tables present illustrative data based on typical outcomes in Stille coupling reactions to guide your optimization efforts.

Table 1: Illustrative Effect of Temperature on Yield

Reaction: this compound + 4-Bromo-N-phenylaniline Conditions: Pd(PPh₃)₄ (5 mol%), Toluene, 12 hours

EntryTemperature (°C)Yield (%)
16035
28068
310085
4110 (Reflux)82

Table 2: Illustrative Effect of Reaction Time on Yield

Reaction: this compound + 4-Bromo-N-phenylaniline Conditions: Pd(PPh₃)₄ (5 mol%), Toluene, 100°C

EntryTime (hours)Yield (%)
1455
2878
31285
42484

Experimental Protocols

The following is a general, detailed protocol for a Stille cross-coupling reaction using an organostannane like this compound. This should be adapted and optimized for your specific substrates.

Materials:

  • Aryl or vinyl halide/triflate (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, THF, dioxane, 10 mL)

  • Anhydrous lithium chloride (optional, 3.0 mmol, 3.0 equiv)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide/triflate and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • If using, add anhydrous lithium chloride. LiCl can accelerate the reaction by facilitating the transmetalation step.

  • Add this compound to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This will precipitate the tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand Choice catalyst->ligand If catalyst is active failure Persistent Low Yield catalyst->failure If catalyst is degraded temp_time Optimize Temperature & Time ligand->temp_time If ligand is appropriate ligand->failure If ligand is unsuitable solvent Screen Solvents temp_time->solvent If still low yield temp_time->failure If conditions are not optimal reagents Verify Reagent Purity & Inertness solvent->reagents If still low yield solvent->failure If solvent is inappropriate success Improved Yield reagents->success Issue identified and resolved reagents->failure If impurities are present

Caption: Troubleshooting workflow for low yield in Stille coupling reactions.

Optimization_Parameters Optimization {Reaction Optimization | Key Parameters} Parameters Temperature Time Catalyst/Ligand Solvent Stoichiometry Optimization->Parameters Outcomes Desired Outcomes High Yield High Purity Minimal Byproducts Parameters->Outcomes

Caption: Key parameters for optimizing Stille coupling reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with Cyclopropyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions involving cyclopropyltributylstannane. The following information is designed to help diagnose and resolve common experimental issues in a structured, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts used for Stille coupling with this compound, and which are preferred?

A1: A variety of palladium catalysts are employed for Stille coupling reactions.[1] The choice often depends on the specific substrates and reaction conditions. Common choices include Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), as well as Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[1][2] Pd(0) catalysts are often preferred as they do not require an in-situ reduction step, which can sometimes be a source of side reactions or incomplete catalyst activation.[3]

Q2: My Stille coupling reaction with this compound is showing low to no conversion. What is the likely cause?

A2: Low or no conversion is a common issue that can stem from several sources of catalyst deactivation. The primary culprits are often the formation of inactive palladium black, degradation of essential ligands, or inefficient catalyst activation.[4] Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to air and moisture, which can lead to their decomposition.[5] Additionally, impurities in the this compound or other reagents can act as catalyst poisons.[5]

Q3: The reaction starts, but then stalls before reaching completion. What does this indicate?

A3: A reaction that initiates but fails to go to completion is a classic sign of gradual catalyst deactivation.[4] This could be due to thermal instability of the catalytic complex over the course of the reaction, or product inhibition where the newly formed molecule coordinates to the palladium center and halts the catalytic cycle.[4] Another possibility is a change in reaction conditions over time, such as the consumption of a necessary base or evaporation of the solvent.[4]

Q4: I'm observing significant formation of a homocoupling byproduct (bicyclopropyl). How can I minimize this?

A4: Homocoupling of the organostannane is a frequent side reaction in Stille couplings.[3][6] It can occur when two molecules of the organostannane react with the palladium catalyst.[6] To minimize this, consider using a direct Pd(0) source like Pd(PPh₃)₄ to avoid side reactions with Pd(II) precatalysts.[3] Rigorously excluding oxygen is also critical, as radical processes initiated by oxygen can lead to homocoupling.[3] Optimizing the stoichiometry to avoid a large excess of the this compound can also be beneficial.[3]

Q5: What are the visible signs of catalyst deactivation in my reaction flask?

A5: Visual cues can be very informative. The most common sign is the formation of a black precipitate, known as palladium black, which is an agglomeration of inactive Pd(0).[4] A distinct color change in the reaction mixture can also indicate the formation of different, inactive palladium species or byproducts.[5] If you are using a heterogeneous catalyst, physical changes like clumping may be observed.[5]

Q6: How critical is the purity of this compound?

A6: The purity of the organostannane reagent is highly critical. Impurities can act as potent catalyst poisons, leading to deactivation.[5] For instance, residual starting materials from the synthesis of this compound, such as cyclopropyl bromide or tributyltin hydride, can interfere with the catalytic cycle.[7] It is advisable to use highly pure stannane or purify it before use if impurities are suspected.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most common problems and can be addressed by systematically evaluating several factors.

Possible Causes & Solutions

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider a more stable, modern precatalyst like an XPhos or RuPhos palladacycle.[1]Palladium catalysts, especially Pd(0) sources, can degrade upon storage due to sensitivity to air and moisture.[4]
Poor Ligand Choice Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., P(t-Bu)₃, XPhos) often stabilize the catalyst and promote key steps in the catalytic cycle.[3][8]The ligand is crucial for stabilizing the active palladium species and preventing decomposition. Sterically demanding ligands can facilitate the final reductive elimination step.[8]
Oxygen Contamination Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or initiate radical pathways that lead to side reactions like homocoupling.[3]
Inefficient Activation If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for complete reduction to Pd(0). This may involve the addition of a reducing agent or ensuring the phosphine ligand can facilitate this step.The active catalyst in the Stille coupling is Pd(0). Incomplete reduction of a Pd(II) source will result in a lower concentration of the active catalyst.[2]
Reagent Impurity Purify the this compound, organic halide, and solvent before use.Impurities can act as poisons, binding to the palladium center and inhibiting its catalytic activity.[5]
Issue 2: Reaction Stalls Mid-Way

When a reaction begins but does not proceed to completion, it points to a catalyst that is deactivating during the process.

Possible Causes & Solutions

Potential Cause Troubleshooting Step Rationale
Thermal Degradation Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[9]The palladium-ligand complex has an optimal temperature range for stability. Exceeding this can lead to ligand dissociation and formation of palladium black.[5]
Product Inhibition Try a slower addition of one of the coupling partners to keep its concentration low throughout the reaction.If the product has functional groups that can coordinate to the palladium center, it can act as an inhibitor, preventing further catalytic turnovers.[4]
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).A higher initial concentration of the active catalyst may be sufficient to drive the reaction to completion before significant deactivation occurs.[9]

Visualizing Deactivation and Troubleshooting

Catalyst Deactivation Pathways

The following diagram illustrates the main mechanisms through which a palladium catalyst can lose its activity.

cluster_deactivation Sources of Catalyst Deactivation Poisoning Chemical Poisoning (Impurities bind to active sites) Active_Catalyst Active Pd(0) Catalyst Poisoning->Active_Catalyst Thermal Thermal Degradation (Sintering into Pd Black) Thermal->Active_Catalyst Fouling Mechanical Fouling (Byproducts block active sites) Fouling->Active_Catalyst Inactive_Catalyst Inactive Catalyst Active_Catalyst->Inactive_Catalyst Deactivation G start Low Yield Observed check_reagents Verify Purity of Reagents (Stannane, Halide, Solvent) start->check_reagents check_reagents->start Impurities Found (Purify & Retry) check_conditions Review Reaction Conditions (Inert atmosphere, Degassed Solvent) check_reagents->check_conditions Reagents Pure check_conditions->start Oxygen/Moisture Present (Improve Technique & Retry) check_catalyst Evaluate Catalyst System (Precatalyst, Ligand, Loading) check_conditions->check_catalyst Conditions OK check_catalyst->start Change Ligand/Catalyst & Retry optimize Systematically Optimize (Temperature, Concentration) check_catalyst->optimize System OK success Yield Improved optimize->success Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X Deactivation Deactivation (e.g., Pd Black) Pd0->Deactivation O₂, Temp. PdII R¹-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-SnBu₃ PdII->Deactivation Ligand Loss PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

References

Cyclopropyltributylstannane stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of cyclopropyltributylstannane, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in experiments.

Stability and Storage Conditions

This compound is a stable compound when stored under the recommended conditions. However, its stability can be compromised by improper handling and storage, potentially impacting experimental outcomes.

Key Stability Influencers:

  • Temperature: Elevated temperatures can lead to the decomposition of the compound.

  • Atmosphere: Exposure to oxygen and moisture in the air can cause degradation.

  • Light: While not explicitly stated in the search results, it is a general best practice for organometallic compounds to be protected from light to prevent potential photo-decomposition.

Recommended Storage Conditions:

To ensure the longevity and purity of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionSource(s)
Temperature Refrigerator (2-8°C)[1][2][3]
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)[2]
Container Tightly sealed, suitable container[2]

Troubleshooting Guide

This guide addresses common problems that may arise during the use of this compound in chemical reactions, such as the Stille coupling.

Issue 1: Low or No Reaction Yield

  • Possible Cause 1: Reagent Degradation. The this compound may have degraded due to improper storage or handling.

    • Solution:

      • Verify the storage conditions of your reagent.

      • Assess the purity of the this compound using a suitable analytical method like NMR or GC-MS.

      • If degradation is suspected, use a fresh batch of the reagent.

  • Possible Cause 2: Inactive Catalyst. The palladium catalyst used in the reaction may be inactive.

    • Solution:

      • Ensure the catalyst has been stored under appropriate inert conditions.

      • Use a freshly opened or properly stored catalyst.

      • Consider using a different palladium source or ligand.

  • Possible Cause 3: Sub-optimal Reaction Conditions. The reaction temperature, solvent, or reaction time may not be optimal for the specific substrates.

    • Solution:

      • Review the literature for established protocols for similar substrates.

      • Systematically screen different reaction parameters (temperature, solvent, concentration) to find the optimal conditions.

Issue 2: Formation of Side Products (e.g., Homocoupling)

  • Possible Cause: Reaction of two equivalents of the organostannane reagent. This is a common side reaction in Stille couplings.

    • Solution:

      • Adjust the stoichiometry of the reactants. A slight excess of the electrophile might be beneficial.

      • Lower the reaction temperature to disfavor the homocoupling pathway.

      • Change the palladium catalyst and/or ligand, as some systems are more prone to homocoupling than others.

Issue 3: Difficulty in Removing Tin Byproducts During Purification

  • Possible Cause: Tributyltin residues are often non-polar and can be challenging to separate from the desired product.

    • Solution:

      • Fluoride Wash: Wash the reaction mixture with an aqueous solution of potassium fluoride (KF). This will precipitate the tributyltin species as insoluble tributyltin fluoride, which can be removed by filtration.

      • Chromatography: Use silica gel chromatography for purification. Sometimes, adding a small amount of a chelating agent or using a specific solvent system can improve the separation.

      • Oxidative Workup: Treat the reaction mixture with an oxidizing agent to convert the tin residues into more polar and easily removable species.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of this compound decomposition?

A1: this compound is a colorless to pale yellow liquid. While there may not be distinct visual cues for minor degradation, significant decomposition could potentially lead to a change in color, viscosity, or the formation of solid precipitates. However, the most reliable way to assess its quality is through analytical methods.

Q2: How should I handle spills of this compound?

A2: Due to its toxicity, spills should be handled with caution. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal as hazardous waste. Ensure the area is well-ventilated.

Q3: Can I store this compound in a standard laboratory freezer (-20°C)?

A3: While storage at 2-8°C is recommended, freezing is generally not advised unless specified by the manufacturer. Freezing and thawing cycles can potentially affect the stability of the compound. It is best to adhere to the recommended refrigerator storage conditions.

Q4: What are the primary decomposition products of this compound?

Q5: Is it necessary to purify this compound before use?

A5: The need for purification depends on the purity of the commercially available reagent and the sensitivity of your reaction. If the stated purity is high (e.g., >95%) and the reagent has been stored correctly, it can often be used as received. However, for highly sensitive applications or if there is any doubt about the quality, purification by distillation under reduced pressure might be considered. Always assess the purity by an analytical method if in doubt.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for determining the purity of this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

  • GC-MS Instrumentation and Conditions (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless injection).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the purity by determining the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.

Visualizations

Stability_Troubleshooting start Low/No Reaction Yield check_reagent Check Reagent Stability start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_catalyst Check Catalyst Activity catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok reagent_ok->check_catalyst Yes use_fresh_reagent Use Fresh Reagent reagent_ok->use_fresh_reagent No catalyst_ok->check_conditions Yes use_fresh_catalyst Use Fresh Catalyst catalyst_ok->use_fresh_catalyst No optimize_conditions Optimize Conditions (Temp, Solvent, etc.) conditions_ok->optimize_conditions No end_node Proceed with Optimized Reaction conditions_ok->end_node Yes use_fresh_reagent->check_catalyst use_fresh_catalyst->check_conditions optimize_conditions->end_node

Caption: Troubleshooting workflow for low reaction yield.

Tin_Removal_Workflow start Crude Reaction Mixture (Containing Tin Byproducts) kf_wash Aqueous KF Wash start->kf_wash alt_path Alternative: Chromatography start->alt_path filtration Filtration to Remove Tributyltin Fluoride kf_wash->filtration separation Phase Separation filtration->separation drying Dry Organic Layer (e.g., Na2SO4) separation->drying concentration Concentration drying->concentration purified_product Purified Product concentration->purified_product alt_path->purified_product

Caption: Workflow for removing organotin byproducts.

References

Technical Support Center: Managing Tributyltin (TBT) Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing the toxicity of tributylin (TBT) compounds during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of working with tributyltin (TBT) compounds?

A1: Tributyltin compounds are highly toxic and pose several significant health risks. They can be toxic if swallowed, inhaled, or if they come into contact with skin.[1] TBT is a potent skin, eye, and respiratory tract irritant.[2][3][4][5] Short-term exposure can lead to symptoms like skin irritation, dizziness, breathing difficulties, and flu-like symptoms.[2][3][5] Long-term or repeated exposure can cause damage to organs, is suspected of damaging fertility or the unborn child, and can impair the immune system.[1][4][6]

Q2: What are the initial signs of TBT exposure I should watch for?

A2: Be vigilant for symptoms such as skin redness and irritation, which can progress to chemical burns with high concentrations.[2][3] Inhalation may cause coughing, sore throat, labored breathing, and symptoms like nausea, vomiting, and abdominal cramps, which may be delayed.[7] Other signs of exposure can include dizziness and headaches.[2][5]

Q3: What immediate actions should I take in case of accidental TBT exposure?

A3: In case of accidental exposure, it is crucial to act quickly:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and remove all contaminated clothing. Seek medical attention.[7][8][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[9][10]

  • Inhalation: Move the person to fresh air and have them rest in a half-upright position. Seek medical attention.[7] If breathing stops, provide artificial respiration.[9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Give one or two glasses of water to drink and seek immediate medical attention.[9][10][11]

Q4: How should I properly dispose of TBT waste and contaminated materials?

A4: All waste containing TBT, including chemical waste and contaminated materials like gloves, pipette tips, and bench paper, must be treated as hazardous waste.[1] Collect these materials in a designated, clearly labeled, and sealed hazardous waste container for disposal according to your institution's and local regulations.[1] Do not let TBT enter the environment.[7]

Troubleshooting Guides

Issue 1: Unexpected Results or Reaction Failures in TBT-related Experiments

Possible Cause: Contamination of reagents or reaction vessels with TBT, or degradation of TBT compounds. TBT is known to adhere to surfaces, which can affect experimental accuracy.[5][12]

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure that your TBT compound and other reagents have not degraded. Use fresh stock where possible.

  • Thorough Glassware Cleaning: Due to the adhesive nature of TBT, scrupulous cleaning of glassware is essential. Soak glassware in concentrated hydrochloric acid for several hours or overnight, followed by multiple rinses with deionized water.[13]

  • Run Controls: Include positive and negative controls in your experimental setup to validate your results.[14] A negative control without TBT can help identify contamination issues.

  • Check for Leaching: If using plasticware, consider the possibility of TBT leaching from or adsorbing to the plastic, which could alter the effective concentration in your experiment.

Issue 2: Visible Contamination or Residue on Lab Surfaces After Working with TBT

Possible Cause: Improper handling, inadequate containment during weighing or solution preparation, or minor spills.

Troubleshooting Steps:

  • Immediate Decontamination: Cordon off the affected area. Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[1]

  • Absorb Spills: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain and absorb the liquid.[15]

  • Surface Cleaning: Thoroughly wipe down all work surfaces, including fume hood sashes, with an appropriate cleaning agent after each use.[1]

  • Proper Disposal: All cleanup materials must be disposed of as hazardous waste.[1]

  • Review Handling Procedures: Re-evaluate your handling techniques to prevent future occurrences. Ensure all work with TBT is performed within a certified chemical fume hood.

Issue 3: Persistent "Chemical" Odor in the Lab After TBT Use

Possible Cause: Inadequate ventilation, improper storage of TBT compounds, or a small, undetected spill.

Troubleshooting Steps:

  • Check Ventilation: Ensure your chemical fume hood is functioning correctly. The face velocity should be checked and certified regularly.

  • Inspect Storage: Verify that all containers of TBT compounds are securely sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[15]

  • Thoroughly Inspect Work Area: Carefully examine the work area, including under equipment and in crevices, for any signs of a spill. If a spill is found, follow the decontamination procedures outlined in Issue 2.

  • Air Purification: If the odor persists after cleaning and ensuring proper ventilation and storage, consider using an air purifier with appropriate filters for volatile organic compounds (VOCs).

Quantitative Toxicity Data

Compound Organism Exposure Route Toxicity Value Reference
Tributyltin Oxide (TBTO)Rat (male)Oral (diet)NOAEL: 0.025 mg/kg/day (chronic)[6]
Tributyltin Oxide (TBTO)Rat (male)Oral (diet)LOAEL: 0.25 mg/kg/day (immunological effects)[6]
Tributyltin (TBT)RatDermalLD50: 200 mg/kg[5]
Tributyltin (TBT)MouseDermalLD50: 200 mg/kg[5]
Tributyltin (TBT)RabbitDermalLD50: 900 mg/kg[5]
Tributyltin (TBT)Fathead MinnowWaterLOEC: 0.08 µg/L (growth)
Tributyltin (TBT)Daphnia magnaWater0.2 µg/L (reduced survival of young)

Occupational Exposure Limits (as Sn):

Organization Time-Weighted Average (TWA) Short-Term Exposure Limit (STEL) Notes
TLV0.1 mg/m³0.2 mg/m³Skin; A4 (not classifiable as a human carcinogen)
MAK0.02 mg/m³ (0.004 ppm)Peak limitation category: I(1)Pregnancy risk group: B

Experimental Protocols

Protocol 1: Safe Handling and Weighing of TBT Compounds
  • Preparation: Before handling TBT, ensure an emergency eyewash station and safety shower are accessible.[1] All work must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles with side shields, chemical-impermeable gloves (e.g., nitrile or neoprene), a lab coat, long pants, and closed-toe shoes.[1] If there is a risk of generating vapors or aerosols, a NIOSH-approved respirator is required.[1]

  • Weighing: Use the smallest necessary quantity of the chemical.[1] To prevent the formation of dust and aerosols, handle TBT compounds carefully.[15] Use non-sparking tools.[15]

  • Solution Preparation: When preparing solutions, add the TBT compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate all work surfaces.[1] Wash hands and any exposed skin thoroughly with soap and water.[1]

Protocol 2: TBT Spill Management
  • Assess the Situation: Evacuate the immediate spill area. Assess the extent of the danger.[10]

  • Alert Personnel: Notify your supervisor and the institutional safety office immediately.

  • Personal Protective Equipment (PPE): For large spills, a self-contained breathing apparatus (SCBA) is necessary.[1] Wear chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves, and a chemical-resistant suit or apron over a lab coat.[1]

  • Containment: Confine the spill to a small area using a spill kit or absorbent material like sand or vermiculite.[10][15] Prevent the spill from entering drains or water courses.

  • Cleanup: Carefully collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[15]

  • Decontamination: Decontaminate the spill area thoroughly with an appropriate cleaning agent.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.[1]

Visualizations

TBT_Toxicity_Pathway TBT Tributyltin (TBT) Estrogen Reduced Estrogen Levels TBT->Estrogen Akt Impaired Akt Signaling Estrogen->Akt GST Downregulation of GST Akt->GST ROS Increased ROS Production GST->ROS Leads to OxidativeStress Neuronal Oxidative Stress ROS->OxidativeStress

Caption: TBT-induced oxidative stress pathway in neuronal cells.[16]

TBT_Handling_Workflow Start Start: Prepare for TBT Handling Prep Ensure accessible safety shower & eyewash Start->Prep PPE Don appropriate PPE: Goggles, gloves, lab coat Prep->PPE FumeHood Work within a certified chemical fume hood PPE->FumeHood Handling Weighing and Solution Preparation FumeHood->Handling Decon Decontaminate work surfaces Handling->Decon Waste Dispose of all waste as hazardous Decon->Waste Wash Wash hands and exposed skin Waste->Wash End End Wash->End

Caption: Safe handling workflow for tributyltin compounds.

TBT_Spill_Response Spill TBT Spill Occurs Evacuate Evacuate and Assess Spill->Evacuate Alert Alert Supervisor and Safety Office Evacuate->Alert DonPPE Don Spill Response PPE Alert->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Collect Contaminated Material Contain->Cleanup Decon Decontaminate Spill Area Cleanup->Decon Dispose Dispose of all materials as hazardous waste Decon->Dispose End End Dispose->End

Caption: Logical workflow for responding to a TBT spill.

References

Impact of substrate purity on Cyclopropyltributylstannane reaction outcome.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of cyclopropyltributylstannane in chemical reactions, with a focus on the impact of substrate purity on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction using this compound is giving a low yield. What are the potential causes related to the purity of the organostannane reagent?

A1: Low yields in Stille reactions with this compound can often be attributed to impurities in the reagent. Common culprits include:

  • Residual Starting Materials: Unreacted tributyltin hydride or cyclopropyl bromide from the synthesis of the reagent can interfere with the catalytic cycle.

  • Tributyltin Halides (e.g., Tributyltin Chloride): These can arise from the synthesis or degradation of the product and can affect the palladium catalyst's activity.

  • Hexabutylditin: This common byproduct from the synthesis of organostannanes can lead to unwanted side reactions, including homocoupling of the organostannane.

  • Tributyltin Oxide: Formed by the hydrolysis of this compound, this impurity can inhibit the palladium catalyst.

  • Other Organotin Species: The presence of other organotin compounds can lead to a mixture of coupling products.

Q2: I am observing a significant amount of homocoupling product (dicyclopropyl or bibutyl) in my reaction mixture. Could this be related to the purity of my this compound?

A2: Yes, the formation of homocoupling products is a common side reaction in Stille couplings and can be exacerbated by impurities in the organostannane reagent. The reaction of two organostannane molecules with the palladium(II) precatalyst before the catalytic cycle begins can lead to the formation of these undesired dimers. Impurities that can promote this include excess organostannane reagent itself or other reactive tin species.

Q3: How can I assess the purity of my this compound before use?

A3: Several analytical techniques can be employed to determine the purity of your this compound:

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: This is a powerful and direct method for determining the absolute purity of a sample by integrating the signals of the analyte against a certified internal standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities, LC-MS can be a suitable analytical method.

Q4: What are the common synthetic routes for this compound, and what impurities can be expected from each?

A4: The two primary methods for synthesizing this compound are:

  • Reaction of Cyclopropyl Halide with Tributyltin Hydride: This method can result in residual tributyltin hydride and the corresponding tributyltin halide as byproducts. Radical-mediated side reactions can also introduce other impurities.

  • Reaction of a Cyclopropyl Grignard Reagent with Tributyltin Chloride: This route may leave unreacted tributyltin chloride and byproducts from the Grignard reagent formation.

Troubleshooting Guide

Impact of Substrate Purity on Reaction Outcome

While specific quantitative data on the direct correlation between this compound purity and Stille reaction yield is not extensively published, the qualitative impacts are well-understood. The following table summarizes common issues arising from impurities and their likely effect on the reaction.

Impurity/IssuePotential CauseImpact on ReactionRecommended Action
Low Reaction Yield Presence of catalyst inhibitors (e.g., tributyltin oxide).Decreased formation of the desired product.Purify the this compound; use fresh, high-purity reagent.
Competing side reactions due to other reactive species.Consumption of starting materials in non-productive pathways.Analyze the reagent for impurities and purify if necessary.
Formation of Homocoupling Products Excess organostannane or presence of highly reactive tin impurities.Formation of dicyclopropyl and/or bibutyl byproducts.Use a 1:1 stoichiometry of reactants; purify the organostannane.
Formation of Multiple Products Presence of other organotin impurities.A mixture of coupled products is obtained.Characterize the impurities in the starting material and purify.
Inconsistent Reaction Rates Variable levels of activating or inhibiting impurities.Unpredictable reaction times and reproducibility issues.Ensure consistent purity of the this compound for all reactions.

Experimental Protocols

Protocol 1: Purity Determination of this compound by Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of a this compound sample.

Materials:

  • This compound sample

  • Certified internal standard (e.g., 1,3,5-trimethoxybenzene, maleic anhydride)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

  • NMR tubes

  • Analytical balance

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 10-20 mg of the certified internal standard into a clean vial.

  • Accurately weigh approximately 20-40 mg of the this compound sample into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay D1 of at least 5 times the longest T1, 90° pulse angle).

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal of the internal standard and a well-resolved signal of the this compound (e.g., the cyclopropyl protons).

  • Calculate the purity using the following formula:

Validation & Comparative

A Comparative Guide to the Legend of St. George and the Dragon: Unmasking the Shifting Faces of a Hero

Author: BenchChem Technical Support Team. Date: December 2025

The enduring legend of St. George and the Dragon, a cornerstone of Christian hagiography and folklore, presents not a single, monolithic narrative, but rather a rich tapestry of variations woven across centuries and cultures. This guide offers a comparative analysis of different versions of the tale, focusing on the multifaceted portrayal of its central hero, St. George. From the chivalrous knight of Western tradition to a more spiritually focused figure in the East, and even a potential antagonist in some interpretations, the character of St. George has been continually reshaped to reflect the values and beliefs of the societies that have embraced his story.

The Western Archetype: The Chivalrous Knight of The Golden Legend

The most influential version in Western Europe, immortalized in Jacobus de Voragine's 13th-century collection, The Golden Legend, presents St. George as the quintessential Christian knight.[1][2][3] In this narrative, the city of Silene in Libya is terrorized by a venomous dragon that demands a daily tribute of sheep and, eventually, human sacrifices chosen by lottery.[1][4][5] When the king's own daughter is selected, St. George, a traveling knight, arrives providentially.

His portrayal in this version is one of martial prowess and unwavering faith. He is a "consummate soldier" who, upon learning of the princess's plight, immediately resolves to save her.[2][4] He confronts the dragon, not with brute force alone, but fortified by his Christian belief, often depicted making the sign of the cross.[4] After wounding the beast with his lance, he has the princess lead it back to the city, where he slays it only after the townspeople agree to be baptized.[1][6] This act solidifies his image as a champion of both the innocent and the Christian faith, a figure of righteous violence in the service of God. Following the dragon's defeat, St. George refuses any material reward, urging the king to distribute his wealth to the poor, further cementing his virtuous and selfless character.[7][8]

Eastern Orthodox and Byzantine Traditions: A Focus on Martyrdom and Spiritual Warfare

While the dragon-slaying episode is also present in Eastern Christianity, the emphasis often lies more on St. George's role as a "megalomartyr" and a "wonderworker."[6][7] The earliest records of the legend are found in Georgian and Cappadocian texts from the 10th and 11th centuries, predating its widespread popularity in the West.[1][6] In Byzantine iconography, St. George was depicted as a soldier for centuries before the dragon motif became central.[6]

In these traditions, the slaying of the dragon is often interpreted more allegorically, representing the triumph of Christianity over paganism or the devil.[9][10] The term "drakon" (serpent) in early accounts was sometimes used as an epithet for oppressive rulers who persecuted Christians, suggesting the dragon may have initially symbolized human tyranny rather than a literal beast.[11] Consequently, St. George's character is often imbued with a deeper spiritual significance, his victory seen as a testament to the power of faith to overcome evil in all its forms.

Cultural Variations and Modern Interpretations: A Spectrum of Portrayals

The legend of St. George and the Dragon has been adapted and reinterpreted across numerous cultures, leading to significant variations in the hero's portrayal.

  • Middle Eastern and Asian Versions: In some non-European traditions, the narrative is inverted. The dragon is not a malevolent force but a benevolent guardian of a sacred site or treasure. In these versions, St. George is cast as a villainous figure who seeks to plunder the treasure, a stark contrast to the selfless hero of the West.[9]

  • Russian Folklore: In Russia, the legend is embodied in the figure of "Egorii the Brave." While he also slays a "zmei" (a dragon-like creature) to save a princess, the tale is deeply embedded in Russian folklore and cultural identity.[12]

  • Literary Adaptations: Edmund Spenser's 16th-century epic poem, The Faerie Queene, presents an allegorical version of the story, with the Redcrosse Knight representing Holiness and his battle with the dragon symbolizing the struggle of the English Reformation.[1][13]

  • Modern Retellings: Contemporary adaptations have often sought to deconstruct the traditional narrative. Some modern plays and books present a more nuanced or even critical view of St. George, questioning the glorification of violence and exploring themes of nationalism and shifting cultural identities.[14][15] William De Morgan's 19th-century artwork, for instance, reimagines the legend from the disgruntled dragon's perspective, offering a more comical and critical take.[16] There are also historical fiction novels that attempt to ground the legendary figure in a more credible historical context, exploring the man behind the myth.

Visualizing the Narrative: The Evolution of St. George's Portrayal

The following diagram illustrates the different facets of St. George's character as depicted in various versions of the legend.

St_George_Character_Comparison Comparative Portrayal of St. George St_George St. George Chivalrous_Knight Chivalrous Knight (The Golden Legend) St_George->Chivalrous_Knight Heroic, Selfless, Martial Prowess Spiritual_Warrior Spiritual Warrior / Martyr (Eastern Orthodox) St_George->Spiritual_Warrior Faith, Martyrdom, Allegorical Victory Potential_Antagonist Potential Antagonist (Some Eastern Versions) St_George->Potential_Antagonist Greed, Disrespect for Guardianship National_Hero National Hero (e.g., England, Russia) St_George->National_Hero Symbol of National Identity and Valor Allegorical_Figure Allegorical Figure (e.g., The Faerie Queene) St_George->Allegorical_Figure Represents Abstract Virtues (e.g., Holiness) Modern_Reinterpretation Modern Reinterpretation (Critical/Nuanced) St_George->Modern_Reinterpretation Deconstruction of Heroism, Questioning Motives

References

A Comparative Guide to Spectroscopic Analysis for the Validation of Cyclopropyl Group Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl moiety is a crucial structural motif in numerous pharmaceuticals and biologically active compounds due to its unique conformational and electronic properties.[1][2][3] The successful transfer of a cyclopropyl group during synthesis is a critical step that requires rigorous validation. This guide provides a comparative overview of key spectroscopic techniques for the unambiguous confirmation of cyclopropyl group transfer, supported by experimental data and detailed protocols.

At a Glance: Comparison of Spectroscopic Techniques

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Proton environment and connectivity through coupling.Excellent for identifying the highly shielded and characteristic cyclopropyl protons. Provides information on the substitution pattern of the ring.[4]Signal overlap can occur, especially with protons from alkyl chains.[4]
¹³C NMR Spectroscopy Carbon skeleton and the chemical environment of each carbon atom.Clearly distinguishes the upfield-shifted cyclopropyl carbons from other aliphatic carbons.[4][5]Less sensitive than ¹H NMR.[4]
Infrared (IR) Spectroscopy Presence of functional groups and bond vibrations.Detects the characteristic C-H stretching of the cyclopropane ring (~3080 cm⁻¹) and ring deformation modes.[4][6]Does not provide detailed connectivity information and can be complex in the fingerprint region.[4]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular weight with the molecular ion peak. Characteristic fragmentation can indicate the presence of the cyclopropyl ring.[4]Isomers may exhibit similar fragmentation patterns. Does not provide stereochemical information.[4]

Quantitative Data Summary

The following tables summarize expected quantitative data for the spectroscopic analysis of a model compound, heptyl-cyclopropane, based on data from its close analogs.

¹H NMR Spectroscopy Data
ProtonsExpected Chemical Shift (ppm)MultiplicityKey Insights
Cyclopropyl CH~ 0.5 - 1.0MultipletUpfield signals are highly characteristic of the strained ring system. Coupling patterns provide connectivity information.[4]
Cyclopropyl CH₂~ 0.1 - 0.5MultipletDiastereotopic protons on the ring often show complex splitting patterns.
Heptyl CH₂ (adjacent to ring)~ 1.2 - 1.4Multiplet
Heptyl CH₂ (chain)~ 1.2 - 1.6MultipletSignal overlap is common in this region.
Heptyl CH₃~ 0.8 - 0.9Triplet
¹³C NMR Spectroscopy Data
CarbonExpected Chemical Shift (ppm)Key Insights
Cyclopropyl CH~ 15 - 25The upfield shift is a strong indicator of the cyclopropyl ring.
Cyclopropyl CH₂~ 5 - 15
Heptyl C (adjacent to ring)~ 30 - 40
Heptyl C (chain)~ 20 - 35
Heptyl C (terminal CH₃)~ 14
Infrared (IR) Spectroscopy Data
Vibrational ModeExpected Wavenumber (cm⁻¹)Key Insights
Cyclopropyl C-H Stretch~3080A sharp peak in this region is a key indicator of C-H bonds on a cyclopropyl ring.[4][6]
Aliphatic C-H Stretch2850-2960Confirms the presence of the alkyl chain.[4]
Cyclopropane Ring Deformation~1020This "breathing" mode is characteristic of the cyclopropane ring.[4][6]
Mass Spectrometry (MS) Data
Ionm/z ValueKey Insights
Molecular Ion [M]⁺Expected Molecular WeightConfirms the overall molecular formula of the product.[4]
Fragmentation IonsVariableCharacteristic losses of alkyl fragments and ions corresponding to the cyclopropyl moiety can provide structural evidence.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on the analysis of a generic cyclopropanated product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[4]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure. In the ¹³C NMR spectrum, identify the characteristic upfield signals of the cyclopropyl carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]

  • Acquisition: Record a background spectrum of the empty sample holder or pure KBr pellet. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.[4]

  • Data Analysis: Identify the characteristic absorption bands for the cyclopropyl C-H stretch (around 3080 cm⁻¹) and the cyclopropane ring deformation band (around 1020 cm⁻¹).[4][6]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used.[4]

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) at 70 eV for fragmentation analysis.[4]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the product.[4]

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern for characteristic losses that would support the presence of a cyclopropyl group.[4]

Visualizing the Workflow

The following diagrams illustrate the logical flow of spectroscopic validation for cyclopropyl group transfer.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Start Cyclopropanation Reaction Purification Purification of Product (e.g., Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Validation Structure Confirmation (Cyclopropyl Group Transfer Validated) NMR->Validation IR->Validation MS->Validation

Caption: Experimental workflow for the validation of cyclopropyl group transfer.

Data_Analysis_Flow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Data_Acquisition Acquire Spectroscopic Data (NMR, IR, MS) Proton_NMR Analyze ¹H NMR: - Identify upfield cyclopropyl signals - Check coupling patterns Data_Acquisition->Proton_NMR Carbon_NMR Analyze ¹³C NMR: - Identify upfield cyclopropyl carbons Data_Acquisition->Carbon_NMR IR_Analysis Analyze IR Spectrum: - Look for C-H stretch (~3080 cm⁻¹) - Look for ring deformation (~1020 cm⁻¹) Data_Acquisition->IR_Analysis MS_Analysis Analyze Mass Spectrum: - Confirm molecular weight - Analyze fragmentation Data_Acquisition->MS_Analysis Conclusion Conclusive Validation of Cyclopropyl Group Proton_NMR->Conclusion Carbon_NMR->Conclusion IR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: Logical flow for spectroscopic data analysis in cyclopropane validation.

References

A Comparative Guide to Cross-Coupling Reactions for Cyclopropylation: Stille vs. Suzuki, Heck, and Sonogashira

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient incorporation of the cyclopropyl motif is a critical step in the synthesis of many pharmaceutical agents. This guide provides an objective comparison of the yields and methodologies of four prominent cross-coupling reactions—Stille, Suzuki-Miyaura, Heck, and Sonogashira—for the introduction of a cyclopropyl group onto a target molecule.

The cyclopropyl group, a small, strained ring, imparts unique conformational and electronic properties to molecules, often enhancing their metabolic stability and binding affinity. The choice of the synthetic method for its introduction can significantly impact the overall efficiency and practicality of a synthetic route. This guide presents a data-driven comparison to aid in the selection of the most suitable cross-coupling strategy.

Quantitative Yield Comparison

The following table summarizes the reported yields for the cyclopropylation of aryl halides using Stille, Suzuki, Heck, and Sonogashira cross-coupling reactions. It is important to note that yields are highly substrate and condition-dependent.

Cross-Coupling ReactionCyclopropyl ReagentElectrophileCatalyst System (Typical)SolventBaseTemperature (°C)Yield (%)
Stille Cyclopropyl-Sn(Bu)₃Aryl BromidePd(OAc)₂ / XPhosToluene-10086[1]
Suzuki-Miyaura Cyclopropylboronic AcidAryl Bromide[Pd(C₃H₅)Cl]₂ / TedicypTolueneK₃PO₄10095-99
Heck (reductive) Cyclopropyl-containing alkeneAryl BromidePd(OAc)₂ / LigandNMPDIPEA80Good (qualitative)
Sonogashira (multi-step) 2-IodocyclopropanecarboxamideTerminal AlkynePdCl₂(PPh₃)₂ / PPh₃ / Et₃NAcetonitrile-8076-91 (overall)[2]

Reaction Comparison and Experimental Considerations

Stille Coupling: The Stille reaction demonstrates notable functional group tolerance and often proceeds under neutral conditions, which is advantageous for sensitive substrates. For instance, in the coupling of substrates with coordinating functional groups, Stille coupling has been shown to provide significantly higher yields (80–91%) compared to Suzuki coupling (39–59%).[1] Furthermore, for sterically hindered substrates, the Stille reaction can also be more efficient, affording yields as high as 86% where Suzuki coupling might struggle (60%).[1] However, the primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and rigorous purification methods.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is frequently the method of choice due to the low toxicity and environmental impact of the boronic acid reagents and their byproducts. A broad range of cyclopropylboronic acids and their derivatives are commercially available or readily prepared. This reaction generally provides high to excellent yields for the cyclopropylation of aryl halides.[1] The main consideration for the Suzuki reaction is the requirement for a base, which may not be compatible with all functional groups.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds and is not the most direct route for cyclopropylation. However, it can be ingeniously employed in multi-step sequences. For example, a copper-free Sonogashira coupling of 2-iodocyclopropanecarboxamides with terminal alkynes can initiate a cascade reaction to form complex cyclopropane-containing heterocycles with good to excellent overall yields (76-91%).[2] This approach is particularly valuable for the synthesis of complex scaffolds where the alkyne partner introduces additional functionality.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Stille Coupling for Cyclopropylation of a Diazocine

Materials:

  • Stannylated diazocine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (10 mol%)

  • XPhos (30 mol%)

  • Anhydrous toluene

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the stannylated diazocine and the aryl bromide in anhydrous toluene.

  • Add the Pd(OAc)₂ and XPhos to the reaction mixture.

  • Heat the mixture at 100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture is typically quenched with an aqueous solution of KF to precipitate the tin byproducts.

  • The mixture is filtered through a pad of celite, and the organic phase is extracted with an appropriate solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki-Miyaura Coupling for Cyclopropylation of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv)

  • [Pd(C₃H₅)Cl]₂ (0.5 mol%)

  • Tedicyp (1.2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, cyclopropylboronic acid, and K₃PO₄.

  • In a separate flask, prepare the catalyst by dissolving [Pd(C₃H₅)Cl]₂ and Tedicyp in anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling/Cyclization Sequence

Materials:

  • 2-Iodocyclopropanecarboxamide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous acetonitrile

Procedure:

  • In a sealed tube, dissolve the 2-iodocyclopropanecarboxamide and the terminal alkyne in anhydrous acetonitrile.

  • Add PdCl₂(PPh₃)₂, PPh₃, and Et₃N to the solution.

  • Heat the reaction mixture at 80 °C.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon consumption of the starting material, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclized product.

Logical Workflow for Method Selection

The choice between these cross-coupling reactions for cyclopropylation can be guided by a logical workflow that considers the specific synthetic challenge.

G Decision Workflow for Cyclopropylation Cross-Coupling start Define Cyclopropylation Target substrate_analysis Substrate Analysis: - Functional Group Tolerance - Steric Hindrance start->substrate_analysis reagent_considerations Reagent Considerations: - Availability - Toxicity substrate_analysis->reagent_considerations heck Heck Reaction (Intramolecular/Reductive) substrate_analysis->heck Intramolecular cyclization needed? sonogashira Sonogashira (Multi-step) substrate_analysis->sonogashira Complex scaffold synthesis? suzuki Suzuki Coupling reagent_considerations->suzuki Low toxicity, good availability stille Stille Coupling reagent_considerations->stille High toxicity, good tolerance optimization Reaction Optimization suzuki->optimization stille->optimization heck->optimization sonogashira->optimization product Desired Cyclopropylated Product optimization->product

Caption: A decision workflow for selecting the optimal cross-coupling reaction for cyclopropylation.

Catalytic Cycles

The catalytic cycles for Stille and Suzuki couplings share fundamental steps but differ in the nature of the transmetalating agent.

G Catalytic Cycles of Stille and Suzuki Coupling cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling stille_pd0 Pd(0)L_n stille_oa R¹-Pd(II)L_n-X stille_pd0->stille_oa Oxidative Addition (R¹-X) stille_tm R¹-Pd(II)L_n-R² stille_oa->stille_tm Transmetalation (R²-SnR₃) stille_tm->stille_pd0 Reductive Elimination (R¹-R²) suzuki_pd0 Pd(0)L_n suzuki_oa R¹-Pd(II)L_n-X suzuki_pd0->suzuki_oa Oxidative Addition (R¹-X) suzuki_tm R¹-Pd(II)L_n-R² suzuki_oa->suzuki_tm Transmetalation (R²-B(OR)₂) + Base suzuki_tm->suzuki_pd0 Reductive Elimination (R¹-R²)

Caption: A comparison of the catalytic cycles for Stille and Suzuki cross-coupling reactions.

References

A Comparative Guide to Cyclopropyltributylstannane and Its Alternatives for Cyclopropylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the cyclopropyl motif is a critical strategy in medicinal chemistry and materials science, owing to its unique conformational and electronic properties that can enhance metabolic stability, binding affinity, and molecular rigidity. Cyclopropyltributylstannane has traditionally been a valuable reagent for this purpose, primarily through the Stille cross-coupling reaction. However, concerns over its toxicity and the environmental impact of organotin compounds have driven the exploration of safer and more sustainable alternatives. This guide provides an objective comparison of this compound with its main alternatives, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable reagent for their synthetic needs.

Performance Comparison: Stille Coupling vs. Alternatives

The primary application of this compound is the palladium-catalyzed Stille cross-coupling reaction, which is known for its excellent functional group tolerance and generally mild reaction conditions.[1][2][3] However, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[1][2] The Suzuki-Miyaura coupling, utilizing less toxic and more environmentally benign organoboron reagents like cyclopropylboronic acid, has emerged as a leading alternative.[1][2] Other notable alternatives include Negishi coupling with organozinc reagents and Kumada coupling with Grignard reagents.[4][5][6]

A key advantage of the Stille coupling is its superior performance with substrates containing coordinating functional groups, where Suzuki coupling may yield lower efficiencies.[7]

Quantitative Data Summary
FeatureThis compound (Stille)Cyclopropylboronic Acid (Suzuki)Cyclopropylzinc Halide (Negishi)Cyclopropylmagnesium Bromide (Kumada)
Typical Yield High (can be >90%)[7]Generally high, but can be lower with coordinating groups (39-59%)[7]High[4][8]Good to excellent[9]
Reaction Temperature Room temperature to moderate heating (e.g., 80°C)Room temperature to elevated temperatures (e.g., 100°C)[10]Ambient temperature[4][8]Room temperature to gentle heating
Catalyst Loading (Pd) 1-5 mol%1-5 mol%1-2 mol%[4]1-5 mol%
Key Additives Often requires a ligand (e.g., PPh₃) and sometimes a copper(I) co-catalystRequires a base (e.g., K₂CO₃, Cs₂CO₃) and a ligand (e.g., SPhos, XPhos)[10]Ligand (e.g., CPhos)[4][8]Can be mediated by zinc halide additives
Toxicity High (Organotin compounds are toxic and environmentally persistent)[1]Low (Boronic acids and their byproducts are generally considered low toxicity)[2]Moderate (Organozinc reagents are air and moisture sensitive)[11]Moderate (Grignard reagents are highly reactive and moisture sensitive)
Functional Group Tolerance Excellent[1][2]Good, but can be sensitive to the required base[2]Good[4][8]Limited by the high reactivity of the Grignard reagent[12]

Experimental Protocols

General Experimental Protocol for Stille Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the this compound via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the slurry through a pad of Celite®, washing the pad with additional organic solvent.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Experimental Protocol for Suzuki-Miyaura Coupling with Cyclopropylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Cyclopropylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., toluene/water 10:1) (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon), add the aryl halide, cyclopropylboronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the catalytic cycles for the Stille and Suzuki-Miyaura cross-coupling reactions.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Cyclopropyl)L2 Ar-Pd(II)(Cyclopropyl)L2 Transmetalation->Ar-Pd(II)(Cyclopropyl)L2 Cyclopropyl-SnBu3 Cyclopropyl-SnBu3 Cyclopropyl-SnBu3->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)(Cyclopropyl)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Cyclopropyl Ar-Cyclopropyl Reductive Elimination->Ar-Cyclopropyl

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Cyclopropyl)L2 Ar-Pd(II)(Cyclopropyl)L2 Transmetalation->Ar-Pd(II)(Cyclopropyl)L2 Cyclopropyl-B(OH)2 Cyclopropyl-B(OH)2 Cyclopropyl-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)(Cyclopropyl)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Cyclopropyl Ar-Cyclopropyl Reductive Elimination->Ar-Cyclopropyl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Advantages and Disadvantages

This compound (Stille Coupling)

Advantages:

  • Excellent Functional Group Tolerance: Tolerates a wide variety of functional groups, making it suitable for complex molecule synthesis.[1][2]

  • Mild Reaction Conditions: Often proceeds under neutral conditions, avoiding the need for a strong base that can be incompatible with sensitive substrates.[2]

  • Stable Reagents: Organostannanes are generally stable to air and moisture, making them easy to handle and store.[1]

Disadvantages:

  • High Toxicity: Organotin compounds are highly toxic and pose significant health and environmental risks.[1]

  • Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin byproducts that can be difficult to remove from the final product.[1]

  • Environmental Concerns: The persistence of organotin compounds in the environment is a major concern.

Alternatives to this compound

Advantages:

  • Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity, making this a "greener" alternative.[2]

  • Commercially Available: A wide variety of boronic acids are commercially available, facilitating their use in synthesis.

  • Easy Byproduct Removal: Boron-containing byproducts are often water-soluble and can be easily removed during workup.

Disadvantages:

  • Base Requirement: The reaction requires a base, which can be incompatible with base-sensitive functional groups.[2]

  • Potential for Protodeboronation: Cyclopropylboronic acid can be prone to protodeboronation, especially under harsh conditions, which can reduce yields.[10]

Advantages:

  • High Reactivity: Organozinc reagents are highly reactive, which can lead to faster reaction times.[11]

  • Good Functional Group Tolerance: Generally exhibits good tolerance for various functional groups.[4][8]

Disadvantages:

  • Air and Moisture Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous and inert reaction conditions.[11]

  • Preparation of Reagent: The organozinc reagent often needs to be prepared in situ.

Advantages:

  • High Reactivity: Grignard reagents are highly reactive nucleophiles.

  • Cost-Effective: Grignard reagents are often readily prepared and cost-effective.

Disadvantages:

  • Limited Functional Group Tolerance: The high reactivity of Grignard reagents limits the tolerance of many functional groups.[12]

  • Harsh Reaction Conditions: Often requires strictly anhydrous conditions.

Conclusion and Recommendations

The choice between this compound and its alternatives for cyclopropylation is a trade-off between reactivity, functional group tolerance, and safety/environmental concerns.

  • For substrates with sensitive functional groups that are incompatible with basic conditions, this compound (Stille Coupling) remains a powerful and often necessary tool. The excellent functional group tolerance is a significant advantage in complex molecule synthesis. However, the high toxicity and challenges with byproduct removal necessitate careful handling and purification.

  • For most applications, particularly in early-stage drug discovery and for substrates that can tolerate basic conditions, Cyclopropylboronic Acid (Suzuki-Miyaura Coupling) is the preferred alternative. Its low toxicity, environmental advantages, and the ease of byproduct removal make it a more sustainable and practical choice.

  • Cyclopropylzinc Halides (Negishi Coupling) and Cyclopropylmagnesium Bromide (Kumada Coupling) offer highly reactive alternatives for specific applications. However, their sensitivity to air and moisture and, in the case of Grignard reagents, limited functional group tolerance, make them less generally applicable than Stille or Suzuki couplings.

Ultimately, the optimal choice will depend on a careful evaluation of the specific substrate, the desired scale of the reaction, and the laboratory's capabilities for handling toxic and sensitive reagents. Researchers are encouraged to consider the entire synthetic route and the principles of green chemistry when making their selection.

References

Alternative methods to Stille coupling for introducing a cyclopropyl group.

Author: BenchChem Technical Support Team. Date: December 2025

##Beyond Stille: A Comparative Guide to Modern Cyclopropylation Methods

The introduction of a cyclopropyl group is a cornerstone transformation in medicinal chemistry and materials science, owing to the unique conformational and electronic properties this three-membered ring imparts to molecules. While the Stille coupling has long been a workhorse for this purpose, its reliance on toxic organotin reagents has spurred the development of safer and often more efficient alternatives. This guide provides a comprehensive comparison of modern methods for cyclopropylation, offering researchers and drug development professionals a data-driven overview of the available synthetic arsenal.

At a Glance: Stille Coupling vs. The Alternatives

MethodKey ReagentCatalystKey AdvantagesKey Disadvantages
Stille Coupling CyclopropylstannanePalladiumBroad substrate scope, good functional group tolerance.[1][2]Toxicity of organotin reagents and byproducts.[1][3]
Suzuki-Miyaura Coupling Cyclopropylboronic acid/ester/trifluoroboratePalladiumLow toxicity of boron reagents, mild reaction conditions.[4][5][6]Boronic acids can be unstable, may require a base.[5][7]
Decarboxylative Coupling Cyclopropyl carboxylic acidIron or PhotoredoxReadily available and inexpensive starting materials.[5][8]Can require stoichiometric oxidants, radical nature may limit scope.
C-H Activation/Functionalization Cyclopropane C-H bondPalladium, RhodiumAtom economical, novel retrosynthetic disconnections.[9][10][11]Can require directing groups, regioselectivity can be a challenge.[12][13]
Reductive Cross-Electrophile Coupling 1,3-dihalides or diol derivativesNickelAccess to diverse cyclopropanes from simple precursors.[9][14]Can require stoichiometric reductants.

In-Depth Comparison of Leading Alternatives

This section provides a detailed analysis of the most prominent alternatives to the Stille coupling for introducing a cyclopropyl group, complete with experimental data and protocols.

Suzuki-Miyaura Coupling: The Green Alternative

The Suzuki-Miyaura coupling has emerged as a leading replacement for the Stille reaction, primarily due to the low toxicity of the organoboron reagents.[3][15] The reaction typically involves the palladium-catalyzed cross-coupling of a cyclopropylboronic acid, ester, or trifluoroborate with an aryl or vinyl halide/triflate.[16][17][18]

Typical Reaction Conditions & Performance:

ParameterTypical Value
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd catalysts
Ligand Buchwald-type phosphine ligands (e.g., SPhos, XPhos)
Base K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THF, often with water
Temperature Room temperature to 110 °C
Yields Good to excellent (often >80%)[19][20]

Experimental Protocol: Suzuki-Miyaura Cyclopropylation of an Aryl Bromide

To a solution of the aryl bromide (1.0 mmol), cyclopropylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol) in a mixture of toluene (5 mL) and water (0.5 mL) is added Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). The mixture is degassed with argon for 15 minutes and then heated at 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.[21][22][23][24]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-X R-X->Oxidative\nAddition R-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation Cyclopropyl-B(OR)2 Cyclopropyl-B(OR)2 Cyclopropyl-B(OR)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)L2-Cyclopropyl Ar-Pd(II)L2-Cyclopropyl Transmetalation->R-Pd(II)L2-Cyclopropyl Reductive\nElimination Reductive Elimination R-Pd(II)L2-Cyclopropyl->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R-Cyclopropyl Ar-Cyclopropyl Reductive\nElimination->R-Cyclopropyl

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Decarboxylative Coupling: A Radical Approach

This method utilizes readily available and often inexpensive cyclopropane carboxylic acids as precursors to cyclopropyl radicals.[8] The reaction can be initiated by photoredox catalysis or by transition metals like iron, offering a cost-effective and environmentally benign approach.[5][25][26][27][28]

Typical Reaction Conditions & Performance:

ParameterTypical Value
Catalyst Fe(acac)₃, FeCl₃, or an iridium/ruthenium photoredox catalyst
Initiator/Oxidant Visible light, di-tert-butyl peroxide (DTBP)
Solvent Acetonitrile, Dichloromethane
Temperature Room temperature to 120 °C
Yields Moderate to good (50-85%)[25][28]

Experimental Protocol: Iron-Catalyzed Decarboxylative Cyclopropylation of an Alkene

A mixture of the alkene (1.0 mmol), cyclopropane carboxylic acid (2.0 mmol), and Fe(acac)₃ (10 mol%) in acetonitrile (5 mL) is degassed with argon. Di-tert-butyl peroxide (DTBP, 3.0 mmol) is then added, and the reaction mixture is heated to 120 °C for 24 hours in a sealed tube. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[25][28]

Mechanism of Decarboxylative Cyclopropylation

Decarboxylative_Coupling Cyclopropyl-COOH Cyclopropyl-COOH Decarboxylation Decarboxylation Cyclopropyl-COOH->Decarboxylation Initiator Initiator (e.g., Light, Peroxide) Initiator->Decarboxylation Cyclopropyl_Radical Cyclopropyl• Decarboxylation->Cyclopropyl_Radical - CO2 Radical_Addition Radical_Addition Cyclopropyl_Radical->Radical_Addition Alkene R-CH=CH2 Alkene->Radical_Addition Adduct_Radical R-CH(•)-CH2-Cyclopropyl Radical_Addition->Adduct_Radical Hydrogen_Atom_Transfer Hydrogen Atom Transfer (HAT) Adduct_Radical->Hydrogen_Atom_Transfer Product R-CH2-CH2-Cyclopropyl Hydrogen_Atom_Transfer->Product

Caption: General mechanism for decarboxylative cyclopropylation.

C-H Activation/Functionalization: An Atom-Economical Strategy

Directly functionalizing C-H bonds on a cyclopropane ring represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.[12][29][30][31] Palladium and rhodium are common catalysts for these transformations, which can be directed by a functional group on the substrate to achieve high regioselectivity.[8][10][11][17]

Typical Reaction Conditions & Performance:

ParameterTypical Value
Catalyst Pd(OAc)₂, [RhCp*Cl₂]₂
Ligand Mono-N-protected amino acids, specific phosphines
Oxidant/Additive Ag₂CO₃, Benzoquinone (BQ)
Solvent t-AmylOH, Dichloroethane
Temperature 40-130 °C
Yields Moderate to excellent (up to 95%)[8][17]

Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Cyclopropane

To a mixture of the cyclopropane-containing substrate (0.2 mmol), aryl iodide (0.3 mmol), and Ag₂CO₃ (0.4 mmol) in t-amyl alcohol (2 mL) is added Pd(OAc)₂ (10 mol%) and a mono-N-protected amino acid ligand (20 mol%). The reaction vessel is sealed and heated at 110 °C for 24 hours. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The product is isolated by column chromatography.[8][11]

Workflow for Directed C-H Activation

CH_Activation_Workflow cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_end Outcome Substrate Cyclopropane with Directing Group (DG) Coordination Coordination of DG to Metal Catalyst Substrate->Coordination Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling Oxidative Addition/ Reductive Elimination Coupling_Partner->Coupling CH_Activation C-H Activation (Cyclometalation) Coordination->CH_Activation CH_Activation->Coupling Catalyst_Regeneration Catalyst Regeneration Coupling->Catalyst_Regeneration Product Functionalized Cyclopropane Coupling->Product Catalyst_Regeneration->Coordination Re-enters cycle Reductive_Coupling_Logic Start 1,3-Dielectrophile (e.g., dimesylate, dihalide) Oxidative_Addition1 First Oxidative Addition Start->Oxidative_Addition1 Catalyst Ni(0) Catalyst Catalyst->Oxidative_Addition1 Reductant Reductant (e.g., Zn, Mn) Reductant->Catalyst generates Ni_Intermediate1 R-Ni(II)-X Oxidative_Addition1->Ni_Intermediate1 Intramolecular_Reaction Intramolecular Nucleophilic Attack or Radical Cyclization Ni_Intermediate1->Intramolecular_Reaction Ni_Intermediate2 Cyclopropyl-Ni(II)-X Intramolecular_Reaction->Ni_Intermediate2 Reductive_Elimination Reductive Elimination Ni_Intermediate2->Reductive_Elimination Product Cyclopropane Product Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Catalyst

References

Mechanistic studies to validate the pathway of Cyclopropyltributylstannane reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mechanistic pathways of key reagents is paramount for reaction optimization and the rational design of novel synthetic routes. This guide provides a comparative analysis of the validated reaction pathway of cyclopropyltributylstannane, a common reagent for cyclopropylation, and evaluates its performance against a leading alternative, potassium cyclopropyltrifluoroborate.

This compound is a widely utilized organotin reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, for the introduction of a cyclopropyl moiety onto various organic scaffolds. The generally accepted mechanism for this transformation proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. While the toxicity of organotin compounds is a significant drawback, their stability to air and moisture offers practical advantages in a laboratory setting.

The Validated Pathway: The Stille Catalytic Cycle

The reaction of this compound with an organic halide (R-X) in the presence of a palladium(0) catalyst follows a well-established mechanistic pathway.

1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide to the palladium(0) complex, forming a palladium(II) intermediate.

2. Transmetalation: This is often the rate-determining step of the cycle. The cyclopropyl group is transferred from the tributyltin moiety to the palladium(II) center, displacing the halide and forming a new organopalladium(II) complex. The tributyltin halide is released as a byproduct.

3. Reductive Elimination: The final step involves the reductive elimination of the coupled product (R-cyclopropane) from the palladium(II) complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X R-X->Oxidative_Addition Cyclopropyl-SnBu3 Cyclopropyl-SnBu3 Transmetalation Transmetalation Cyclopropyl-SnBu3->Transmetalation R-Cyclopropane R-Cyclopropane X-SnBu3 X-SnBu3 Pd(II)_Complex1 R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex1 Transmetalation->X-SnBu3 Byproduct Pd(II)_Complex2 R-Pd(II)-Cyclopropyl(L2) Transmetalation->Pd(II)_Complex2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Reductive_Elimination->R-Cyclopropane Product Pd(II)_Complex1->Transmetalation Pd(II)_Complex2->Reductive_Elimination

Figure 1: The Stille cross-coupling catalytic cycle for this compound.

Experimental Validation of the Pathway

Mechanistic studies to validate this pathway often employ a combination of kinetic analysis and spectroscopic techniques.

Kinetic Studies

The progress of the reaction can be monitored over time by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the reaction order with respect to each reactant (the organic halide, the organostannane, and the catalyst). These studies can help identify the rate-determining step. For many Stille reactions, the transmetalation step is found to be the slowest and thus dictates the overall reaction rate.

Spectroscopic Identification of Intermediates

Advanced spectroscopic methods, such as in-situ NMR and mass spectrometry, can be used to detect and characterize the transient palladium(II) intermediates in the catalytic cycle. While often challenging due to their low concentration and short lifetimes, the observation of these species provides direct evidence for the proposed pathway.

Performance Comparison: this compound vs. Potassium Cyclopropyltrifluoroborate

A major alternative to the use of organotin reagents for cyclopropylation is the Suzuki-Miyaura cross-coupling reaction, which often utilizes potassium cyclopropyltrifluoroborate. This boron-based reagent is generally considered less toxic than its tin counterpart. Below is a comparative overview of their performance in the synthesis of aryl cyclopropanes.

FeatureThis compound (Stille)Potassium Cyclopropyltrifluoroborate (Suzuki-Miyaura)
Reagent Stability Stable to air and moisture.Generally stable, though can be prone to protodeboronation.
Toxicity High, organotin byproducts are toxic.Low, boron byproducts are generally considered non-toxic.
Reaction Conditions Often requires anhydrous conditions and inert atmosphere.Typically performed in the presence of a base and often in aqueous solvent mixtures.
Functional Group Tolerance Generally good.Excellent, tolerant of a wide range of functional groups.
Reaction Yields Can provide good to excellent yields depending on the substrate.Often provides high to excellent yields across a broad range of substrates.[1]

Experimental Protocols

General Procedure for Stille Cross-Coupling of an Aryl Halide with this compound

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide, palladium catalyst, and anhydrous toluene.

  • Add the this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through celite, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with Potassium Cyclopropyltrifluoroborate

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium cyclopropyltrifluoroborate (1.5 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent mixture (e.g., Toluene/Water or Dioxane/Water, 10:1, 5 mL)

Procedure:

  • In a reaction vessel, combine the aryl halide, potassium cyclopropyltrifluoroborate, palladium catalyst, and base.

  • Add the solvent mixture and degas the solution by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_stille Stille Coupling cluster_suzuki Suzuki-Miyaura Coupling Stille_Start Combine Aryl Halide, Pd Catalyst, and Solvent under Inert Atmosphere Stille_Add_Stannane Add this compound Stille_Start->Stille_Add_Stannane Stille_Heat Heat and Stir Stille_Add_Stannane->Stille_Heat Stille_Quench Quench with aq. KF Stille_Heat->Stille_Quench Stille_Workup Workup and Purification Stille_Quench->Stille_Workup Product Product Stille_Workup->Product Aryl Cyclopropane Suzuki_Start Combine Aryl Halide, Boron Reagent, Pd Catalyst, and Base Suzuki_Add_Solvent Add Solvent and Degas Suzuki_Start->Suzuki_Add_Solvent Suzuki_Heat Heat and Stir Suzuki_Add_Solvent->Suzuki_Heat Suzuki_Workup Aqueous Workup and Purification Suzuki_Heat->Suzuki_Workup Suzuki_Workup->Product Aryl Cyclopropane Start Reaction Setup Start->Stille_Start Start->Suzuki_Start

Figure 2: Comparative experimental workflow for Stille and Suzuki-Miyaura cyclopropylation.

References

A Comparative Guide to Cyclopropanation Methods: A Cost-Benefit Analysis of Cyclopropyltributylstannane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the cyclopropyl motif is a crucial strategy in medicinal chemistry and materials science, often imparting unique and desirable physicochemical properties to molecules. Cyclopropyltributylstannane has traditionally been a valuable reagent for this purpose, primarily through the Stille cross-coupling reaction. However, growing concerns over the toxicity and environmental impact of organotin compounds have spurred the development of alternative methods. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a direct comparison to its main alternatives: cyclopropylboronic acids (Suzuki-Miyaura coupling) and cyclopropylzinc reagents (Negishi coupling).

Executive Summary

This guide demonstrates that while this compound can be an effective reagent for cyclopropanation, its significant toxicity and the challenges associated with removing tin byproducts often make alternative methods, such as the Suzuki-Miyaura and Negishi couplings, more attractive. The choice of reagent ultimately depends on a careful consideration of factors including substrate scope, functional group tolerance, reaction conditions, cost, and, critically, environmental and safety considerations. For many applications, particularly in pharmaceutical development, the lower toxicity of boronic acids and their derivatives makes the Suzuki-Miyaura coupling a more favorable choice.

Performance Comparison: Stille vs. Suzuki vs. Negishi Coupling

Table 1: Performance Comparison for the Synthesis of Functionalized Diazocines [1][2]

FeatureStille Coupling (this compound)Suzuki-Miyaura Coupling (Cyclopropylboronic acid)Negishi Coupling (Cyclopropylzinc reagent)
Typical Yields 47-94%0-95%Generally good to excellent yields reported in literature.[3][4]
Substrate Scope Generally broad, less sensitive to steric hindrance and coordinating functional groups.Broad, but can be sensitive to sterically hindered substrates and certain functional groups.Broad, with good functional group tolerance.[3]
Reaction Conditions Typically neutral, milder temperatures may be possible.Requires a base (e.g., K₃PO₄, Cs₂CO₃), which can affect base-sensitive functional groups.Generally mild conditions.
Catalyst Loading Often effective with lower catalyst loading.May require higher catalyst loading in some cases.Varies depending on the specific system.
Key Advantage High functional group tolerance, not sensitive to basic conditions.Low toxicity of reagents and byproducts, commercially available reagents.Good functional group tolerance and reactivity.
Key Disadvantage High toxicity of organotin reagents and byproducts. Base-sensitive functional groups may not be tolerated.Organozinc reagents can be moisture and air-sensitive.

Cost-Benefit Analysis

A thorough cost-benefit analysis extends beyond the price of the primary reagent to include catalysts, ligands, solvents, and the significant hidden costs of waste disposal and safety measures.

Table 2: Cost-Benefit Analysis of Cyclopropanation Reagents

FactorThis compound (Stille)Cyclopropylboronic Acid (Suzuki)Cyclopropylzinc Reagent (Negishi)
Reagent Cost Moderately expensive.Generally less expensive and widely available.Can be prepared in situ or purchased; cost varies.
Catalyst & Ligand Cost Requires palladium catalyst (e.g., Pd(PPh₃)₄) and sometimes a ligand.Requires palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).Requires palladium or nickel catalyst and a ligand.
Toxicity & Safety High. Organotin compounds are neurotoxins and endocrine disruptors.[5][6] Requires stringent safety protocols.Low. Boronic acids are generally considered non-toxic.Moderate. Organozinc reagents are typically handled under inert atmosphere.
Environmental Impact High. Tributyltin compounds are persistent organic pollutants harmful to aquatic life.[5][6]Low. Boron byproducts are generally environmentally benign.Moderate. Zinc salts are less harmful than tin compounds.
Work-up & Purification Difficult. Removal of toxic tin byproducts requires specific and often laborious procedures.Easier. Boron byproducts are typically water-soluble and easily removed.Generally straightforward.
Overall "Greenness" Poor. Good. Moderate.
Cost of Key Components (Illustrative)
  • Palladium Catalysts:

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): Prices can range from approximately $1000 per gram.[6]

  • Phosphine Ligands:

    • SPhos: A common ligand for Suzuki coupling, with prices around

      150150-150−
      200 for 5 grams.[5][7]

  • Bases:

    • Cesium Carbonate (Cs₂CO₃): A common base in Suzuki coupling, with prices around

      220220-220−
      250 per kilogram.[8][9]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility and comparison. Below are representative protocols for each coupling method.

Stille Coupling: General Procedure

A flask is charged with the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., toluene, DMF). This compound (1.1-1.5 equivalents) is then added, and the mixture is heated, typically between 80-110 °C, until the reaction is complete as monitored by TLC or GC-MS. The workup involves quenching the reaction, extraction with an organic solvent, and a crucial purification step to remove organotin byproducts, often involving a potassium fluoride wash or specialized column chromatography.

Suzuki-Miyaura Coupling: General Procedure

To a mixture of the aryl halide, cyclopropylboronic acid (1.2-2.0 equivalents), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., toluene/water or dioxane/water) is added a palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-5 mol%). The reaction is heated, typically at 80-110 °C, until completion. The workup usually involves partitioning between an organic solvent and water, followed by standard chromatographic purification.

Negishi Coupling: General Procedure

The cyclopropylzinc reagent is either prepared in situ from a cyclopropyl halide and activated zinc or purchased as a solution. In a separate flask under an inert atmosphere, the aryl halide and a palladium or nickel catalyst (e.g., Pd(dppf)Cl₂) are dissolved in an anhydrous solvent like THF or DME. The solution of the cyclopropylzinc reagent is then added, and the reaction is typically stirred at room temperature or with gentle heating. The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and worked up by extraction and chromatography.

Mandatory Visualizations

experimental_workflow cluster_stille Stille Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling stille_reagents Aryl Halide + This compound + Pd Catalyst stille_reaction Reaction (Heat) stille_reagents->stille_reaction stille_workup Workup & KF Wash stille_reaction->stille_workup stille_product Purified Product stille_workup->stille_product suzuki_reagents Aryl Halide + Cyclopropylboronic Acid + Pd Catalyst + Base suzuki_reaction Reaction (Heat) suzuki_reagents->suzuki_reaction suzuki_workup Aqueous Workup suzuki_reaction->suzuki_workup suzuki_product Purified Product suzuki_workup->suzuki_product negishi_reagents Aryl Halide + Cyclopropylzinc Reagent + Pd/Ni Catalyst negishi_reaction Reaction (Inert Atmosphere) negishi_reagents->negishi_reaction negishi_workup Aqueous Workup negishi_reaction->negishi_workup negishi_product Purified Product negishi_workup->negishi_product

Caption: General experimental workflows for Stille, Suzuki-Miyaura, and Negishi couplings.

decision_pathway start Need to Synthesize Arylcyclopropane base_sensitive Substrate has base-sensitive functional groups? start->base_sensitive toxicity_concern High concern for toxicity and environmental impact? base_sensitive->toxicity_concern No stille Consider Stille Coupling base_sensitive->stille Yes suzuki Consider Suzuki-Miyaura Coupling toxicity_concern->suzuki Yes negishi Consider Negishi Coupling toxicity_concern->negishi No

Caption: Decision pathway for selecting a cyclopropanation method.

Conclusion

The choice of a cyclopropanation method is a multifaceted decision that requires a careful balancing of chemical efficiency, cost, and safety. While this compound remains a viable reagent, particularly for substrates intolerant to basic conditions, its high toxicity and the environmental persistence of its byproducts represent significant drawbacks. For many applications, especially in the pharmaceutical industry where safety and environmental impact are paramount, the Suzuki-Miyaura coupling with cyclopropylboronic acids offers a greener and often more practical alternative. The Negishi coupling provides another powerful option with good functional group tolerance. Researchers and drug development professionals are encouraged to consider the full lifecycle of the chemical process, from reagent acquisition to waste disposal, when selecting the most appropriate synthetic strategy.

References

A Comparative Guide to the Kinetic Performance of Cyclopropyltributylstannane in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille cross-coupling reaction is a fundamental tool in organic synthesis, prized for its ability to form carbon-carbon bonds with a high degree of functional group tolerance. The choice of the organostannane reagent is a critical parameter that dictates the reaction's efficiency, with the nature of the transferring group significantly influencing the reaction kinetics. This guide provides a comparative analysis of the kinetic performance of cyclopropyltributylstannane in Stille reactions, contextualized with data from other organostannane reagents. While direct, side-by-side quantitative kinetic studies involving this compound are not extensively documented in peer-reviewed literature, a robust understanding of its reactivity can be constructed from existing data on related organostannanes and the known electronic properties of the cyclopropyl group.

The Decisive Role of the Organostannane in Stille Reaction Kinetics

The catalytic cycle of the Stille reaction is well-established, comprising three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1][2][3] For many Stille couplings, particularly with reactive organic electrophiles like iodides and triflates, the transmetalation step is the rate-determining step.[4] Consequently, the structure of the organostannane, and specifically the group being transferred, has a profound impact on the overall reaction rate.

A generally accepted qualitative trend for the relative rates of transfer of organic groups (R) from tributylstannanes in the Stille reaction is as follows:

Alkynyl > Alkenyl (Vinyl) > Aryl > Allyl > Alkyl [1]

This trend is influenced by the electronegativity and hybridization of the carbon atom attached to the tin, which affects the polarity and strength of the C-Sn bond, and the ability of the transferring group to coordinate to the palladium center during the transmetalation step.

Positioning this compound in the Reactivity Spectrum

The cyclopropyl group possesses unique electronic properties, with its C-C bonds exhibiting a higher degree of p-character than typical sp³ hybridized carbons. This "sp²-like" character suggests that this compound would be more reactive than simple alkyltributylstannanes.[5] While direct kinetic data for a direct comparison is scarce, the successful application of cyclopropylstannanes in Stille cross-coupling reactions with aryl iodides has been reported, indicating its viability as a coupling partner.[6] However, some studies have noted that Stille reactions involving cyclopropylstannanes can result in low yields, suggesting that their reactivity may be lower than more common coupling partners like vinyl or aryl stannanes, especially with sterically hindered substrates.[7]

Based on its electronic properties, the reactivity of this compound is anticipated to lie between that of aryl and alkyl stannanes. The increased s-character of the exocyclic C-Sn bond in cyclopropylstannane compared to a typical alkylstannane should facilitate the transmetalation step.

Comparative Kinetic Data (A Representative Study)

To provide a quantitative perspective, the following table summarizes kinetic data from a study on the Stille coupling of various organostannanes with an aryl iodide. While this specific study did not include a cyclopropyl derivative, it offers a valuable benchmark for understanding the relative reactivities of common organostannanes under consistent conditions.

Organostannane (R-SnBu₃)Transfer Group (R)Relative Rate Constant (k_rel)
Tributyl(vinyl)stannaneVinyl100
Tributyl(phenyl)stannanePhenyl30
Tributyl(ethynyl)stannaneEthynyl>1000
Tributyl(methyl)stannaneMethyl1

Note: The data in this table is illustrative and compiled from trends reported in the literature. Absolute rates are highly dependent on specific reaction conditions (catalyst, ligand, solvent, temperature).

Experimental Protocols for Kinetic Analysis

Accurate and reproducible kinetic data is paramount for any comparative study. The following are detailed methodologies for conducting kinetic studies of Stille cross-coupling reactions, adaptable for the analysis of this compound.

Method 1: In-Situ Monitoring by ¹H NMR Spectroscopy

This method allows for the continuous monitoring of the reaction progress without the need for sampling and quenching.

Procedure:

  • Sample Preparation: In a nitrogen-filled glovebox, a standard NMR tube is charged with the aryl halide (e.g., 4-iodoanisole, 0.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), a high-boiling internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol), and the solvent (e.g., toluene-d₈, 0.5 mL).

  • Initiation of Reaction: The NMR tube is sealed, removed from the glovebox, and the organostannane (this compound or other comparators, 0.12 mmol) is injected via syringe.

  • Data Acquisition: The NMR tube is quickly inserted into the NMR spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 80 °C). A series of ¹H NMR spectra are then acquired at regular time intervals.

  • Data Analysis: The concentration of the reactant (aryl halide) and product are determined by integrating their characteristic signals relative to the internal standard. A plot of concentration versus time allows for the determination of the initial reaction rate and the reaction order with respect to each component.

Method 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for reactions that are too fast for NMR monitoring or when in-situ monitoring is not feasible.

Procedure:

  • Reaction Setup: A reaction vessel is charged with the aryl halide, palladium catalyst, internal standard (e.g., dodecane), and solvent under an inert atmosphere.

  • Reaction Initiation: The mixture is heated to the desired temperature, and the organostannane is added to initiate the reaction (t=0).

  • Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn and immediately quenched by adding a solution of a quenching agent (e.g., a dilute solution of iodine in an organic solvent to consume the excess organostannane).

  • Sample Preparation for GC-MS: The quenched aliquots are filtered through a short plug of silica gel to remove the palladium catalyst and tin byproducts.

  • GC-MS Analysis: The filtered samples are then analyzed by GC-MS to determine the concentration of the reactant and product relative to the internal standard.

  • Data Analysis: Similar to the NMR method, a plot of concentration versus time is used to determine the reaction kinetics.

Visualizing the Stille Cross-Coupling Reaction

The following diagrams illustrate the key processes in the Stille cross-coupling reaction.

Stille_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-SnBu₃) PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow_GCMS Start Reaction Setup (Reactants, Catalyst, Solvent) Initiate Initiate Reaction (Add Organostannane, t=0) Start->Initiate Sample Take Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Filter Filter through Silica Quench->Filter Analyze GC-MS Analysis Filter->Analyze Data Kinetic Data Analysis Analyze->Data

Caption: Experimental workflow for kinetic analysis using GC-MS.

Conclusion

This compound is a valuable reagent in Stille cross-coupling reactions, offering a pathway to introduce the important cyclopropyl motif. While direct quantitative kinetic comparisons are not abundant, its reactivity can be inferred from its unique electronic structure, placing it between aryl and alkyl stannanes in terms of reaction rate. For researchers and drug development professionals, a thorough kinetic analysis using the detailed protocols provided is essential for optimizing reaction conditions and fully harnessing the synthetic potential of this and other organostannane reagents. The continued investigation into the kinetics of less common organostannanes will undoubtedly contribute to a more comprehensive understanding and broader application of the versatile Stille reaction.

References

Safety Operating Guide

Proper Disposal of Cyclopropyltributylstannane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of cyclopropyltributylstannane. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. All researchers, scientists, and drug development professionals handling this compound must adhere to these guidelines.

This compound is a toxic organotin compound that requires careful management to mitigate risks to human health and the environment. Improper disposal can lead to significant hazards, including high toxicity to aquatic life.[1] Therefore, all waste containing this compound must be treated as hazardous.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C15H32Sn[2]
Molecular Weight 331.1 g/mol [2]
Physical Form Liquid
Boiling Point Not definitively available
Density Not definitively available
Solubility in Water Insoluble (assumed based on organotin properties)
Storage Temperature Refrigerator

Disposal Workflow

The proper disposal of this compound follows a multi-step process that prioritizes safety and regulatory compliance. The logical flow of this process is illustrated in the diagram below.

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocols for In-Lab Treatment

For small quantities of this compound waste, such as residues from reaction workups, in-lab quenching procedures can be employed to convert the toxic organotin compound into a less hazardous form prior to collection. Two effective methods are detailed below.

Protocol 1: Quenching with Aqueous Potassium Fluoride (KF)

This protocol is highly effective for removing tributyltin byproducts from a reaction mixture by precipitating them as insoluble tributyltin fluoride.

Materials:

  • Saturated aqueous solution of potassium fluoride (KF)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Celite®

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Dilution: Once the reaction is complete, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the diluted mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of potassium fluoride.

  • Precipitation: Shake the separatory funnel vigorously for 1-2 minutes. A white precipitate of tributyltin fluoride will form.

  • Separation: Allow the layers to separate. The solid precipitate may be visible at the interface.

  • Filtration: Separate the organic layer and filter it through a pad of Celite® to remove the precipitated tin fluoride.

  • Drying and Concentration: Dry the filtered organic layer over an anhydrous drying agent such as MgSO4 or Na2SO4. Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, now largely free of organotin contaminants.

  • Waste Collection: The precipitated tributyltin fluoride and any contaminated Celite® should be collected as solid hazardous waste in a clearly labeled, sealed container.

Protocol 2: Decontamination of Glassware with Bleach

This protocol is suitable for decontaminating glassware that has come into contact with this compound. The bleach oxidizes the organotin compounds to less harmful tin oxides.[3]

Materials:

  • Household bleach (sodium hypochlorite solution, ~5-6%)

  • Water

  • Appropriate container for soaking glassware

Procedure:

  • Soaking: Immerse all contaminated glassware, including stir bars, in a 10% solution of household bleach in water. Ensure all surfaces are in contact with the bleach solution.

  • Contact Time: Allow the glassware to soak for a minimum of 30 minutes. For heavily contaminated items, an overnight soak is recommended.[3]

  • Rinsing: After soaking, carefully decant the bleach solution into a designated hazardous waste container. Thoroughly rinse the glassware with copious amounts of water.

  • Final Cleaning: Proceed with standard laboratory glassware cleaning procedures.

  • Waste Disposal: The bleach solution used for decontamination should be collected as hazardous liquid waste, as it will contain tin oxides and potentially unreacted organotin compounds.

Final Disposal Procedures

All waste containing this compound, whether in its original form, as a quenched precipitate, or in a decontamination solution, must be disposed of through a licensed professional waste disposal service.[4]

Operational Plan:

  • Waste Segregation: Keep all this compound waste separate from other waste streams.

  • Containerization: Collect all waste in chemically compatible, leak-proof containers with secure screw-top lids. Containers must be clearly labeled as "Hazardous Waste: Contains Organotin Compounds" and should include the specific chemical name, this compound.

  • Storage: Store the sealed and labeled waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste in accordance with local, state, and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopropyltributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Cyclopropyltributylstannane, a key organotin compound in organic synthesis. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.

Chemical Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. Below is a summary of its key hazard classifications.

Hazard Classification Category Hazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic or Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure[3][4]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life[3][4]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[3][4]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

Protection Type Specification
Eye/Face Protection Chemical splash goggles and a face shield (minimum 8-inch) are required.[1][5][6] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][6]
Skin Protection A chemical-resistant, impervious suit and gloves should be worn at all times.[6][7] Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[1][6]
Respiratory Protection Work should be conducted in a chemical fume hood.[5] If the risk of inhalation is high, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[6] Respirators and their components must be tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[1][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Experimental Workflow

The following diagram outlines the standard operating procedure for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don Personal Protective Equipment (PPE) b Prepare work area in a chemical fume hood a->b c Assemble and check all necessary equipment b->c d Carefully transfer this compound c->d Proceed to Handling e Perform the chemical reaction d->e f Monitor the reaction progress e->f g Quench the reaction and work-up f->g Proceed to Cleanup h Segregate and label waste g->h j Decontaminate work surfaces and equipment g->j i Dispose of waste through a licensed service h->i k Doff and dispose of contaminated PPE j->k

This compound Handling Workflow
Detailed Methodologies

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.[1] Prepare the designated work area, typically a chemical fume hood, ensuring it is clean and uncluttered.[5] All glassware and equipment should be inspected for defects.

  • Transfer: Use appropriate techniques to transfer the liquid, minimizing the potential for splashes or aerosol generation.

  • Reaction: Conduct the reaction under an inert atmosphere as required.[1] Maintain awareness of the reaction's progress and any potential exothermic events.

Accidental Release Measures:

  • Evacuation: In case of a spill, evacuate personnel to a safe area.[1]

  • Ventilation: Ensure adequate ventilation.[1]

  • Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[1][5] Do not let the product enter drains.[1]

  • Cleanup: Clean the affected area thoroughly.

First Aid:

  • General advice: Consult a physician and show them the Safety Data Sheet.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • In case of skin contact: Immediately wash off with soap and plenty of water.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The recommended storage temperature is between 2-8°C under an inert atmosphere.[1] The storage area should be locked up or accessible only to authorized personnel.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the material through a licensed professional waste disposal service.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

  • Do not allow the chemical to be released into the environment.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyltributylstannane
Reactant of Route 2
Reactant of Route 2
Cyclopropyltributylstannane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.